Product packaging for N-Boc-aminoxy-PEG3-propargyl(Cat. No.:CAS No. 1951439-46-5)

N-Boc-aminoxy-PEG3-propargyl

Cat. No.: B611194
CAS No.: 1951439-46-5
M. Wt: 303.35 g/mol
InChI Key: VMOMFXUHEJCHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

t-Boc-aminooxy-PEG3-propargyl is a crosslinker containing a propargyl group and t-Boc-aminooxy group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO6 B611194 N-Boc-aminoxy-PEG3-propargyl CAS No. 1951439-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-5-6-17-7-8-18-9-10-19-11-12-20-15-13(16)21-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMFXUHEJCHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153870
Record name 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-46-5
Record name 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, applications, and provides experimental protocols for its use, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a versatile chemical tool that incorporates three key functional components: a Boc-protected aminoxy group, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. This unique architecture allows for a modular and sequential approach to the synthesis of complex biomolecular conjugates.

The Boc-protected aminoxy group provides a stable, masked reactive handle. The Boc (tert-butyloxycarbonyl) protecting group is readily removed under mild acidic conditions to reveal the aminoxy group, which can then react with aldehydes or ketones to form stable oxime linkages. This functionality is particularly useful for site-specific conjugation to proteins that have been engineered or modified to contain a carbonyl group.

The PEG3 spacer is a short, hydrophilic polyethylene (B3416737) glycol chain that enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate. The flexibility of the PEG spacer can also be advantageous in ensuring that the conjugated molecules maintain their biological activity by minimizing steric hindrance.

The propargyl group contains a terminal alkyne that is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction forms a stable triazole linkage with an azide-functionalized molecule, providing a robust method for bioconjugation.

The principal applications of this compound are in the construction of complex therapeutic and diagnostic agents:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this linker is ideal for the synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

Data Presentation

Chemical Properties
PropertyValueSource
CAS Number 1951439-46-5[1]
Molecular Formula C14H25NO6[1]
Molecular Weight 303.4 g/mol [1]
Purity 95-98%[1]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO, DMF, DCMGeneric
Storage Store at -20°C, protected from light and moistureGeneric
Quantitative Data Summary

Detailed quantitative data regarding the stability of this compound under various pH and temperature conditions, as well as kinetic data for its reactions, are not extensively available in the public domain. However, general characteristics of the functional groups provide guidance for its use. The Boc protecting group is known to be labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The propargyl group is stable under a wide range of conditions but will react with azides in the presence of a copper(I) catalyst. The PEG linker is generally stable. For critical applications, it is recommended to perform in-house stability and reactivity studies.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound and may require optimization for specific applications.

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the aminoxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected aminoxy-PEG3-propargyl.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (e.g., aminoxy-PEG3-propargyl from Protocol 1)

  • Azide-functionalized molecule (e.g., a small molecule drug, peptide, or protein)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a mixture of t-butanol and water)

Procedure:

  • Prepare stock solutions of all reagents. Dissolve the propargyl- and azide-functionalized molecules in the chosen reaction buffer. Prepare fresh stock solutions of sodium ascorbate.

  • In a reaction vial, combine the propargyl- and azide-functionalized molecules. A slight excess (1.1-1.5 equivalents) of one reactant may be used to drive the reaction to completion.

  • Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:2 to 1:5 molar ratio in water.

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM, and sodium ascorbate is typically at 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the resulting triazole-linked conjugate can be purified by an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove excess reagents and the copper catalyst.

Mandatory Visualization

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound. This workflow demonstrates the sequential conjugation of a target protein ligand and an E3 ligase ligand to the bifunctional linker.

PROTAC_Synthesis_Workflow Linker This compound Deprotection Boc Deprotection (Acidic Conditions) Linker->Deprotection ActivatedLinker Aminoxy-PEG3-propargyl Deprotection->ActivatedLinker OximeLigation Oxime Ligation ActivatedLinker->OximeLigation Ligand1 Target Protein Ligand (with Aldehyde/Ketone) Ligand1->OximeLigation Intermediate Ligand1-Linker Conjugate OximeLigation->Intermediate ClickChemistry CuAAC 'Click' Chemistry Intermediate->ClickChemistry Ligand2 E3 Ligase Ligand (with Azide) Ligand2->ClickChemistry PROTAC Final PROTAC Molecule ClickChemistry->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PROTAC, which is a key application of the this compound linker. The PROTAC facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target Protein-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruits E2-Ub UbiquitinatedProtein Polyubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Degradation Degradation UbiquitinatedProtein->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides RecycledPROTAC Recycled PROTAC Degradation->RecycledPROTAC RecycledPROTAC->TernaryComplex Catalytic Cycle

Caption: PROTAC-mediated targeted protein degradation pathway.

References

An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and therapeutic development. Detailed experimental protocols and visualizations are included to facilitate its practical application in the laboratory.

Core Structure and Properties

This compound, with the CAS Number 1951439-46-5, is a versatile chemical tool designed with distinct functional ends separated by a polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its structure features:

  • A tert-butyloxycarbonyl (Boc)-protected aminooxy group (-ONH-Boc): This moiety allows for chemoselective conjugation to molecules containing aldehydes or ketones to form a stable oxime bond.[3][4] The Boc protecting group provides stability and can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.[5][6]

  • A three-unit polyethylene glycol (PEG3) spacer : This hydrophilic chain enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides a flexible spacer arm between conjugated molecules.[6][7]

  • A terminal propargyl group (-C≡CH): This alkyne functionality is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling a highly efficient and stable triazole linkage with azide-modified molecules.[8][9][10]

The combination of these functionalities in a single molecule allows for the sequential and controlled linkage of two different molecular entities, making it an invaluable reagent for constructing complex bioconjugates.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1951439-46-5[1][2]
Molecular Formula C₁₄H₂₅NO₆[1][2][10]
Molecular Weight 303.36 g/mol [1][5][10]
Purity ≥95-98%[1][3]
Appearance White to off-white solid or liquid[11]
Solubility Soluble in Water, DMSO, DMF, DCM[6]
Storage Store at -20°C[6]

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a cornerstone in several advanced biochemical applications.

  • PROTAC Development : The linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][12][13] Its two reactive ends can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. The PEG spacer helps to optimize the distance and orientation between these two ligands, which is critical for the formation of a productive ternary complex and subsequent degradation of the target protein.[7][14]

  • Antibody-Drug Conjugate (ADC) Construction : In ADC development, this linker can be used to attach a potent cytotoxic payload to an antibody. For instance, the aminooxy group can be conjugated to an aldehyde-modified antibody, and the propargyl group can be clicked to an azide-functionalized drug molecule, or vice-versa.[15]

  • Bioconjugation and PEGylation : It is broadly used for PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[8] The dual functionalities allow for precise, site-specific conjugation strategies.[5]

  • Surface Modification : The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostic assays.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and experimental contexts.

Protocol 1: Two-Step Bioconjugation via Oxime Ligation and Click Chemistry

This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using this compound.

Step 1: Boc Group Deprotection

  • Dissolution : Dissolve this compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Reaction : Stir the solution at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal : Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • Neutralization : Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer and evaporate the solvent to yield the deprotected aminooxy-PEG3-propargyl linker.

Step 2: Oxime Ligation with an Aldehyde-Modified Molecule (Molecule A)

  • Preparation : Prepare an aldehyde-modified "Molecule A" (e.g., a protein with oxidized glycans).

  • Conjugation : Dissolve the deprotected linker and Molecule A in a reaction buffer (e.g., PBS, pH 6.5-7.0). A 20-50 fold molar excess of the linker is recommended.

  • Catalysis : Add aniline (B41778) to a final concentration of 10-20 mM to catalyze the reaction.[16]

  • Incubation : Incubate the reaction at room temperature for 2-4 hours.[16]

  • Purification : Purify the resulting conjugate (Molecule A-PEG3-propargyl) using size-exclusion chromatography or a desalting column to remove the excess linker.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Molecule (Molecule B)

  • Reactant Preparation : Dissolve the purified Molecule A-PEG3-propargyl conjugate and an azide-functionalized "Molecule B" in a suitable solvent system (e.g., a mixture of t-butanol and water).[17]

  • Catalyst Preparation : Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a ligand such as THPTA. Also, prepare a fresh solution of a reducing agent, typically sodium ascorbate (B8700270).[15]

  • Reaction Setup : Combine the solutions of the conjugate and Molecule B. Add the copper/ligand premix, followed by the sodium ascorbate solution to initiate the click reaction.[15]

  • Incubation : Stir the reaction at room temperature for 1-12 hours. Monitor progress by LC-MS.

  • Purification : Once complete, purify the final bioconjugate (Molecule A-PEG3-Molecule B) using an appropriate method, such as reverse-phase HPLC or affinity chromatography.[17]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: First Conjugation (Oxime Ligation) cluster_2 Step 3: Second Conjugation (Click Chemistry) Boc_Linker This compound Deprotection Boc Deprotection (TFA in DCM) Boc_Linker->Deprotection Active_Linker H2N-O-PEG3-propargyl Deprotection->Active_Linker Molecule_A Aldehyde-Molecule A (e.g., Oxidized Antibody) Oxime_Ligation Oxime Ligation (Aniline catalyst, pH 6.5-7.0) Active_Linker->Oxime_Ligation Molecule_A->Oxime_Ligation Conjugate_1 Molecule A-ON=CH-PEG3-propargyl Oxime_Ligation->Conjugate_1 Molecule_B Azide-Molecule B (e.g., Cytotoxic Drug) Click_Reaction CuAAC Click Chemistry (CuSO4, Ascorbate) Conjugate_1->Click_Reaction Molecule_B->Click_Reaction Final_Product Final Bioconjugate (e.g., ADC) Click_Reaction->Final_Product

Caption: General experimental workflow for dual conjugation.

PROTAC_MoA POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Degradation Proteasomal Degradation POI->Degradation targeted for E3 E3 Ubiquitin Ligase E3->Ternary PROTAC Warhead This compound (Linker) E3 Ligand PROTAC:f0->POI binds PROTAC:f2->E3 binds Ub Ubiquitin Transfer Ternary->Ub facilitates Ub->POI polyubiquitinates

Caption: PROTAC mechanism of action facilitated by a linker.

References

An In-Depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-Boc-aminoxy-PEG3-propargyl, including its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.

Introduction

This compound (CAS Number: 1951439-46-5) is a versatile crosslinker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional structure, comprising a Boc-protected aminooxy group, a terminal propargyl group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a sequential and orthogonal conjugation strategy. This allows for the precise assembly of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The t-Boc-protected aminooxy group, after deprotection under acidic conditions, can selectively react with aldehydes or ketones to form a stable oxime linkage. The PEG3 spacer enhances aqueous solubility and provides a flexible linkage between the conjugated molecules.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1951439-46-5
Molecular Formula C14H25NO6
Molecular Weight 303.35 g/mol
Appearance White to off-white solid or oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions -20°C, protected from light and moisture

Applications in Drug Development

The orthogonal reactivity of this compound makes it an invaluable tool in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). A common strategy involves the enzymatic or chemical modification of the antibody to introduce a carbonyl group (aldehyde or ketone). The deprotected aminooxy group of the linker reacts with this carbonyl to form a stable oxime bond. Subsequently, an azide-modified cytotoxic drug can be attached to the propargyl group via CuAAC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand. The sequential nature of the conjugation reactions allows for a modular and efficient synthesis of PROTAC libraries for screening and optimization.

Experimental Protocols

The following are general protocols for the key experimental steps involving N-Boc-aminooxy-PEG3-propargyl. Note: These protocols provide a starting point and may require optimization based on the specific properties of the molecules being conjugated.

Boc Deprotection of the Aminooxy Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Oxime Ligation

This protocol outlines the reaction of the deprotected aminooxy-PEG3-propargyl with an aldehyde or ketone-containing molecule.

Materials:

  • Deprotected aminooxy-PEG3-propargyl

  • Aldehyde or ketone-functionalized molecule

  • Anhydrous solvent (e.g., methanol, ethanol, or a buffer system like acetate (B1210297) buffer, pH 4.5-5.5)

  • Aniline (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde or ketone-functionalized molecule in the chosen solvent.

  • Add a 1.1 to 1.5 molar excess of the deprotected aminooxy-PEG3-propargyl.

  • If using a catalyst, add a catalytic amount of aniline.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (from the previous steps or as the starting material)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • A suitable solvent system (e.g., a mixture of t-butanol and water, or DMF and water)

Procedure:

  • Dissolve the propargyl-functionalized molecule and a slight molar excess (e.g., 1.2 equivalents) of the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄ (e.g., 100 mM).

  • Add the CuSO₄ solution to the reaction mixture to a final concentration of approximately 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5-10 mol%.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation ligand1 Target-Binding Ligand (with Azide) intermediate1 Ligand1-Linker-Boc ligand1->intermediate1 CuAAC (Click Chemistry) linker_start This compound linker_start->intermediate1 intermediate2 Ligand1-Linker-NH2O intermediate1->intermediate2 TFA/DCM final_protac Final PROTAC intermediate2->final_protac Oxime Ligation ligand2 E3 Ligase Ligand (with Aldehyde) ligand2->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Payload Attachment linker_start This compound linker_deprotected Aminooxy-PEG3-propargyl linker_start->linker_deprotected Boc Deprotection antibody_linker Antibody-Linker linker_deprotected->antibody_linker Oxime Ligation antibody Antibody (with Aldehyde) antibody->antibody_linker final_adc Final ADC antibody_linker->final_adc CuAAC (Click Chemistry) payload Cytotoxic Payload (with Azide) payload->final_adc

Caption: A generalized workflow for the synthesis of an ADC using this compound.

Orthogonal_Reactivity linker N-Boc-aminoxy- PEG3-propargyl propargyl Propargyl Group linker->propargyl boc_aminooxy Boc-Aminooxy Group linker->boc_aminooxy triazole Triazole Linkage propargyl->triazole  CuAAC deprotection Deprotection (Acid) boc_aminooxy->deprotection azide Azide-Molecule azide->triazole aldehyde Aldehyde/Ketone- Molecule oxime Oxime Linkage aldehyde->oxime deprotection->oxime  Oxime  Ligation

Caption: Logical relationship of the orthogonal reactive groups of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature allows for the straightforward and controlled synthesis of complex biomolecular architectures. The combination of oxime ligation and click chemistry provides a robust and efficient means of assembling these molecules, paving the way for the development of next-generation therapeutics and research probes.

An In-Depth Technical Guide to the Synthesis of N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis route for N-Boc-aminoxy-PEG3-propargyl, a valuable heterobifunctional linker used in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the synthetic strategy, detailed experimental protocols, and expected analytical data.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a two-step process starting from commercially available materials. The overall strategy involves the initial preparation of a key intermediate, Propargyl-PEG3-alcohol, followed by a Mitsunobu reaction to couple it with N-Boc-hydroxylamine.

The logical workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Propargyl-PEG3-alcohol cluster_step2 Step 2: Synthesis of this compound TEG Triethylene Glycol Step1_Reaction Williamson Ether Synthesis TEG->Step1_Reaction PropargylBromide Propargyl Bromide PropargylBromide->Step1_Reaction NaH Sodium Hydride (NaH) in THF NaH->Step1_Reaction Base PropargylPEG3OH Propargyl-PEG3-alcohol Step1_Reaction->PropargylPEG3OH PropargylPEG3OH_input Propargyl-PEG3-alcohol Step2_Reaction Mitsunobu Reaction PropargylPEG3OH_input->Step2_Reaction BocNHOH N-Boc-hydroxylamine BocNHOH->Step2_Reaction Mitsunobu_Reagents PPh3, DIAD in THF Mitsunobu_Reagents->Step2_Reaction Reagents FinalProduct This compound Step2_Reaction->FinalProduct

Caption: Overall synthetic workflow for this compound.

Physicochemical and Analytical Data

This section summarizes the key physicochemical properties and expected analytical data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (%)
Triethylene GlycolC₆H₁₄O₄150.17Colorless liquid≥99
Propargyl BromideC₃H₃Br118.96Colorless to yellow liquid≥97 (80% in toluene)
N-Boc-hydroxylamineC₅H₁₁NO₃133.15White crystalline solid≥98
Propargyl-PEG3-alcoholC₉H₁₆O₄188.22Colorless to pale yellow oil≥95
This compound C₁₄H₂₅NO₆ 303.35 Colorless to pale yellow oil ≥95

Predicted NMR and Mass Spectrometry Data for this compound

Note: The following NMR and MS data are predicted based on the chemical structure and data from similar compounds. Actual experimental data may vary.

Data TypePredicted Values
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.55 (br s, 1H, NH), 4.20 (t, J = 4.8 Hz, 2H, -O-CH₂-C≡CH), 4.18 (d, J = 2.4 Hz, 2H, -O-CH₂-C≡CH), 3.80-3.60 (m, 10H, PEG -CH₂-), 2.44 (t, J = 2.4 Hz, 1H, -C≡CH), 1.48 (s, 9H, Boc -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 157.0 (C=O), 81.5 (-C(CH₃)₃), 79.5 (-C≡CH), 77.0 (-O-CH₂-), 74.8 (-C≡CH), 70.8, 70.6, 70.4, 69.2 (PEG -CH₂-), 58.5 (-O-CH₂-C≡CH), 28.3 (-C(CH₃)₃)
Mass Spectrometry (ESI-MS) m/z: 304.17 [M+H]⁺, 326.15 [M+Na]⁺

Experimental Protocols

Step 1: Synthesis of Propargyl-PEG3-alcohol

This procedure describes the monosubstitution of triethylene glycol with propargyl bromide via a Williamson ether synthesis.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Propargyl-PEG3-alcohol as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

This procedure utilizes the Mitsunobu reaction to couple Propargyl-PEG3-alcohol with N-Boc-hydroxylamine. The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups.[1][2]

Materials:

  • Propargyl-PEG3-alcohol

  • N-Boc-hydroxylamine

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Propargyl-PEG3-alcohol (1.0 eq), N-Boc-hydroxylamine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Due to the polar nature of PEGylated compounds, a gradient elution system (e.g., ethyl acetate in hexanes, followed by methanol (B129727) in dichloromethane) may be necessary for effective separation.

Purification and Characterization

The purification of PEGylated compounds can be challenging due to their physical properties (often oils or waxes) and solubility.

  • Column Chromatography: This is the most effective method for purifying the final product. A silica gel stationary phase is typically used. Eluent systems such as ethyl acetate/hexanes or methanol/dichloromethane gradients are recommended.

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the reaction progress and identifying fractions containing the desired product during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural verification of the final product.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

Logical Relationships in the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is a key aspect of this synthesis. The following diagram illustrates the critical steps and intermediates.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻(CO₂R)N(CO₂R)] PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-O-PEG-R'] Betaine->Oxyphosphonium Alcohol Propargyl-PEG3-OH Alcohol->Oxyphosphonium Product This compound Oxyphosphonium->Product Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1 Nucleophile N-Boc-NHOH Nucleophile->Product SN2 Attack Byproduct2 DIAD-H₂

References

Technical Overview: N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics.

Molecular Properties

The key quantitative data for this compound is its molecular formula and corresponding molecular weight. These values are fundamental for stoichiometric calculations in experimental design.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₆
Molecular Weight303.4 g/mol

Chemical Structure

This compound consists of three key functional components:

  • N-Boc-protected aminoxy group: Enables reaction with carbonyl compounds (aldehydes and ketones) to form oxime linkages. The Boc (tert-Butyloxycarbonyl) group is a protecting group that can be removed under acidic conditions.

  • PEG3 linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.

  • Propargyl group: A terminal alkyne that allows for covalent attachment to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."

The logical relationship and connectivity of these functional groups are depicted in the diagram below.

G cluster_boc N-Boc-aminoxy Group cluster_peg Linker cluster_propargyl Propargyl Group Boc Boc Protecting Group Aminoxy Aminoxy Moiety (-O-NH-) Boc->Aminoxy protects PEG3 PEG3 Spacer (-O(CH₂)₂O(CH₂)₂O(CH₂)₂-) Aminoxy->PEG3 covalently bonded to Propargyl Terminal Alkyne (-CH₂-C≡CH) PEG3->Propargyl covalently bonded to

Caption: Functional components of this compound.

Experimental Context: Role in Bioconjugation

The utility of this compound lies in its ability to link two different molecules (A and B) in a controlled, stepwise manner. A typical experimental workflow is outlined below.

Protocol:

  • Reaction with Carbonyls: The N-Boc-aminoxy group is first deprotected (if necessary) to reveal the reactive aminoxy group. This is then reacted with an aldehyde or ketone on Molecule A to form a stable oxime bond.

  • Purification: The resulting conjugate (Molecule A-linker) is purified from excess reagents.

  • Click Chemistry: The propargyl group on the purified conjugate is then reacted with an azide-functionalized Molecule B in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently connecting Molecule A and Molecule B.

This workflow is visualized in the following diagram.

G start Molecule A (with Aldehyde/Ketone) step1 Step 1: Oxime Ligation (Reaction with aminoxy group) start->step1 linker This compound linker->step1 intermediate Intermediate Conjugate (Molecule A-Linker) step1->intermediate step2 Step 2: Click Chemistry (Alkyne-Azide Cycloaddition) intermediate->step2 molecule_b Molecule B (with Azide) molecule_b->step2 final Final Bioconjugate (A-Linker-B) step2->final

Caption: A typical bioconjugation workflow using the linker.

Solubility Profile of N-Boc-aminoxy-PEG3-propargyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An understanding of the solubility of this linker is critical for its effective handling, reaction optimization, and formulation development.

This compound incorporates a terminal alkyne for click chemistry, a Boc-protected aminoxy group for reaction with carbonyls, and a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities dictates its solubility across a range of organic solvents. While extensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes information from structurally analogous compounds and general principles of PEG chemistry to provide a reliable predictive analysis.

Predicted Solubility of this compound

The solubility of this compound is governed by the interplay between its components: the hydrophilic PEG3 chain, the relatively nonpolar Boc protecting group, and the terminal functional groups. The PEG spacer is expected to enhance solubility in polar solvents.[1] Based on data for similar PEGylated molecules, a qualitative and predictive solubility profile is presented in Table 1.[2][3][4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale and Supporting Information
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolublePEG linkers and related propargyl-PEG esters demonstrate high solubility in DMSO.[2][5]
Dimethylformamide (DMF)Highly SolubleStructurally similar PEG linkers are reported to be soluble in DMF.[3][6]
Acetonitrile (ACN)SolublePEGs are generally soluble in acetonitrile.[2]
Tetrahydrofuran (THF)SolublePEGs are generally soluble in THF.[2]
Chlorinated Dichloromethane (DCM)SolubleRelated propargyl-PEG esters and other PEG derivatives are soluble in DCM.[2][3][4]
ChloroformSolublePEGs are generally soluble in chloroform.[2][4]
Alcohols MethanolSolublePEGs are generally soluble in methanol.[2]
EthanolSolublePEGs are generally soluble in ethanol.[2]
Aqueous WaterModerately SolubleThe hydrophilic PEG3 chain enhances aqueous solubility.[7][8] However, the Boc group may limit overall water solubility compared to unprotected analogs.
Nonpolar TolueneSparingly SolublePEGs exhibit lower solubility in toluene, though this can be increased with heating.[4]
HexaneInsolublePEGs generally have poor solubility in nonpolar aliphatic hydrocarbons.[2]

It is important to note that these are predicted solubilities. For applications requiring precise concentrations, experimental verification is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility by the Saturation Shake-Flask Method

For researchers requiring precise quantitative solubility data, the saturation shake-flask method is a reliable and widely accepted technique.[5][6] The following protocol can be adapted for determining the solubility of this compound in a specific organic solvent.

Objective: To determine the quantitative thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound

  • High-purity organic solvents of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or CAD)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to several vials. The key is to have undissolved solid remaining at equilibrium.[3]

    • Accurately pipette a known volume of the chosen solvent into each vial.[3]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[3][5]

  • Phase Separation:

    • After the equilibration period, remove the vials and allow any undissolved material to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed.[3][6]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[5]

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same HPLC conditions.

  • Calculation:

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.[2]

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or mM.[2]

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Shake at Constant Temperature (24-48h) prep_solvent->equilibration centrifugation Centrifuge to Pellet Solid equilibration->centrifugation sampling Filter Supernatant centrifugation->sampling dilution Dilute Sample sampling->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation

Caption: Workflow for determining solubility via the saturation shake-flask method.

This comprehensive guide provides researchers with a foundational understanding of the solubility of this compound and a robust protocol for its experimental determination. Accurate solubility data is paramount for the successful application of this versatile linker in the synthesis of novel bioconjugates and therapeutics.

References

In-Depth Technical Guide to Commercial Boc-Protected Aminoxy PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-protected aminoxy polyethylene (B3416737) glycol (PEG) linkers, a critical class of reagents in modern bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the core chemistry, commercial availability, and detailed applications of these versatile linkers, presenting quantitative data, experimental protocols, and visual workflows to support your research and development endeavors.

Introduction to Boc-Protected Aminoxy PEG Linkers

Boc-protected aminoxy PEG linkers are heterobifunctional molecules that incorporate three key features:

  • A tert-butyloxycarbonyl (Boc)-protected aminoxy group : This functionality provides a stable, latent reactive handle. The Boc group is a widely used protecting group in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions.[1]

  • A polyethylene glycol (PEG) spacer : The PEG chain is a hydrophilic polymer that enhances the solubility and biocompatibility of the resulting bioconjugate.[2][3] PEGylation, the process of attaching PEG chains, can also improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, leading to a longer circulation half-life and reduced immunogenicity.[2]

  • A second functional group : This group allows for conjugation to another molecule of interest, such as a cytotoxic drug, a peptide, or a protein ligand. Common second functional groups include carboxylic acids, NHS esters, maleimides, and alkynes.

The primary utility of these linkers lies in the chemoselective reaction of the deprotected aminoxy group with aldehydes and ketones to form a stable oxime bond. This bioorthogonal ligation strategy allows for the precise and site-specific modification of complex biomolecules under mild conditions.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer a wide range of Boc-protected aminoxy PEG linkers. These companies provide products with varying PEG chain lengths and diverse second functional groups to cater to a broad spectrum of research needs. Leading suppliers in this space include Vector Labs, AxisPharm, Biopharma PEG (also known as Biochempeg), and Precise PEG.[2][4][]

Below is a summary of representative Boc-protected aminoxy PEG linkers available from these commercial suppliers.

Product NameSupplierPEG Units (n)Second Functional GroupMolecular Weight ( g/mol )Purity
Boc-Aminoxy-PEG2-OHBiopharma PEG2Hydroxyl221.3≥95%
t-Boc-Aminooxy-PEG3-acidAxisPharm3Carboxylic Acid337.37≥95%
Boc-Aminoxy-PEG3-OtBuBiopharma PEG3tert-Butyl ester393.5≥95%
t-Boc-Aminooxy-PEG4-acidAxisPharm4Carboxylic Acid381.42≥95%
N-Boc-Aminooxy-PEG12-acidPrecise PEG12Carboxylic Acid733.85>96%
N-Boc-Aminooxy-PEG12-CH2COOHPrecise PEG12Carboxymethyl719.82>96%

Experimental Protocols

The successful application of Boc-protected aminoxy PEG linkers hinges on two key chemical transformations: the deprotection of the Boc group and the subsequent oxime ligation. The following sections provide detailed methodologies for these steps, as well as their application in the synthesis of ADCs and PROTACs.

Boc Deprotection of the Aminoxy Group

The removal of the Boc protecting group is a critical first step to unmask the reactive aminoxy functionality. This is typically achieved under acidic conditions.

Materials:

  • Boc-protected aminoxy PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected aminoxy PEG linker in anhydrous DCM (e.g., 0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting deprotected aminooxy PEG linker (as a TFA salt) can often be used directly in the next step.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.

G cluster_deprotection Boc Deprotection Workflow start Start with Boc-NH-O-PEG-Linker dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react Stir and warm to room temperature add_tfa->react monitor Monitor reaction (TLC or LC-MS) react->monitor workup Remove solvent and excess TFA monitor->workup product Deprotected Linker (TFA salt) workup->product neutralize Optional: Neutralization product->neutralize final_product Free Aminoxy PEG Linker neutralize->final_product

Boc Deprotection Workflow
Oxime Ligation for Bioconjugation

The deprotected aminoxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime linkage.

Materials:

  • Deprotected aminooxy PEG linker

  • Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 4.5-5.5 for uncatalyzed reactions; pH 6.5-7.5 for catalyzed reactions)

  • (Optional) Aniline (B41778) as a catalyst

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Add the deprotected aminooxy PEG linker in a 1.5 to 10-fold molar excess over the target molecule.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours, depending on the reactivity of the carbonyl group.

  • Monitor the reaction progress by an appropriate method, such as SDS-PAGE for proteins (observing a molecular weight shift) or LC-MS for small molecules.

  • Upon completion, purify the conjugate using a suitable chromatographic technique to remove excess linker and other reagents.

G cluster_ligation Oxime Ligation Workflow start_linker Deprotected Aminoxy-PEG-Linker mix Mix reactants (optional catalyst) start_linker->mix start_molecule Aldehyde/Ketone -containing Molecule dissolve Dissolve in Reaction Buffer start_molecule->dissolve dissolve->mix incubate Incubate (2-24h) mix->incubate monitor Monitor reaction (SDS-PAGE or LC-MS) incubate->monitor purify Purify conjugate (e.g., HPLC) monitor->purify product Final Bioconjugate purify->product

Oxime Ligation Workflow
Application in Antibody-Drug Conjugate (ADC) Synthesis

Boc-aminoxy PEG linkers are instrumental in creating site-specific ADCs by targeting aldehyde groups introduced into the antibody.

Workflow for ADC Synthesis:

  • Generation of Aldehyde Groups on the Antibody: A common method is the mild oxidation of the carbohydrate moieties in the Fc region of the antibody using sodium periodate (B1199274) (NaIO₄).

  • Conjugation: The deprotected aminoxy-PEG-drug linker is then reacted with the aldehyde-functionalized antibody via oxime ligation.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker, and drug. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

G cluster_adc ADC Synthesis Workflow start_mab Monoclonal Antibody (mAb) oxidation Periodate Oxidation of Glycans start_mab->oxidation aldehyde_mab Aldehyde-functionalized mAb oxidation->aldehyde_mab ligation Oxime Ligation aldehyde_mab->ligation start_linker Boc-NH-O-PEG-Drug deprotection Boc Deprotection start_linker->deprotection aminoxy_linker H2N-O-PEG-Drug deprotection->aminoxy_linker aminoxy_linker->ligation raw_adc Crude ADC ligation->raw_adc purification Purification (e.g., SEC, HIC) raw_adc->purification final_adc Purified ADC purification->final_adc characterization Characterization (DAR, Purity) final_adc->characterization

ADC Synthesis Workflow
Application in PROTAC Synthesis

In PROTAC synthesis, these linkers connect a target protein-binding ligand and an E3 ligase-binding ligand. The bifunctional nature of the linker allows for a modular and sequential synthesis.

Exemplary PROTAC Synthesis Workflow:

  • First Conjugation: One of the ligands (e.g., with a carboxylic acid) is coupled to the second functional group of the Boc-aminoxy PEG linker (e.g., an amine, forming an amide bond).

  • Boc Deprotection: The Boc group on the linker is removed.

  • Second Conjugation (Oxime Ligation): The second ligand (containing an aldehyde or ketone) is conjugated to the deprotected aminoxy group.

  • Purification: The final PROTAC molecule is purified, typically by preparative HPLC.

G cluster_protac PROTAC Synthesis Workflow start_ligand1 Ligand 1 (e.g., with -COOH) coupling Amide Coupling start_ligand1->coupling start_linker Boc-NH-O-PEG-NH2 start_linker->coupling intermediate1 Ligand 1-Linker-NH-O-Boc coupling->intermediate1 deprotection Boc Deprotection intermediate1->deprotection intermediate2 Ligand 1-Linker-O-NH2 deprotection->intermediate2 ligation Oxime Ligation intermediate2->ligation start_ligand2 Ligand 2 (with Aldehyde/Ketone) start_ligand2->ligation raw_protac Crude PROTAC ligation->raw_protac purification Purification (HPLC) raw_protac->purification final_protac Final PROTAC purification->final_protac

PROTAC Synthesis Workflow

Role in Signaling Pathways

Boc-protected aminoxy PEG linkers do not directly participate in signaling pathways. Instead, they are critical components of therapeutic modalities that modulate these pathways.

Antibody-Drug Conjugates (ADCs)

ADCs utilize the specificity of a monoclonal antibody to deliver a cytotoxic payload to cancer cells, thereby influencing cell survival pathways.

  • Mechanism of Action: The ADC binds to a specific antigen on the surface of a cancer cell.[6][7] The ADC-antigen complex is then internalized, typically via endocytosis.[6][7] Inside the cell, the linker is cleaved, releasing the cytotoxic payload.[6][7] The payload then exerts its effect, for example, by disrupting microtubule dynamics or causing DNA damage, which ultimately triggers apoptosis (programmed cell death).[6][7][8]

  • Signaling Implications: In addition to delivering the payload, the antibody component of the ADC can also retain its own biological activity, such as blocking receptor signaling or inducing an immune response against the cancer cell.[9]

cluster_adc_moa ADC Mechanism of Action adc ADC binding Binding adc->binding receptor Tumor Cell Surface Antigen receptor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Payload Release lysosome->release payload Cytotoxic Payload release->payload target Intracellular Target (e.g., Microtubules, DNA) payload->target apoptosis Apoptosis target->apoptosis

ADC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[4][10][11]

  • Mechanism of Action: A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI.[4][10] The polyubiquitinated POI is then recognized and degraded by the proteasome.[4][10][11] The PROTAC is then released and can catalyze the degradation of another POI molecule.[4]

  • Role of the Linker: The PEG linker is not just a spacer but plays a critical role in the formation and stability of the ternary complex.[] Its length, flexibility, and composition can influence the cooperativity of binding and the overall efficiency of protein degradation.[]

cluster_protac_moa PROTAC Mechanism of Action protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Polyubiquitination of POI ternary->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation recycle PROTAC Recycling degradation->recycle recycle->ternary

PROTAC Mechanism of Action

Conclusion

Boc-protected aminoxy PEG linkers are powerful and versatile tools for researchers in drug development and chemical biology. Their unique combination of a stable, yet readily deprotected, aminoxy group and a beneficial PEG spacer enables the precise and efficient construction of complex bioconjugates. The commercial availability of a diverse range of these linkers, coupled with well-established protocols for their use, facilitates their application in the development of innovative therapeutics like ADCs and PROTACs. A thorough understanding of their chemistry and strategic application is essential for advancing the next generation of targeted therapies.

References

The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propargyl group, a small and versatile chemical moiety containing a terminal alkyne, has become an indispensable tool in the field of bioconjugation. Its unique reactivity, particularly in the realm of "click chemistry," allows for the precise and efficient covalent labeling and modification of a wide array of biomolecules, including proteins, nucleic acids, and lipids. This technical guide provides a comprehensive overview of the function of the propargyl group in bioconjugation, with a focus on its core reactions, quantitative data, detailed experimental protocols, and the logical frameworks of its application.

Core Reactions of the Propargyl Group in Bioconjugation

The utility of the propargyl group in bioconjugation is primarily harnessed through its participation in azide-alkyne cycloaddition reactions. These reactions are prized for their high efficiency, specificity, and biocompatibility.[1] The two mainstays of this chemical ligation strategy are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and reliable method for covalently linking a terminal alkyne (such as a propargyl group) with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] This reaction is characterized by its fast kinetics and high yields, often proceeding to completion in minutes with minimal byproducts.[3] The reaction's specificity is a key advantage, as neither the azide nor the alkyne functionalities are typically found in native biological systems, thus preventing off-target reactions.[3] The CuAAC reaction can be performed under a wide range of conditions, including in aqueous buffers and across a broad pH range (pH 4-11), making it suitable for a variety of biomolecular applications.[3]

A critical component of the CuAAC reaction is the use of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4][5] To enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species generated by the copper catalyst, accelerating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.[5][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in live-cell and in vivo applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[][8] This reaction is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.[]

While SPAAC offers superior biocompatibility, its reaction kinetics are generally slower than those of CuAAC.[9] The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne used, with more strained derivatives exhibiting faster reaction rates.[10]

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables provide a summary of key quantitative data to aid in the selection of the appropriate bioconjugation strategy.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity[]High, suitable for in vivo applications[]
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)[11]Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used[11]
Alkyne Reactant Terminal alkynes (e.g., propargyl group)Strained cyclooctynes (e.g., DBCO, BCN)[11]
Reagent Accessibility Simple terminal alkynes are readily availableStrained cyclooctynes can be more complex and expensive to synthesize
Side Reactions Potential for oxidative homocoupling of alkynes[12]Cyclooctynes can be prone to side reactions if highly unstable

Table 1: Comparison of CuAAC and SPAAC.

Reaction TypeAlkyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
CuAACPropargyl-PEG-biotinAzido-protein~1-100[11]
SPAACBicyclo[6.1.0]nonyne (BCN)m-PEG10-azide~0.15[11]
SPAACDibenzocyclooctyne (DBCO)m-PEG10-azide~10⁻³ - 1[11]

Table 2: Typical Second-Order Rate Constants for CuAAC and SPAAC Reactions.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol provides a general guideline for the CuAAC-mediated labeling of a protein containing a propargyl group with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Propargyl-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-functionalized molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, e.g., 1 M in water)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule. A typical starting molar ratio is 1:1.2 (alkyne:azide). Add the reaction buffer to achieve the desired final concentration of reactants (typically in the low millimolar to high micromolar range).[13]

  • Prepare Copper/Ligand Complex: In a separate tube, prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio and let it stand for a few minutes.[14] This pre-mixing helps stabilize the Cu(I) ion.[14]

  • Add Copper/Ligand Complex: Add the copper/ligand complex to the reaction mixture. A final copper concentration of 1-5 mol% relative to the limiting reagent is a good starting point.[13] If using, add aminoguanidine to the reaction mixture to a final concentration of 25 mM to scavenge reactive ascorbate byproducts.[6]

  • Reaction Initiation and Incubation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[14] Close the tube to minimize oxygen diffusion and mix gently.[6] Allow the reaction to proceed for 1 hour at room temperature.[6]

  • Workup: The workup procedure will depend on the specific application and may include purification steps like dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

This protocol provides a general guideline for the SPAAC-mediated labeling of a protein containing an azide group with a cyclooctyne-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-dye)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the cyclooctyne-functionalized molecule. A typical starting molar ratio is 1:1.2 (azide:cyclooctyne). Add the reaction buffer to achieve the desired final concentration of reactants.

  • Incubation: Mix the reaction gently and incubate at room temperature or 37°C. The reaction time can vary from several hours to overnight, depending on the reactivity of the cyclooctyne and the desired conversion.[15]

  • Workup: Similar to CuAAC, the workup will depend on the application and may involve purification to remove unreacted labeling reagents.

Visualizing the Role of the Propargyl Group

To better understand the function of the propargyl group in bioconjugation, the following diagrams illustrate the key reaction pathways and logical relationships.

CuAAC_Mechanism Propargyl Propargyl Group (Terminal Alkyne) Triazole Stable 1,2,3-Triazole Linkage Propargyl->Triazole Cycloaddition Azide Azide Group Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Propargyl Activates

Figure 1. Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism StrainedAlkyne Strained Cyclooctyne Triazole Stable Triazole Linkage StrainedAlkyne->Triazole Cycloaddition (Strain Release) Azide Azide Group Azide->Triazole Bioconjugation_Workflow Start Start: Biomolecule of Interest Functionalization Introduce Propargyl or Azide Group Start->Functionalization Reaction Perform Click Reaction (CuAAC or SPAAC) Functionalization->Reaction Purification Purification of Bioconjugate Reaction->Purification Analysis Analysis and Application Purification->Analysis End End: Functional Bioconjugate Analysis->End Bifunctional_Linker Linker Propargyl Group Spacer (e.g., PEG) Reactive Group (e.g., NHS ester) Click Click Chemistry (e.g., CuAAC) Linker:propargyl->Click Solubility Improves Solubility Reduces Immunogenicity Linker:spacer->Solubility AmineCoupling Amine Coupling (e.g., to Lysine) Linker:reactive->AmineCoupling

References

An In-depth Technical Guide to Aminoxy-PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a paramount strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability, and reduce immunogenicity. Among the various chemical strategies for PEGylation, the use of aminoxy-PEG linkers to form a stable oxime bond with a carbonyl group on a target protein offers a highly specific and robust method for bioconjugation. This technical guide provides a comprehensive overview of aminoxy-PEG linkers, detailing their reaction mechanisms, applications, and the analytical methods for characterizing the resulting conjugates. Detailed experimental protocols and quantitative data are presented to provide researchers with the practical information needed to effectively implement this powerful technology.

Introduction to Aminoxy-PEG Linkers

Aminoxy-PEG linkers are heterobifunctional reagents that possess an aminooxy group at one terminus and a variety of functional groups at the other, connected by a PEG spacer of varying lengths.[1][2] The key feature of these linkers is the aminooxy group (-ONH₂), which reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage (-O-N=C-).[3][4] This bioorthogonal reaction is highly specific and can be performed under mild aqueous conditions, making it ideal for the modification of sensitive biomolecules like proteins.[5][6]

The PEG component of the linker imparts favorable physicochemical properties to the conjugate, such as increased hydrophilicity and biocompatibility.[7] The length and structure (linear or branched) of the PEG chain can be tailored to modulate the properties of the final PEGylated protein.[7]

Core Principles of Aminoxy-PEG Chemistry

The fundamental reaction underpinning the use of aminoxy-PEG linkers is the formation of an oxime bond. This reaction proceeds through the nucleophilic attack of the aminooxy group on a carbonyl carbon (aldehyde or ketone).[8] The reaction is most efficient under mildly acidic conditions (pH 4.5-5.5); however, it can also proceed at neutral pH, often with the aid of a catalyst such as aniline (B41778) or its derivatives.[9][10]

The resulting oxime linkage is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[6][8][11] This high stability is crucial for in vivo applications where premature cleavage of the linker could lead to the loss of the therapeutic effect.[9]

Generating the Reactive Carbonyl Handle on Proteins

A prerequisite for protein modification with aminoxy-PEG linkers is the presence of a reactive aldehyde or ketone group on the protein. Several strategies have been developed to introduce these functional groups in a site-specific manner:

  • Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine residue can be oxidized with sodium periodate (B1199274) to generate a glyoxylyl group (an aldehyde).[12][13]

  • Genetic Incorporation of Unnatural Amino Acids: An unnatural amino acid containing a ketone or aldehyde group, such as p-acetyl-L-phenylalanine, can be genetically encoded into the protein at a specific site.[14]

  • Enzymatic Modification: Enzymes like formylglycine-generating enzyme (FGE) can be used to oxidize a cysteine residue within a specific peptide tag to a formylglycine residue, which contains an aldehyde group.[15]

Quantitative Data Summary

The selection of an appropriate aminoxy-PEG linker and the optimization of the conjugation reaction are critical for successful protein modification. The following tables summarize key quantitative data to aid in this process.

PropertyValueReference(s)
Optimal Reaction pH 4.5 - 7.5[9][11]
Catalysts Aniline, m-phenylenediamine (B132917) (mPDA)[3][16]
Molar Ratio (Linker:Protein) 10:1 to 50:1 (molar excess of linker)[3][4]
Typical Reaction Time 1 - 16 hours[3][15][17]
Typical Reaction Temperature 4°C to 37°C[14][15]
Table 1: General Reaction Conditions for Oxime Ligation.
Linkage TypeRelative Hydrolytic StabilityKey CharacteristicsReference(s)
Oxime HighVery stable under physiological conditions; preferred for long-term in vivo applications.[5][8][18]
Hydrazone ModerateLess stable than oximes, particularly under acidic conditions; can be useful for controlled release.[5][18]
Imine (Schiff Base) LowGenerally unstable and requires reduction to form a stable secondary amine bond.[11]
Table 2: Comparative Stability of Linkages. The oxime bond is significantly more stable than hydrazone and imine bonds.[11] Rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones.

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Protein with an N-terminal Serine

Objective: To conjugate an aminoxy-PEG linker to a protein via an oxidized N-terminal serine residue.

Materials:

  • Protein with an N-terminal serine (1-5 mg/mL in a suitable buffer like PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water)

  • Aminoxy-PEG linker (e.g., 50 mM in DMSO or water)

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5-7.5)

  • Desalting column

Procedure:

  • Protein Oxidation:

    • Cool the protein solution to 4°C.

    • Add the cold sodium meta-periodate solution to the protein solution to a final concentration of 1-10 mM.[11]

    • Incubate the reaction on ice for 30 minutes, protected from light.[11]

  • Buffer Exchange:

    • Remove excess sodium periodate and exchange the buffer to the Reaction Buffer using a desalting column.[11]

  • Oxime Ligation:

    • To the aldehyde-modified protein, add the aminoxy-PEG linker solution to a final concentration that is in 10-50 fold molar excess to the protein.[3]

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM.[3]

    • Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing.[3][15]

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]

  • Characterization:

    • Analyze the final conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine purity.[19][20]

Protocol 2: Characterization of PEGylated Proteins by LC-MS/MS

Objective: To identify the site of PEGylation and determine the degree of modification.

Materials:

  • PEGylated protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • C18 reversed-phase column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Protein Digestion:

    • Reduce the PEGylated protein by adding DTT and incubating.

    • Alkylate the protein by adding IAM and incubating in the dark.

    • Digest the protein with trypsin overnight at 37°C.[19]

  • LC Separation:

    • Separate the resulting peptides using a C18 reversed-phase column with a gradient of acetonitrile (B52724) in 0.1% formic acid.[19]

  • MS and MS/MS Analysis:

    • Analyze the eluting peptides using an ESI mass spectrometer in data-dependent acquisition mode.

    • Subject the most intense ions in each MS scan to MS/MS fragmentation to identify the peptide sequence and the site of PEG attachment.[19]

Visualizing Workflows and Mechanisms

Logical Workflow for Protein PEGylation

PEGylation_Workflow cluster_protein_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Protein Target Protein Modification Introduce Carbonyl (e.g., Oxidation, UAA) Protein->Modification Reaction Oxime Ligation Modification->Reaction Linker Aminoxy-PEG Linker Linker->Reaction Purification Purification (e.g., SEC, HPLC) Reaction->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

A generalized workflow for protein PEGylation using an aminoxy-PEG linker.
Mechanism of Oxime Bond Formation

The reaction mechanism for the formation of a stable oxime bond.

Applications in Drug Development

The use of aminoxy-PEG linkers for protein modification has significant implications for drug development:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of protein therapeutics, which can reduce renal clearance and extend their circulation half-life, leading to less frequent dosing.[12][21]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[12][21]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.[21]

  • Antibody-Drug Conjugates (ADCs): Aminoxy-PEG linkers can be used to attach potent cytotoxic drugs to antibodies in a site-specific manner, creating ADCs with improved therapeutic indices.[3][22]

  • PROTACs: These linkers are also valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[3][17][23]

Conclusion

Aminoxy-PEG linkers represent a powerful and versatile tool for the site-specific modification of proteins. The formation of a highly stable oxime bond under mild reaction conditions allows for the creation of robust bioconjugates with enhanced therapeutic properties. The ability to precisely control the site of PEGylation is critical for preserving the biological activity of the protein and for generating homogeneous products, which is a key consideration for regulatory approval. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with aminoxy-PEG chemistry, equipping researchers and drug development professionals with the necessary knowledge to leverage this technology for the development of next-generation biotherapeutics.

References

The Hydrophilic Nature of PEG3 Linkers and Their Impact on Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety plays a pivotal role in defining the therapeutic's overall performance. Among the various linker technologies, the incorporation of short, discrete polyethylene (B3416737) glycol (PEG) units has become a key strategy to modulate the physicochemical and pharmacokinetic properties of complex biologics and small molecules. This technical guide provides an in-depth examination of the PEG3 linker, a short chain of three ethylene (B1197577) glycol units, focusing on its inherent hydrophilicity and the consequential effects on solubility, aggregation, pharmacokinetics, and cellular permeability. This document serves as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key concepts to aid in the rational design of next-generation therapeutics.

The Core Principle: Leveraging the Hydrophilicity of the PEG3 Linker

The fundamental advantage of a PEG3 linker stems from its hydrophilic nature. The repeating ethylene glycol units (–O–CH₂–CH₂–) readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugated therapeutic.[1] This microscopic "shielding" has several profound macroscopic effects that are highly desirable in drug design.[2]

A primary benefit is the significant enhancement of aqueous solubility, a common hurdle for many potent, yet hydrophobic, small molecule drugs and payloads used in ADCs and PROTACs.[][4] By covalently attaching a PEG3 linker, the overall polarity of the molecule is increased, which can prevent aggregation and precipitation in physiological environments.[2]

Furthermore, this hydrophilicity influences the pharmacokinetic profile of the drug. The hydration layer can reduce non-specific binding to plasma proteins and shield the conjugate from recognition by the reticuloendothelial system, often leading to a longer circulation half-life and improved biodistribution.[2] In the context of ADCs, the enhanced solubility imparted by PEG linkers can enable higher drug-to-antibody ratios (DARs) without inducing aggregation, a critical factor for therapeutic efficacy.[5]

Quantitative Analysis of PEG3 Linker Effects

The decision to incorporate a PEG3 linker is a trade-off between gaining the benefits of hydrophilicity and potentially introducing steric hindrance or altering the intrinsic activity of the parent molecule. The following tables provide a summary of quantitative data, compiled from various sources and illustrative examples, to compare the effects of a PEG3 linker against non-PEG and longer-chain PEG linkers.

Table 1: Comparative Physicochemical Properties of Linkers

PropertyNo Linker (Hypothetical)Alkyl Linker (e.g., MC)PEG3 LinkerPEG12 Linker
Aqueous Solubility LowVery LowModerateHigh
Calculated logP (Illustrative) HighHigherLowerLowest
Aggregation Propensity HighVery HighLowVery Low

This data is illustrative and compiled from general knowledge of the effects of PEGylation. Actual values are highly dependent on the specific parent molecule.

Table 2: Impact of Linker on Antibody-Drug Conjugate (ADC) Pharmacokinetics

LinkerADC ModelClearance (mL/day/kg)In Vivo Efficacy (% Tumor Regression)
No PEG Anti-FRα ADC~11%Limited
PEG3 (Short) Non-binding IgG-MMAE (DAR8)~4.8Modest Improvement
PEG12 (Long) Non-binding IgG-MMAE (DAR8)~2.5Significantly Enhanced

Data is compiled from various studies and is intended for comparative purposes.[6]

Table 3: Influence of PEG Linker Length on PROTAC Performance

LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG0 (Alkyl) HigherLowerHigher
PEG3 LowerHigherModerate
PEG5 LowestHighestLower

This data for BRD4-targeting PROTACs suggests that a slightly longer PEG linker than PEG3 may provide an optimal balance of degradation potency and cell permeability in this specific context.[7]

Experimental Protocols

Accurate and reproducible experimental data is crucial for the rational design and selection of linkers. The following are detailed methodologies for key experiments to assess the impact of a PEG3 linker.

Synthesis of a PEG3-Containing Bioconjugate

This protocol provides a general method for the synthesis of an ADC using a thiol-reactive PEG3 linker.

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via a PEG3 linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Thiol-PEG3-Payload conjugate

  • Desalting columns

  • Reaction buffers (e.g., PBS with EDTA)

  • Analytical instrumentation (HIC-HPLC, SEC-HPLC)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS (pH 7.4).

    • Add a 10-fold molar excess of TCEP to the mAb solution to partially reduce interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with PBS containing EDTA.

  • Conjugation:

    • Immediately add the Thiol-PEG3-Payload conjugate to the reduced mAb at a 5- to 10-fold molar excess over the antibody.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using a desalting column to remove unreacted payload and other small molecules.

  • Characterization:

    • Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.

    • Assess the level of aggregation and purity using Size Exclusion Chromatography (SEC)-HPLC.

Determination of Aqueous Solubility

This protocol is based on the shake-flask method to determine thermodynamic solubility.

Objective: To quantitatively measure the aqueous solubility of a PEG3-conjugated compound compared to its non-PEGylated counterpart.

Materials:

  • Compound of interest (with and without PEG3 linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration:

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant.

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the supernatant and standard solutions by HPLC-UV.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility.[8]

Measurement of ADC Aggregation by SEC-MALS

Objective: To quantify the percentage of aggregates in an ADC sample.

Materials:

  • ADC sample

  • SEC-MALS system (including an SEC column, MALS detector, and a refractive index detector)

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration:

    • Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Analysis:

    • Inject the ADC sample onto the SEC column.

  • Data Acquisition and Analysis:

    • The SEC column separates the ADC based on hydrodynamic size, with aggregates eluting first, followed by the monomer, and then any fragments.

    • The MALS detector measures the light scattered by the eluting species to determine their absolute molar mass, while the refractive index detector measures the concentration.

    • Use the manufacturer's software to calculate the percentage of aggregates, monomer, and fragments based on the integrated peak areas and molar mass data.[9]

In Vivo Pharmacokinetic Study of an ADC

Objective: To compare the pharmacokinetic profiles of ADCs with different linkers.

Materials:

  • Test ADCs (e.g., with no linker, PEG3 linker, and a longer PEG linker)

  • Animal model (e.g., Sprague-Dawley rats, n=3 per group)

  • Dosing and blood collection supplies

  • ELISA or LC-MS/MS for quantification of ADC in plasma

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of each ADC to the respective animal groups.[10]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours post-dose) into tubes containing an anticoagulant.[11]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½) for each ADC.[11]

PROTAC-Mediated Protein Degradation by Western Blot

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.

Materials:

  • Relevant human cancer cell line

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the image using a digital imager.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.[12][13]

Visualizing the Role of the PEG3 Linker

The following diagrams, created using the DOT language, illustrate key concepts related to the PEG3 linker.

PEG3_Solubility_Enhancement cluster_hydrophobic Hydrophobic Drug cluster_peg3 PEG3 Linker cluster_conjugate Soluble Bioconjugate in Aqueous Environment Drug Drug Core PEG3 -(OCH₂CH₂)₃- Drug->PEG3 Covalent Bond Conjugate PEG3-Drug Water H₂O Conjugate->Water Hydrogen Bonding

Mechanism of PEG3-mediated solubility enhancement.

ADC_Structure Antibody Antibody Linker PEG3 Linker Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload

Structure of an Antibody-Drug Conjugate with a PEG3 linker.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (Warhead-PEG3-E3 Ligand) PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Catalysis

PROTAC-mediated protein degradation pathway.

Experimental_Workflow_ADC start Start: ADC Design (Varying Linkers) synthesis Synthesis & Purification start->synthesis characterization In Vitro Characterization - Solubility - Aggregation (SEC-MALS) - Cytotoxicity (MTT) synthesis->characterization pk_study In Vivo Pharmacokinetic Study characterization->pk_study efficacy_study In Vivo Efficacy (Xenograft Model) pk_study->efficacy_study end End: Select Optimal Linker Candidate efficacy_study->end

General experimental workflow for ADC linker evaluation.

Conclusion

The PEG3 linker represents a versatile and valuable tool in the arsenal (B13267) of drug development professionals. Its inherent hydrophilicity provides a strategic means to enhance the aqueous solubility of hydrophobic molecules, mitigate aggregation, and favorably modulate pharmacokinetic properties. While longer PEG chains may offer more pronounced effects on circulation half-life, the PEG3 linker often provides a sufficient improvement in physicochemical properties without the potential for increased steric hindrance that can negatively impact in vitro potency. The selection of the optimal linker is a multi-parameter optimization that must be empirically determined for each therapeutic candidate. The detailed experimental protocols and comparative data presented in this guide provide a robust framework for the rational design, synthesis, and evaluation of bioconjugates incorporating PEG3 and other linkers, ultimately paving the way for the development of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for N-Boc-aminoxy-PEG3-propargyl Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-aminoxy-PEG3-propargyl is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the fields of drug delivery, proteomics, and diagnostics. This linker features three key components:

  • A Boc-protected aminoxy group: This functionality allows for the chemoselective formation of a stable oxime bond with molecules containing an aldehyde or ketone group. The tert-butyloxycarbonyl (Boc) protecting group provides stability and can be removed under mild acidic conditions to unmask the reactive aminoxy group.

  • A three-unit polyethylene (B3416737) glycol (PEG3) spacer: The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can minimize non-specific binding.

  • A terminal propargyl group: This alkyne moiety enables highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to azide-modified molecules.

The orthogonal nature of the aminoxy and propargyl groups allows for a controlled, sequential bioconjugation strategy, making this linker a valuable tool in the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The following tables summarize representative quantitative data for the key reactions involving this compound. Note that the optimal conditions and yields will vary depending on the specific substrates and experimental setup.

Table 1: N-Boc Deprotection

ParameterTypical RangeNotes
ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM)A 1:1 mixture is commonly used.[1]
Reaction Time1 - 2 hoursMonitor by TLC or LC-MS.[1]
TemperatureRoom Temperature
Typical Yield>95%Deprotection is generally a high-yielding reaction.

Table 2: Oxime Ligation

ParameterTypical RangeNotes
Reactant Molar Ratio (Aminooxy:Aldehyde/Ketone)1.1:1 to 1.5:1A slight excess of the aminooxy-containing molecule is often used.[2]
pH4.5 - 5.5Mildly acidic conditions are optimal for oxime bond formation.[2]
CatalystAniline (B41778) (optional)Can increase the reaction rate.[3]
Reaction Time2 - 16 hoursDependent on the reactivity of the carbonyl group.[2]
TemperatureRoom Temperature
Typical Yield60 - 90%Yields can be substrate-dependent.

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical RangeNotes
Reactant Molar Ratio (Alkyne:Azide)1:1.2 to 1:3A slight excess of the azide-containing molecule is common.[4][5]
Copper(I) SourceCuSO₄ with a reducing agent (e.g., sodium ascorbate)
LigandTHPTA or TBTALigands stabilize the Cu(I) oxidation state and improve reaction efficiency.
Reaction Time1 - 4 hoursCan be monitored by LC-MS.[4][5]
TemperatureRoom Temperature
Typical Yield>90%CuAAC is a highly efficient reaction.

Experimental Protocols

Protocol 1: N-Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the reactive aminoxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to obtain the deprotected aminoxy-PEG3-propargyl.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol outlines the conjugation of the deprotected aminoxy-PEG3-propargyl to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected aminoxy-PEG3-propargyl

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5-5.5)

  • Aniline (optional, as a catalyst)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule and a slight molar excess (1.1 to 1.5 equivalents) of deprotected aminoxy-PEG3-propargyl in the Reaction Buffer.[2] If necessary, use a minimal amount of an organic co-solvent to aid dissolution.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.[3]

  • Stir the reaction mixture at room temperature for 2-16 hours.[2]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography (SEC) to remove unreacted starting materials and byproducts.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-containing molecule. This can be performed on the Boc-protected linker or after the oxime ligation step.

Materials:

  • Propargyl-containing molecule (e.g., this compound or the product from Protocol 2)

  • Azide-containing molecule

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Prepare stock solutions: 100 mM CuSO₄ in water, a fresh 100 mM solution of sodium ascorbate in water, and 200 mM THPTA in water.[4]

  • In a reaction tube, combine the propargyl-containing molecule and the azide-containing molecule (typically a 1:1.2 molar ratio of alkyne to azide) in the Reaction Buffer.[4]

  • Prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[4]

  • Add the copper/ligand complex to the reaction mixture. A final copper concentration of 1-5 mol% relative to the limiting reagent is a good starting point.[4]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 mol% relative to the limiting reagent.[4][5]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.[4][5]

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the conjugate to remove unreacted starting materials, catalyst, and byproducts. For protein conjugates, SEC or dialysis are common purification methods.[4]

Visualizations

G Sequential Bioconjugation Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Click Chemistry (CuAAC) This compound This compound Deprotected Linker Deprotected Linker This compound->Deprotected Linker TFA/DCM Intermediate_Conjugate Intermediate Conjugate Deprotected Linker->Intermediate_Conjugate pH 4.5-5.5 Molecule_A Molecule A (Aldehyde/Ketone) Molecule_A->Intermediate_Conjugate Final_Conjugate Final Bioconjugate Intermediate_Conjugate->Final_Conjugate Cu(I), Ascorbate Molecule_B Molecule B (Azide) Molecule_B->Final_Conjugate

Caption: Sequential bioconjugation workflow using this compound.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex

Caption: PROTAC mechanism for targeted protein degradation.

experimental_workflow General Experimental Workflow start Start conjugation Bioconjugation Reaction (Oxime Ligation or CuAAC) start->conjugation purification Purification (HPLC, SEC, or Dialysis) conjugation->purification characterization Characterization (LC-MS, SDS-PAGE) purification->characterization analysis Functional Analysis (e.g., Binding Assay, Cell-based Assay) characterization->analysis end End analysis->end

Caption: General experimental workflow for bioconjugation and analysis.

References

Application Notes and Protocols for N-Boc-aminoxy-PEG3-propargyl in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Boc-aminoxy-PEG3-propargyl in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This versatile heterobifunctional linker, featuring a terminal alkyne for click chemistry, a PEG3 spacer to enhance solubility and provide spatial separation, and a Boc-protected aminoxy group for subsequent functionalization, is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The copper(I)-catalyzed reaction between the terminal alkyne of this compound and an azide-functionalized molecule results in the formation of a stable 1,2,3-triazole linkage.[1][2][] The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the aminoxy functionality allows for a subsequent deprotection step under acidic conditions, revealing a reactive handle for further conjugation, for instance, to aldehydes or ketones.

Key Features of this compound:

  • Propargyl Group: Enables highly efficient and specific copper-catalyzed click chemistry reactions with azide-containing molecules.

  • PEG3 Spacer: A hydrophilic 3-unit polyethylene glycol chain that improves the solubility and pharmacokinetic profile of the resulting conjugate.

  • Boc-Protected Aminoxy Group: Provides a stable protecting group that can be selectively removed to allow for subsequent conjugation reactions.

Experimental Protocols

This section details the materials and methods for a typical CuAAC reaction between this compound and an azide-functionalized molecule of interest.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of this compound to an azide-containing molecule (e.g., a modified protein, peptide, or small molecule).

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Degassed phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • Organic solvent (e.g., DMSO, DMF, or a mixture of water and tert-butanol)

Reagent Preparation:

  • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMF or THF).

  • Azide-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.

  • Sodium ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • THPTA or TBTA ligand: Prepare a 50 mM stock solution in deionized water or DMSO.

Reaction Setup:

  • In a suitable reaction vessel, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.

  • Add this compound to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide) is recommended to drive the reaction to completion.[4]

  • Add the copper ligand (THPTA or TBTA) to a final concentration that is typically 5 times the concentration of CuSO₄.[4]

  • Add CuSO₄ to a final concentration of 0.1 to 1 mM.[4]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.[4]

Reaction Incubation:

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though the reaction time may need to be extended.[4]

Monitoring and Purification:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

  • Upon completion, the reaction mixture can be purified to remove unreacted reagents and byproducts using an appropriate chromatographic method such as size-exclusion chromatography or reverse-phase HPLC.[5]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the aminoxy functionality for subsequent reactions.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water) (optional)

  • Diethyl ether (for precipitation)

Methodology:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA to the solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the deprotected product.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum.[4]

Data Presentation

The following tables summarize typical reaction conditions and component concentrations for a successful CuAAC reaction. Yields are highly dependent on the specific reactants and conditions.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal ConcentrationMolar Equivalents (relative to limiting reagent)
Azide-Molecule10 mM1-10 mM1
This compound10 mM1.2-5 mM1.2 - 5
Copper(II) Sulfate (CuSO₄)20-50 mM0.1-1 mM0.1 - 0.2
Sodium Ascorbate100 mM (fresh)1-5 mM0.5 - 1
Ligand (THPTA/TBTA)50 mM0.5-5 mM0.2 - 1 (Ligand to Copper ratio of 2:1 to 5:1)

Table 2: Typical Reaction Parameters

ParameterRecommended ConditionNotes
Solvent Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or t-BuOHEnsure all reactants are soluble.
Temperature Room Temperature (or 4°C for sensitive biomolecules)Lower temperatures may require longer reaction times.
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS for completion.
pH 7.0 - 8.5Optimal pH can vary depending on the specific biomolecule.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction Alkyne This compound Cu_I Cu(I) Catalyst Alkyne->Cu_I Azide Azide-Functionalized Molecule Azide->Cu_I CuSO4 Cu(II)SO4 CuSO4->Cu_I Reduction NaAsc Sodium Ascorbate Ligand Ligand (THPTA/TBTA) Ligand->Cu_I Stabilization Triazole Stable Triazole Conjugate Cu_I->Triazole Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow prep 1. Reagent Preparation (Stock Solutions) mix 2. Reaction Mixture Assembly (Azide, Alkyne, Ligand, CuSO4) prep->mix init 3. Reaction Initiation (Add Sodium Ascorbate) mix->init incub 4. Incubation (Room Temperature, 1-4h) init->incub mon 5. Monitoring (TLC / LC-MS) incub->mon pur 6. Purification (Chromatography) mon->pur char 7. Characterization (e.g., MS, NMR) pur->char

Caption: Experimental workflow for CuAAC using this compound.

Logical_Relationship cluster_linker This compound cluster_function Functionality propargyl Propargyl Group click Click Chemistry (CuAAC) propargyl->click Enables peg3 PEG3 Spacer solubility Solubility & PK Profile peg3->solubility Enhances boc_aminoxy Boc-Aminoxy Group conjugation Subsequent Conjugation boc_aminoxy->conjugation Allows for

Caption: Functional components of this compound.

References

Application Note: Protocol for Boc Deprotection of N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines and related functionalities, such as the aminoxy group, in multi-step organic synthesis.[1][2][3] Its prevalence in the construction of complex molecules, including bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][4]

N-Boc-aminoxy-PEG3-propargyl is a heterobifunctional linker that incorporates a protected aminoxy group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne. The aminoxy group is ideal for chemoselective ligation with aldehydes and ketones to form stable oxime linkages.[4] The propargyl group enables click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The deprotection of the Boc group is a critical step to unmask the reactive aminoxy functionality, making it available for subsequent conjugation.[4] This application note provides a detailed, standard protocol for the efficient removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA).

Reaction Mechanism

The deprotection of the Boc group is an acid-catalyzed elimination reaction.[4] The mechanism proceeds through three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).[4][5]

  • Carbocation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free aminoxy group as its corresponding TFA salt.[4][5]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Start Boc-Protected Aminoxy Compound Protonation Protonated Intermediate Start->Protonation + H+ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Elimination tBu tert-butyl cation Protonation->tBu Product Deprotected Aminoxy (TFA Salt) CarbamicAcid->Product Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism for Boc deprotection.

Materials and Reagents

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (for optional neutralization)

  • Argon or Nitrogen gas supply (optional, for inert atmosphere)

Experimental Protocol

This protocol describes a standard procedure for the TFA-mediated deprotection of this compound.

4.1. Reaction Setup

  • In a round-bottom flask, dissolve the this compound in anhydrous DCM to a final concentration of 0.1-0.2 M.[1][4][6]

  • Place the flask in an ice bath and cool the solution to 0°C with stirring.[1][4][7]

4.2. Deprotection Reaction

  • Slowly add trifluoroacetic acid (TFA) to the cooled solution to achieve a final concentration of 20-50% (v/v) TFA in DCM.[1][4][7] A common starting point is a 1:1 mixture of DCM and TFA.[8]

  • Stir the reaction mixture at 0°C for 30 minutes.[1][4][7]

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.[1][7]

4.3. Reaction Monitoring

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6][7]

  • For TLC analysis, spot the reaction mixture on a silica (B1680970) gel plate. The deprotected product is more polar and will exhibit a lower Rf value compared to the starting material.[7]

4.4. Work-up and Isolation

Option A: Isolation as the TFA Salt

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][7]

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation step two more times.[1][7]

  • The resulting product, the TFA salt of aminoxy-PEG3-propargyl, is often an oil or a semi-solid. This salt can frequently be used directly in subsequent reactions without further purification.[1][4]

Option B: Isolation as the Free Aminoxy Compound (Neutralization)

  • After completing step 4.4.A.1, dissolve the crude residue in DCM.

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃.[1][7] Continue washing until the cessation of CO₂ evolution indicates that all acid has been neutralized.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free aminoxy-PEG3-propargyl.

Data Presentation

The following table summarizes the key quantitative parameters for the Boc deprotection protocol.

ParameterValueNotes
Substrate Concentration0.1 - 0.2 MIn anhydrous DCM.[1][4][6]
TFA Concentration20 - 50% (v/v)A 1:1 TFA:DCM ratio is common.[1][7][9]
Reaction Temperature0°C to Room TemperatureStart at 0°C for 30 min, then warm to RT.[1][7]
Reaction Time1 - 2 hoursMonitor by TLC or LC-MS for completion.[1][6][7]
Toluene Co-evaporation3 cyclesFor thorough removal of residual TFA.[1][7]
Expected Outcome>95% ConversionTypically high-yielding, product obtained as TFA salt or free base.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time. - Insufficient acid strength/concentration.- Extend the reaction time and continue monitoring.[6][8] - Increase the concentration of TFA (e.g., from 20% to 50%).[6]
Product is an oil or difficult to handle - TFA salts of PEGylated compounds are often oils or waxy solids.- This is normal. Proceed with the crude TFA salt directly for the next step or attempt precipitation from the crude mixture by adding cold diethyl ether.[1]
Side Product Formation - Substrate contains acid-sensitive groups. - Alkylation by the tert-butyl cation.- If other acid-labile groups are present, consider milder deprotection conditions. - Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[4][6][7]

Visualization of Experimental Workflow

Experimental_Workflow cluster_workflow Boc Deprotection Workflow A 1. Dissolve Boc-aminoxy-PEG3 in anhydrous DCM (0.1-0.2 M) B 2. Cool solution to 0°C in an ice bath A->B C 3. Add TFA (20-50% v/v) Stir at 0°C for 30 min B->C D 4. Warm to RT Stir for 1-2 hours C->D E 5. Monitor by TLC or LC-MS (Check for starting material disappearance) D->E F 6. Concentrate via rotary evaporation E->F Reaction Complete G 7. Co-evaporate with Toluene (x3) F->G H Product: TFA Salt (Use directly) G->H I Optional: Neutralization (Wash with aq. NaHCO3) G->I Optional J Product: Free Aminoxy (Purified) I->J

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Oxime Ligation with Aminoxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

Oxime ligation is a robust and highly selective bioorthogonal reaction used to covalently link molecules.[1] The reaction occurs between an aminoxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C).[1][2] This method is highly valued for its reliability under mild, aqueous conditions and the hydrolytic stability of the resulting linkage, making it ideal for creating complex biomolecular constructs.[1][3]

The use of Polyethylene Glycol (PEG) linkers functionalized with an aminoxy group provides several advantages in bioconjugation, including increased solubility, enhanced stability, and improved in vivo circulation time of the conjugated molecule.[2][4]

Key Advantages:
  • High Stability: The oxime bond is significantly more stable than imine or hydrazone linkages, especially at physiological pH.[2][5]

  • Biocompatibility: The reaction is performed in aqueous buffers, typically at or near neutral pH, which preserves the structure and function of sensitive biomolecules.[2]

  • Chemoselectivity: The aminoxy and carbonyl groups react specifically with each other, preventing side reactions with other functional groups commonly found in proteins and peptides.[2]

  • Improved Pharmacokinetics: The PEG linker increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its half-life in circulation.[2]

Applications in Research and Drug Development

The versatility of oxime ligation with aminoxy-PEG linkers has led to its widespread adoption in numerous applications, including:

  • Antibody-Drug Conjugates (ADCs): For the site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[2]

  • PEGylation of Proteins and Peptides: To improve the therapeutic properties of protein-based drugs.[2]

  • Surface Modification: For the immobilization of biomolecules onto surfaces for the development of biosensors and diagnostics.[2]

  • Hydrogel Formation: In the creation of biocompatible hydrogels for tissue engineering and drug delivery applications.[2]

  • Fluorescent Labeling: For the attachment of fluorescent probes to image and track biomolecules.[2]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical principle of oxime ligation and a general workflow for a typical bioconjugation experiment.

Caption: Chemical reaction of oxime bond formation.[2]

G Start Start: Prepare Reactants Reagent_Prep Reagent Preparation: - Dissolve carbonyl-containing molecule in reaction buffer. - Prepare stock solution of Aminoxy-PEG linker. - Prepare catalyst stock solution (optional). Start->Reagent_Prep Ligation Ligation Reaction: - Combine reactants in a reaction vial. - Add catalyst to the desired final concentration. - Incubate at specified temperature and time. Reagent_Prep->Ligation Monitoring Reaction Monitoring: - Analyze aliquots by HPLC, LC-MS, or SDS-PAGE. Ligation->Monitoring Purification Purification: - Purify the conjugate using RP-HPLC, Size Exclusion Chromatography (SEC), or a desalting column. Monitoring->Purification Characterization Characterization: - Confirm identity and purity of the conjugate (e.g., by mass spectrometry). Purification->Characterization Storage Storage: - Store the purified conjugate at -20°C or -80°C. Characterization->Storage

Caption: General experimental workflow for oxime ligation.[1]

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Comparison of Catalysts for Oxime Ligation
CatalystRelative Rate Enhancement (Compared to uncatalyzed at pH 7)Optimal ConcentrationKey Characteristics
Aniline (B41778)~40-fold10-100 mMCommonly used, but can be toxic at higher concentrations.[2]
p-Phenylenediamine (B122844) (pPDA)~120-fold2-10 mMMore efficient than aniline at neutral pH.[2][6]
m-Phenylenediamine (B132917) (mPDA)Up to 15 times more efficient than aniline at the same concentration50-750 mMHighly soluble, allowing for significant rate acceleration at higher concentrations.[2][7]
Table 2: Effect of pH on Oxime Ligation Kinetics
pHReaction RateNotes
4-5Optimal for uncatalyzed reactionsAcidic conditions may not be suitable for all biomolecules.[2]
6.5-7.5Slower for uncatalyzed reactions, significantly accelerated by catalystsIdeal for most biological applications to maintain protein stability.[2][8]
Table 3: Typical Reaction Conditions
ParameterAldehyde-containing MoleculeKetone-containing MoleculeNotes
Reaction pH 6.5 - 7.5 (optimal)6.5 - 7.5Oxime formation is most efficient in slightly acidic to neutral pH.[8]
Reaction Time 1 - 4 hours2 - 16 hoursReaction times can be influenced by reactant concentrations and the presence of catalysts.[1][8]
Typical Molar Excess of Linker 10-50 fold5-20 foldThe optimal molar ratio should be determined empirically for each specific application.[8]
Catalyst Aniline (1-10 mM) or pPDA/mPDAAniline (10-100 mM) or pPDA/mPDAAniline and its derivatives can significantly accelerate the rate of oxime bond formation.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol provides a general guideline for the conjugation of an aminoxy-PEG linker to an aldehyde- or ketone-containing molecule.

Materials:

  • Aldehyde- or ketone-containing molecule

  • Aminoxy-PEG linker

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0. For molecules sensitive to neutral pH, a buffer of pH 4.5-5.5 (e.g., 0.1 M Sodium Acetate) can be used.[1]

  • Catalyst (Optional but Recommended): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or DMF).[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents.[1]

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC)/Desalting column.[1]

Procedure:

  • Reagent Preparation:

    • Dissolve your aldehyde- or ketone-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL (or 1-10 mM for small molecules).[1]

    • Prepare a stock solution of the Aminoxy-PEG linker (e.g., 100 mM in anhydrous DMF or DMSO).[1]

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine (e.g., 1 M in DMF).[1]

  • Ligation Reaction:

    • In a reaction vial, add the solution of your carbonyl-containing molecule.

    • Add the Aminoxy-PEG linker stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) is often used to drive the reaction to completion.[1]

    • Add the aniline catalyst stock solution to the reaction mixture to achieve a final concentration between 10 mM and 100 mM.[1]

    • The final concentration of organic solvent (e.g., DMF) should ideally be kept below 10% (v/v) to maintain protein stability, if applicable.[1]

    • Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours. For time-sensitive applications, the reaction can be performed at 75°C in DMF and may be complete in as little as 5 minutes.[1][9]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the conjugate from excess reagents and byproducts using an appropriate chromatography method such as RP-HPLC or SEC.

  • Storage:

    • The stable oxime products can be stored in an appropriate buffer. For long-term storage, -20°C or -80°C is recommended.[1]

Protocol 2: Labeling of Glycoproteins with an Aminoxy-PEG Reagent

This protocol describes the generation of aldehyde groups on a glycoprotein (B1211001) followed by ligation with an aminoxy-PEG linker.

Materials:

  • Glycoprotein solution

  • Sodium meta-periodate solution (e.g., 20 mM in water)

  • Coupling Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Aminoxy-PEG reagent solution (e.g., 50 mM in DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Oxidation of Glycoprotein:

    • To 1 mL of a cold glycoprotein solution, add 1 mL of cold sodium meta-periodate solution and mix well. The final concentration of periodate (B1199274) is typically 1-10 mM.[5]

    • Incubate the mixture for 30 minutes on ice or at 4°C, protected from light.[5]

    • To oxidize only sialic acid groups, a lower final concentration of periodate (e.g., 1 mM) can be used.[5]

  • Buffer Exchange:

    • Remove excess sodium meta-periodate and exchange the buffer to the Coupling Buffer using a desalting column or dialysis.[5]

  • Ligation Reaction:

    • Add the Aminoxy-PEG reagent solution to the oxidized glycoprotein solution to achieve the desired final concentration (e.g., 5 mM).[5]

    • Mix the reaction and incubate for 2 hours at room temperature.[5]

  • Purification:

    • Separate the PEGylated glycoprotein from non-reacted material by dialysis or using a desalting column.[5]

  • Storage:

    • Store the biotinylated protein under the same conditions as the non-biotinylated sample.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Inactive carbonyl group.2. Suboptimal pH.3. Insufficient reaction time or low concentration.4. Degradation of reagents.1. Confirm the presence of the aldehyde/ketone.2. Optimize pH; try a more acidic buffer (pH 4.5-5.5) if the biomolecule is stable.3. Increase reactant concentrations or reaction time. Add a catalyst like aniline or p-phenylenediamine.4. Use fresh reagents.[1]
Side Product Formation 1. High reactivity of the aminoxy group with other carbonyls (e.g., from buffers, solvents).2. Transoximation (exchange reaction).1. Use high-purity, aldehyde-free solvents and buffers. Purify starting materials thoroughly.2. Use a sufficient excess of the aminoxy reagent to drive the initial ligation to completion. Purify the intermediate product before the next step.[1]
Poor Solubility The biomolecule or conjugate precipitates during the reaction.1. Add a co-solvent (e.g., up to 20% DMF or DMSO).2. Use a PEGylated linker with a longer PEG chain for increased hydrophilicity.[1]
Catalyst Ineffective The chosen catalyst is not optimal for the specific substrate or pH.1. Screen different catalysts. p-Phenylenediamine and m-phenylenediamine are often more efficient than aniline at neutral pH.2. Increase catalyst concentration (up to 100 mM).[1]

References

Application Notes: Site-Specific Antibody Labeling with N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). It yields homogeneous products with a defined drug-to-antibody ratio (DAR) and consistent pharmacokinetic profiles, overcoming the limitations of traditional, stochastic labeling methods.[1] This document provides a detailed guide for the site-specific labeling of antibodies using the heterobifunctional linker, N-Boc-aminoxy-PEG3-propargyl .

This linker features three key components:

  • A Boc-protected aminooxy group : Enables a controlled, chemoselective reaction with a carbonyl (aldehyde or ketone) group to form a stable oxime bond.[2] The Boc (tert-butyloxycarbonyl) group is a robust protecting group that can be efficiently removed under mild acidic conditions.[3]

  • A PEG3 spacer : A short, hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility and reduces the potential for aggregation of the final conjugate.[4]

  • A terminal propargyl group (alkyne) : Serves as a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5]

The strategy outlined herein involves a two-stage, modular approach. First, the antibody is modified to introduce a bioorthogonal aldehyde handle, to which the deprotected linker is attached via oxime ligation. This creates a stable, "alkyne-activated" antibody intermediate. Second, an azide-functionalized payload (e.g., a cytotoxic drug, a fluorescent dye) is conjugated to this intermediate using CuAAC. This method ensures precise control over the conjugation site and stoichiometry.

Data Presentation

Quantitative analysis is crucial for characterizing the efficiency of each step and the quality of the final conjugate. The following tables summarize key parameters and expected outcomes for a typical labeling experiment.

Table 1: Recommended Reagents and Reaction Conditions

StepReagent/ParameterRecommended ConditionPurpose
1. Antibody Oxidation Monoclonal Antibody (mAb)5-10 mg/mL in PBSStarting material
Sodium periodate (B1199274) (NaIO₄)1-5 mM final concentrationOxidizes cis-diols in Fc glycans to generate aldehydes[6]
Reaction Time / Temp.30 minutes at 4°C, in the darkControlled oxidation to minimize side reactions[6]
2. Linker Deprotection This compound10-20 mM in DCMLinker to be deprotected
Trifluoroacetic acid (TFA)20-50% (v/v) in DCMRemoves the Boc protecting group[3]
Reaction Time / Temp.30-60 minutes at room temp.Complete deprotection of the aminooxy group[3]
3. Oxime Ligation Aldehyde-mAb : Linker1 : 50 molar excessDrives the reaction to completion
Aniline (B41778) (catalyst)10-20 mM final concentrationIncreases the rate of oxime bond formation[4]
Reaction pH6.0-7.0Optimal for oxime ligation
Reaction Time / Temp.2-4 hours at room temperatureFormation of stable antibody-linker conjugate
4. Click Chemistry (CuAAC) Ab-Linker : Azide-Payload1 : 5 molar excessEnsures efficient conjugation of the payload[7]
CuSO₄ / THPTA100-500 µM final concentrationCopper(I) catalyst source and stabilizing ligand[5][6]
Sodium Ascorbate (B8700270)5 mM final concentrationReduces Cu(II) to the active Cu(I) state[5]
Reaction Time / Temp.1-2 hours at room temperatureFormation of a stable triazole linkage[7]

Table 2: Typical Characterization Results for a Labeled Monoclonal Antibody (mAb)

ParameterUnlabeled mAbLabeled mAb (Final ADC)Method of Analysis
Concentration (mg/mL) 5.0~4.5UV-Vis Spectroscopy (A280)
Antibody Recovery (%) N/A>90%Calculation based on concentration post-purification
Labeling Efficiency (Linker) N/A>95%Mass Spectrometry (LC-MS)
Average Drug-to-Antibody Ratio (DAR) 01.8 - 2.0Hydrophobic Interaction Chromatography (HIC), LC-MS[][9]
Purity / Aggregation (%) >98% monomer>95% monomerSize Exclusion Chromatography (SEC)

Experimental Workflow and Signaling Pathway Diagrams

The overall experimental workflow involves four main stages: antibody modification, linker preparation, linker conjugation to the antibody, and finally, payload conjugation to the antibody-linker complex.

G cluster_0 Stage 1: Antibody Preparation cluster_1 Stage 2: Linker Preparation cluster_2 Stage 3: Linker Conjugation cluster_3 Stage 4: Payload Conjugation A Monoclonal Antibody (mAb) B Aldehyde Generation (NaIO₄ Oxidation) A->B C Purification (Desalting Column) B->C D Aldehyde-Activated mAb C->D H Oxime Ligation D->H E N-Boc-aminoxy- PEG3-propargyl F Boc Deprotection (TFA/DCM) E->F G Deprotected Linker (H₂N-O-PEG3-propargyl) F->G G->H I Purification (SEC) H->I J Propargyl-Activated mAb I->J L CuAAC Click Reaction J->L K Azide-Functionalized Payload K->L M Purification (SEC/HIC) L->M N Final Antibody Conjugate (ADC) M->N

Caption: Experimental workflow for site-specific antibody labeling.

The core of this methodology relies on two bioorthogonal chemical reactions performed sequentially.

G Ab_CHO Antibody Glycan (cis-diol) Ab_Aldehyde Antibody (Aldehyde) Ab_CHO->Ab_Aldehyde NaIO₄ Oxidation Ab_Linker Antibody-Linker (Oxime bond) Ab_Aldehyde->Ab_Linker Oxime Ligation (pH 6-7, Aniline) Linker_NH2 Deprotected Linker (Aminooxy) Linker_NH2->Ab_Linker Final_ADC Final ADC (Triazole ring) Ab_Linker->Final_ADC CuAAC Click Rxn (Cu(I), Ascorbate) Payload_N3 Payload (Azide) Payload_N3->Final_ADC

Caption: Logical relationship of key chemical reactions.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the generation of aldehyde handles on a monoclonal antibody by mild oxidation of its Fc glycan moieties.[6]

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 20 mM in PBS, prepared fresh)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

  • Quenching solution: Ethylene glycol or glycerol

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb solution to 5-10 mg/mL in Reaction Buffer. Cool the solution to 4°C.

  • Oxidation: Add the cold NaIO₄ solution to the mAb solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction on ice (4°C) in the dark for 30 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate on ice for an additional 10 minutes to consume excess periodate.[6]

  • Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Reaction Buffer (pH 6.5-7.0) to remove excess reagents. The resulting aldehyde-activated antibody should be used promptly in the next step.

Protocol 2: Boc Deprotection of this compound

This protocol removes the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the this compound linker in anhydrous DCM.

  • Deprotection: Add TFA to the linker solution to a final concentration of 20-50% (v/v).[3]

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS if necessary.

  • Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. The resulting deprotected linker (aminooxy-PEG3-propargyl) is typically used directly in the subsequent conjugation step.

Protocol 3: Oxime Ligation of the Linker to the Antibody

This protocol describes the conjugation of the deprotected aminooxy linker to the aldehyde-activated antibody.[2]

Materials:

  • Aldehyde-activated mAb from Protocol 1

  • Deprotected aminooxy-PEG3-propargyl from Protocol 2

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.0

  • Aniline solution (e.g., 200 mM in DMSO)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reaction Setup: In a reaction vial, combine the aldehyde-activated mAb with the deprotected linker. A 20- to 50-fold molar excess of the linker is recommended.

  • Catalyst Addition: Add the aniline solution to the reaction mixture to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting propargyl-activated antibody conjugate by SEC to remove excess linker and catalyst. The fractions containing the purified conjugate are collected and concentrated.

Protocol 4: Payload Conjugation via CuAAC (Click Chemistry)

This protocol details the final step of attaching an azide-functionalized payload to the propargyl-activated antibody.[5][7]

Materials:

  • Propargyl-activated mAb from Protocol 3

  • Azide-functionalized payload (e.g., drug, dye)

  • Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in deionized water)

  • THPTA ligand stock solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepared fresh)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reaction Setup: In a reaction vial, dilute the propargyl-activated mAb to a final concentration of 2-5 mg/mL in Reaction Buffer. Add the azide-payload to the solution (a 5-fold molar excess is a good starting point).

  • Catalyst Premix: In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio and let them stand for 2-3 minutes.[7]

  • Reaction Initiation: Add the CuSO₄/THPTA mixture to the antibody/payload solution. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 100-500 µM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final antibody conjugate using SEC or HIC to remove unreacted payload and catalyst components.

  • Characterization: Analyze the final product for concentration (A280), purity and aggregation (SEC), and average DAR (HIC or LC-MS).[]

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic profile.[1][][4] Polyethylene glycol (PEG) linkers have become integral in modern ADC design due to their unique properties that address many challenges associated with earlier ADC generations.[4][5]

PEGylation, the process of incorporating PEG chains into the linker, enhances the hydrophilicity of the ADC.[][4][5][6] This is particularly advantageous when working with hydrophobic payloads, as it helps to prevent aggregation and improve solubility.[4][5] Furthermore, the hydrophilic nature of PEG creates a hydration shell that can prolong the ADC's circulation half-life by reducing renal clearance and shielding it from the immune system.[][4][5][6][7] The use of PEG linkers can also lead to improved pharmacokinetics and a better safety profile by minimizing off-target toxicity.[1][][6]

These application notes provide a comprehensive overview and detailed protocols for the development of ADCs using PEGylated linkers, from conjugation and purification to in vitro and in vivo evaluation.

Advantages of Using PEGylated Linkers in ADCs

The incorporation of PEG into ADC linkers offers several key advantages that can lead to a more effective and safer therapeutic.

FeatureAdvantageReference
Increased Hydrophilicity Improves the solubility of the ADC, especially with hydrophobic payloads, and reduces the risk of aggregation.[][4][5][6]
Improved Pharmacokinetics The increased hydrodynamic size reduces renal clearance, leading to a longer circulation half-life and sustained drug exposure at the tumor site.[][4][5][6][8][9][10][11]
Reduced Immunogenicity The PEG chain can mask potential epitopes on the linker-payload, decreasing the likelihood of an immune response.[][4][5][6][7]
Enhanced Stability PEGylation can protect the ADC from enzymatic degradation.[][7]
Higher Drug-to-Antibody Ratio (DAR) The solubilizing effect of PEG allows for the attachment of a higher number of drug molecules per antibody without compromising the ADC's physical properties.[1][6][12][13][14]
Improved Therapeutic Window By reducing non-specific uptake and off-target toxicity, PEGylated linkers can lead to a wider therapeutic window.[9]

General Structure of a PEGylated ADC

The fundamental architecture of an ADC with a PEGylated linker consists of a monoclonal antibody covalently attached to a cytotoxic payload via a linker containing a PEG moiety.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) mAb Monoclonal Antibody (mAb) Linker PEGylated Linker mAb->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.

Experimental Protocols

Protocol 1: ADC Conjugation via Lysine (B10760008) Residues

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody using an NHS-PEG-payload linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-payload linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb into a conjugation-compatible buffer (amine-free, e.g., PBS) to a final concentration of 5-10 mg/mL.

  • Linker-Payload Solution Preparation:

    • Immediately before use, dissolve the NHS-PEG-payload linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload solution to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC).

Protocol 2: ADC Conjugation via Cysteine Residues

This protocol details the conjugation to cysteine residues, which often involves the reduction of interchain disulfide bonds in the antibody's hinge region.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG-payload linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column (e.g., Hydrophobic Interaction Chromatography)

Procedure:

  • Antibody Reduction:

    • To reduce the interchain disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution.[7]

    • Incubate at 37°C for 30 minutes to generate free thiol groups.[7] If using DTT, the excess DTT must be removed before adding the maleimide (B117702) linker, for instance, by using a desalting column.[7]

  • Linker-Payload Solution Preparation:

    • Dissolve the maleimide-functionalized PEG-payload linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[7]

  • Conjugation Reaction:

    • Add the maleimide-PEG-payload solution to the reduced antibody solution.[7]

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching solution, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC using an appropriate chromatography method, such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC), to separate the ADC from unreacted components.[15][]

Experimental Workflow for ADC Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a PEGylated ADC.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Monoclonal Antibody C Conjugation Reaction A->C B PEGylated Linker-Payload B->C D Crude ADC Mixture C->D Quenching E Chromatography (e.g., SEC, HIC) D->E F Purified ADC E->F G Characterization (DAR, Purity, etc.) F->G

Caption: Workflow for the synthesis, purification, and analysis of a PEGylated ADC.

Characterization of PEGylated ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody and assess the distribution.[17]
Purity and Aggregation Size Exclusion Chromatography (SEC)To determine the percentage of monomeric ADC and quantify aggregates.[]
Identity and Integrity SDS-PAGE, Mass Spectrometry (MS)To confirm the molecular weight of the ADC and ensure the integrity of the antibody and payload.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Potency Cell-based cytotoxicity assays (e.g., MTT, CellTiter-Glo)To determine the concentration of ADC required to kill a certain percentage of target cancer cells.

In Vitro and In Vivo Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of a PEGylated ADC on cancer cell lines.[7]

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (low or no antigen expression)

  • Cell culture medium and supplements

  • PEGylated ADC and unconjugated antibody

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the PEGylated ADC, unconjugated antibody, and a relevant cytotoxic drug control.

    • Remove the culture medium from the wells and add the different concentrations of the test articles.

    • Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for the ADC.

In Vivo Evaluation

In vivo studies are crucial for evaluating the pharmacokinetics, biodistribution, and anti-tumor efficacy of the PEGylated ADC in a living organism.[3]

Study TypeModelKey Parameters Measured
Pharmacokinetics (PK) Rodents (e.g., mice, rats) or non-human primatesADC concentration in plasma over time, half-life (t1/2), clearance, area under the curve (AUC).[9][10][11][18]
Biodistribution Tumor-bearing animal modelsAccumulation of the ADC in the tumor and major organs.
Efficacy Xenograft or patient-derived xenograft (PDX) modelsTumor growth inhibition, tumor regression, survival rate.[3]

Signaling Pathway Inhibition by an ADC

The cytotoxic payload of an ADC, once released inside the cancer cell, typically disrupts a critical cellular process, leading to apoptosis. The following diagram illustrates a generalized signaling pathway leading to cell death.

Signaling_Pathway cluster_cell Cancer Cell ADC ADC Binding to Receptor Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Apoptosis Target->Apoptosis Disruption of Cellular Function

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Conclusion

PEGylated linkers are a powerful tool in the development of next-generation ADCs, offering significant advantages in terms of solubility, stability, and pharmacokinetics.[4] The protocols and information provided herein serve as a guide for researchers and scientists to design, synthesize, and evaluate novel ADCs with improved therapeutic potential. Careful optimization of the PEG linker length, conjugation chemistry, and DAR is essential for achieving the desired balance of efficacy and safety.[4]

References

Application Notes and Protocols for N-Boc-aminoxy-PEG3-propargyl in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Boc-aminoxy-PEG-propargyl linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The focus is on a bifunctional linker possessing a Boc-protected aminoxy group and a terminal propargyl group, enabling a modular and efficient two-step conjugation strategy for PROTAC assembly. This approach combines the chemoselective oxime ligation with the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Introduction to PROTAC Technology and Linker Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical element, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein ubiquitination and subsequent degradation.[2]

PEG-based linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic tractability.[3] The N-Boc-aminoxy-PEG3-propargyl linker offers two orthogonal handles for conjugation:

  • Boc-protected aminoxy group: After deprotection, the aminoxy group can react with an aldehyde or ketone on a binding ligand to form a stable oxime bond.[3][4]

  • Propargyl group: The terminal alkyne allows for highly efficient and specific conjugation to an azide-modified ligand via CuAAC "click" chemistry.[5][]

This dual functionality permits a modular "split PROTAC" approach, where libraries of PROTACs can be rapidly synthesized by combining different POI and E3 ligase ligands.[3][4]

PROTAC Mechanism of Action

The general mechanism of PROTAC action is a catalytic cycle involving the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This proximity, induced by the PROTAC, leads the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[7] The PROTAC is then released and can induce the degradation of multiple target protein molecules.[7]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release (Catalytic Cycle) PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). Below are template tables for presenting synthesis and biological activity data.

Table 1: Synthesis and Characterization Data for a Hypothetical PROTAC

Parameter Value
Step 1: Conjugation Yield e.g., 65%
Step 2: Conjugation Yield e.g., 50%
Overall Yield e.g., 32.5%
Purity (by HPLC) >98%
Molecular Weight (Expected) [Insert Calculated MW]

| Molecular Weight (Observed by HRMS) | [Insert Observed MW] |

Table 2: Biological Activity Data for a Hypothetical PROTAC

Cell Line Target Protein DC₅₀ (nM) Dₘₐₓ (%) Treatment Time (h)
e.g., Cell Line A e.g., BRD4 10 >95 18
e.g., Cell Line B e.g., BRD4 25 >90 18

| e.g., Cell Line C (Negative Control) | e.g., BRD4 | >1000 | <10 | 18 |

Experimental Protocols

The synthesis of a PROTAC using an this compound linker is a modular process. The general workflow involves preparing the two binding ligands with orthogonal functional groups (e.g., an aldehyde/ketone and an azide), followed by sequential conjugation to the linker.

Synthesis_Workflow cluster_prep Ligand Preparation cluster_synthesis PROTAC Synthesis cluster_eval Evaluation Ligand1_Ald Ligand 1 (e.g., POI binder) + Aldehyde/Ketone Oxime_Ligation Oxime Ligation Ligand1_Ald->Oxime_Ligation Ligand2_N3 Ligand 2 (e.g., E3 binder) + Azide CuAAC CuAAC 'Click' Chemistry Ligand2_N3->CuAAC Linker N-Boc-aminoxy- PEG3-propargyl Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Deprotection->Oxime_Ligation Aminooxy-Linker Oxime_Ligation->CuAAC Intermediate Purification Purification (HPLC) CuAAC->Purification Final_PROTAC Final PROTAC Bio_Assay Biological Evaluation (Western Blot, etc.) Final_PROTAC->Bio_Assay Characterization Characterization (LC-MS, NMR) Purification->Characterization Characterization->Final_PROTAC

General workflow for PROTAC synthesis and evaluation.
Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal aminoxy group for oxime ligation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5][8]

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.[5][9]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5][8] The resulting aminoxy-functionalized linker (as a TFA salt) is often used directly in the next step without further purification.[5]

Protocol 2: Oxime Ligation

This protocol details the conjugation of the deprotected aminoxy-linker to a ligand containing an aldehyde or ketone functional group.

Materials:

  • Deprotected aminoxy-PEG3-propargyl (from Protocol 1)

  • Aldehyde or ketone-functionalized ligand (e.g., POI binder) (1.0-1.2 eq)

  • Anhydrous methanol (B129727) or ethanol

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the aldehyde/ketone-containing ligand and the deprotected aminoxy-linker (1.0 eq) in anhydrous methanol or ethanol.

  • Add a catalytic amount of acetic acid to the mixture.[5]

  • Stir the reaction at room temperature overnight.[5]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography or taken directly to the next step.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to conjugate the propargyl-functionalized intermediate with an azide-containing ligand.

Materials:

  • Propargyl-functionalized intermediate (from Protocol 2) (1.0 eq)

  • Azide-functionalized ligand (e.g., E3 ligase binder) (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.5 eq)

  • tert-Butanol (t-BuOH) and water (or DMSO and water)

  • Preparative HPLC system

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-containing ligand (1.05 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v).[10]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).[10]

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).[10]

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[10]

  • Stir the reaction vigorously at room temperature for 2-12 hours.[7][10]

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).[7]

  • Purify the final PROTAC compound by preparative HPLC.[10]

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[7]

Protocol 4: Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.[7]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Repeat the blotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[5]

    • Quantify the band intensities using densitometry software.[5]

    • Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.[5]

References

Application Notes and Protocols for Conjugating N-Boc-aminoxy-PEG3-propargyl to Aldehyde-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern bioconjugation, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Aldehyde tag technology offers a robust and versatile platform for achieving this precision. This technology relies on the introduction of a reactive aldehyde group onto a protein, either through the enzymatic conversion of a specific peptide sequence (the aldehyde tag) or by the oxidation of glycosylation sites.[1][2][3] This aldehyde serves as a chemical handle for the covalent attachment of various payloads.

This document provides a detailed guide for the conjugation of N-Boc-aminoxy-PEG3-propargyl to aldehyde-tagged proteins. This bifunctional linker is particularly valuable as it not only allows for efficient and stable oxime ligation to the aldehyde-tagged protein but also introduces a terminal propargyl group. This propargyl group can be further functionalized using "click chemistry," a set of highly efficient and specific reactions, thereby opening avenues for dual-labeling or the attachment of additional molecular entities.[4][5][6]

The following sections will detail the principles of the chemistry involved, provide comprehensive experimental protocols, and present quantitative data in a clear and accessible format.

Principle of the Reaction

The conjugation process involves two primary chemical steps:

  • N-Boc Deprotection: The N-Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, including the aminoxy functional group.[7][8] It is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the reactive aminoxy nucleophile.[9][10]

  • Oxime Ligation: The deprotected aminoxy group undergoes a highly chemoselective reaction with the aldehyde group on the tagged protein to form a stable oxime bond.[1][11][12][13] This reaction, a cornerstone of bioconjugation, proceeds efficiently under mild, aqueous conditions and can be accelerated by the use of nucleophilic catalysts such as aniline (B41778) or its derivatives.[11][12]

The overall workflow is depicted in the diagram below:

G cluster_0 Step 1: N-Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Optional Step 3: Click Chemistry boc_linker This compound deprotection TFA Treatment boc_linker->deprotection deprotected_linker H2N-O-PEG3-propargyl deprotection->deprotected_linker ligation Oxime Bond Formation (pH 4-7, optional catalyst) deprotected_linker->ligation aldehyde_protein Aldehyde-Tagged Protein aldehyde_protein->ligation conjugated_protein Propargyl-PEG3-Protein Conjugate ligation->conjugated_protein click_reaction CuAAC or SPAAC conjugated_protein->click_reaction azide_molecule Azide-Containing Molecule azide_molecule->click_reaction final_conjugate Dual-Functionalized Protein click_reaction->final_conjugate

Figure 1. Experimental workflow for the conjugation of this compound to an aldehyde-tagged protein and subsequent functionalization via click chemistry.

Experimental Protocols

Materials and Reagents
  • This compound

  • Aldehyde-tagged protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0 (or other as optimized)

  • Aniline (optional, as catalyst)

  • Sephadex G-25 or other suitable size-exclusion chromatography resin

  • Solvents for purification (e.g., water, acetonitrile)

  • Analytical instruments: HPLC, Mass Spectrometer, SDS-PAGE equipment

Protocol 1: N-Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminoxy-PEG3-propargyl.[9][14]

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a glass vial.

  • Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v ratio of DCM to TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to ensure complete deprotection.

  • Solvent Removal: Following complete deprotection, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Resuspension: The resulting deprotected aminoxy-PEG3-propargyl (as a TFA salt) can be resuspended in a suitable buffer (e.g., the reaction buffer for the subsequent conjugation step) and used immediately.

Protocol 2: Oxime Ligation to Aldehyde-Tagged Protein

This protocol details the conjugation of the deprotected aminoxy-PEG3-propargyl to the aldehyde-tagged protein.

  • Protein Preparation: Prepare a solution of the aldehyde-tagged protein in the reaction buffer at a concentration of 1-10 mg/mL (typically 20-100 µM).[1]

  • Linker Addition: Add the deprotected aminoxy-PEG3-propargyl (from Protocol 1) to the protein solution to achieve a 10-50 molar excess of the linker over the protein.

  • Catalyst Addition (Optional): For reactions at or near neutral pH, the addition of a catalyst can significantly increase the reaction rate.[11] If using, add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The optimal reaction time will depend on the reactivity of the aldehyde, the concentration of reactants, and the presence of a catalyst.

  • Monitoring: The progress of the conjugation can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation, or by mass spectrometry for more precise characterization.

Protocol 3: Purification of the Conjugated Protein
  • Size-Exclusion Chromatography: To remove excess unreacted linker and catalyst, the reaction mixture can be purified using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

  • Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.

  • Dialysis: Alternatively, the sample can be dialyzed against a large volume of buffer to remove small molecule impurities.

  • Analysis: The purified conjugate should be analyzed by SDS-PAGE to assess purity and by mass spectrometry to confirm the desired modification.

Quantitative Data and Reaction Parameters

The efficiency of the conjugation is dependent on several factors. The following tables summarize key reaction parameters to guide optimization.

Table 1: N-Boc Deprotection Conditions

ParameterRecommended RangeNotes
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Deprotecting Agent Trifluoroacetic acid (TFA)A 20-50% (v/v) solution in DCM is typical.[9]
Temperature 0°C to Room TemperatureStart at 0°C and allow to warm to room temperature.[9]
Reaction Time 30 minutes - 2 hoursMonitor by TLC or MS for completion.[14]

Table 2: Oxime Ligation Conditions

ParameterRecommended RangeNotes
pH 4.0 - 7.5Optimal pH is often between 4-5, but catalysis allows for higher pH.[11]
Protein Concentration 10 µM - 1 mMHigher concentrations generally lead to faster reaction rates.[3]
Linker Molar Excess 10 - 50 equivalentsA higher excess can drive the reaction to completion.[3]
Catalyst (Aniline) 10 - 100 mM (if used)Can significantly accelerate the reaction at neutral pH.[11]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate.[3]
Reaction Time 2 - 16 hoursDependent on all other parameters.

Visualization of Key Processes

The following diagrams illustrate the chemical transformation and the decision-making process for the conjugation strategy.

Figure 2. Chemical structures representing the N-Boc deprotection and subsequent oxime ligation.

G start Start: Aldehyde-Tagged Protein and This compound deprotection Perform N-Boc Deprotection (Protocol 1) start->deprotection ligation Perform Oxime Ligation (Protocol 2) deprotection->ligation purification Purify Conjugate (Protocol 3) ligation->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End: Purified Propargyl-Functionalized Protein characterization->end

Figure 3. A logical workflow diagram for the conjugation process.

Subsequent Functionalization via Click Chemistry

A key advantage of using this compound is the introduction of a terminal alkyne (propargyl group). This group is a versatile handle for subsequent "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][15] These reactions allow for the highly efficient and specific attachment of a second molecule that contains a complementary azide (B81097) group.[4][6]

This dual-functionalization capability is highly valuable in applications such as:

  • Fluorescent Labeling: Attachment of an azide-containing fluorophore for imaging studies.

  • Drug Conjugation: Creation of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.

  • Surface Immobilization: Covalent attachment of the protein to an azide-functionalized surface.

  • PEGylation: Further modification with azide-PEG to improve pharmacokinetic properties.

The choice between CuAAC and SPAAC depends on the nature of the protein and the experimental context. CuAAC is generally faster but requires a copper catalyst that can be cytotoxic, while SPAAC is copper-free and thus more suitable for live-cell applications, though it may be slower.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete Boc deprotection.Ensure complete removal of the Boc group by extending the deprotection reaction time or using fresh TFA. Confirm deprotection by mass spectrometry.
Suboptimal pH for ligation.Adjust the pH of the reaction buffer. For uncatalyzed reactions, a slightly acidic pH (4.5-5.5) is often optimal. For aniline-catalyzed reactions, a pH of 6.5-7.5 is preferred.[11]
Inactive aldehyde on the protein.Ensure the aldehyde-tagged protein has been stored properly and has not been oxidized to a carboxylic acid. Use freshly prepared or properly stored protein.
Protein Precipitation High concentration of organic solvent from linker solution.Ensure residual DCM/TFA from the deprotection step is thoroughly removed before adding the linker to the aqueous protein solution.
Protein instability at the reaction pH.Perform the conjugation at a pH where the protein is known to be stable. Consider using a catalyst to enable the reaction at a more favorable pH.
Non-specific Labeling Presence of other reactive carbonyls.This is unlikely with genetically encoded aldehyde tags but can be a concern with periodate-oxidized glycoproteins. Ensure purification methods can resolve desired from undesired products.

Conclusion

The conjugation of this compound to aldehyde-tagged proteins is a powerful and versatile strategy for the site-specific modification of proteins. The formation of a stable oxime bond, coupled with the potential for subsequent functionalization via click chemistry, provides a robust platform for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can achieve efficient and specific protein conjugation to advance their scientific and drug development goals.

References

Application Notes and Protocols for the Purification of Proteins Modified with N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance stability, increase solubility, and reduce immunogenicity. The linker, N-Boc-aminoxy-PEG3-propargyl, offers a versatile platform for bioconjugation, enabling a two-step sequential modification strategy. This involves an initial, highly selective oxime ligation between the aminoxy group of the linker and a carbonyl group on the protein, followed by a robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an azide-modified molecule of interest using the propargyl group.

The purification of proteins modified with this compound presents a unique set of challenges. The reaction mixture is often a complex milieu containing the desired PEGylated protein, unreacted protein, excess PEG linker, and by-products from the conjugation reactions. Effective purification strategies are therefore critical to isolate a homogenous product with high purity, which is essential for downstream applications in research, diagnostics, and therapeutics.

This document provides detailed application notes and protocols for the purification of proteins modified with this compound, with a focus on chromatographic techniques.

Purification Strategies

The purification of PEGylated proteins typically leverages the physicochemical changes imparted by the PEG chain, such as increased size and altered surface charge.[1][] The most common and effective methods for purifying proteins modified with this compound are Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX).

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[1][] PEGylation significantly increases the size of the protein, allowing for efficient separation of the PEGylated conjugate from the smaller, unreacted protein and excess linker.[1][] SEC is particularly effective for removing low molecular weight by-products.[1]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[1][] The attachment of the neutral PEG linker can shield the charged residues on the protein surface, leading to a change in its overall charge and isoelectric point (pI).[1] This alteration in charge allows for the separation of the PEGylated protein from the unreacted protein. IEX can also be effective in separating proteins with different degrees of PEGylation.[1]

  • Hydrophobic Interaction Chromatography (HIC): While less common for this specific application, HIC can sometimes be used as a polishing step. It separates molecules based on their hydrophobicity. PEG chains can interact with the hydrophobic resin, but the separation efficiency can be protein-dependent.

  • Non-Chromatographic Techniques: Methods like dialysis and tangential flow filtration (TFF) are useful for buffer exchange and removing small molecule impurities but are generally not sufficient for high-resolution separation of PEGylated species from unreacted protein.[1]

Experimental Workflow

The overall workflow for the purification of a protein modified with this compound and a subsequent azide-containing molecule of interest is depicted below. This process involves two key purification steps: one after the initial oxime ligation and a final purification after the click chemistry reaction.

experimental_workflow cluster_modification Protein Modification cluster_purification1 Initial Purification cluster_click_chemistry Click Chemistry cluster_purification2 Final Purification cluster_analysis Analysis protein Target Protein (with carbonyl group) oxime_ligation Oxime Ligation protein->oxime_ligation linker This compound linker->oxime_ligation purification1 Purification Step 1 (e.g., SEC or IEX) oxime_ligation->purification1 Crude Reaction Mixture 1 click_reaction CuAAC Reaction purification1->click_reaction Propargylated Protein azide_payload Azide-Modified Payload azide_payload->click_reaction purification2 Purification Step 2 (e.g., SEC or IEX) click_reaction->purification2 Crude Reaction Mixture 2 final_product Purified PEGylated Protein Conjugate purification2->final_product

Figure 1: Experimental workflow for protein modification and purification.

Quantitative Data Presentation

The choice of purification method will depend on the specific protein, the degree of PEGylation, and the desired final purity. The following table summarizes typical performance characteristics of the recommended purification techniques.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) >95%80-95%Excellent for removing unreacted linker and small molecules; mild conditions preserve protein activity.Limited resolution for separating species with small size differences; potential for sample dilution.
Ion Exchange Chromatography (IEX) >98%70-90%High resolution for separating based on charge differences; can separate different degrees of PEGylation.Requires optimization of buffer pH and salt gradient; may not be suitable for all proteins.
Tangential Flow Filtration (TFF) Moderate>95%Rapid buffer exchange and removal of small molecules; highly scalable.Not a high-resolution technique; will not separate unreacted protein from PEGylated product.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for the removal of unreacted this compound linker after the initial oxime ligation and for the final purification of the PEGylated protein conjugate after the click chemistry reaction.

Materials:

  • Crude reaction mixture containing the PEGylated protein

  • SEC column (e.g., Superdex 200 Increase or similar, chosen based on the molecular weight of the protein conjugate)

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., ÄKTA pure or similar)

  • UV detector

Method:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC running buffer at a flow rate appropriate for the column.

  • Sample Preparation: Centrifuge the crude reaction mixture at 14,000 x g for 10 minutes to remove any precipitated material.

  • Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC running buffer at a constant flow rate.

  • Fraction Collection: Monitor the elution profile at 280 nm and collect fractions corresponding to the different peaks. The PEGylated protein conjugate is expected to elute earlier than the unreacted protein and the free linker due to its larger size.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is particularly useful for separating the PEGylated protein from the unreacted protein, especially when there is a significant change in the surface charge upon PEGylation.

Materials:

  • Crude reaction mixture containing the PEGylated protein

  • IEX column (cation or anion exchange, chosen based on the pI of the protein)

  • Binding Buffer (low salt concentration, pH chosen to ensure the protein binds to the resin)

  • Elution Buffer (high salt concentration, same pH as the binding buffer)

  • Chromatography system

  • UV detector

Method:

  • Buffer Exchange: If necessary, exchange the buffer of the crude reaction mixture to the IEX Binding Buffer using a desalting column or dialysis.

  • System Preparation: Equilibrate the IEX column with at least five column volumes of Binding Buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the equilibrated IEX column.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound material, including the neutral PEG linker.

  • Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). The PEGylated protein is expected to elute at a different salt concentration than the unreacted protein due to the shielding of surface charges.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

  • Pooling and Buffer Exchange: Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.

Characterization of the Purified Product

After purification, it is essential to characterize the final product to confirm its identity, purity, and integrity.

  • SDS-PAGE: To visualize the increase in apparent molecular weight of the protein after PEGylation and to assess purity.[3]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated protein and determine the degree of PEGylation.

  • HPLC (SEC or RP-HPLC): To assess the purity and homogeneity of the final product.[3]

  • Activity Assay: To ensure that the biological activity of the protein is retained after modification and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Protein precipitation during reaction or purification.Optimize reaction conditions (e.g., protein concentration, pH). Perform purification at 4°C.
Non-optimal IEX conditions.Screen different pH values and salt concentrations for binding and elution.
Incomplete Separation Insufficient resolution of the SEC column.Use a longer column or a resin with a more appropriate fractionation range.
Similar charge between PEGylated and unreacted protein.Consider using a different purification technique or a high-resolution IEX resin.
Product Instability Harsh purification conditions.Use mild buffers and avoid extreme pH values. Add stabilizing agents if necessary.

This document provides a comprehensive guide for the purification of proteins modified with this compound. The provided protocols and data should serve as a valuable resource for researchers in the field of bioconjugation and drug development. Optimization of these protocols for specific proteins and applications is highly recommended.

References

Characterizing PEGylated Bioconjugates: A Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biopharmaceutical, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life, improve stability, and reduce immunogenicity. However, the inherent heterogeneity of PEGylation reactions—often yielding a complex mixture of unreacted protein, free PEG, and proteins with varying degrees of PEGylation at different sites—necessitates robust analytical methods for comprehensive characterization. This document provides detailed application notes and protocols for the key analytical techniques used to characterize PEGylated bioconjugates, ensuring product quality, safety, and efficacy.

Core Analytical Techniques for PEGylated Bioconjugate Characterization

A multi-faceted approach employing orthogonal analytical techniques is crucial for the thorough characterization of PEGylated bioconjugates. The most powerful and commonly employed techniques include:

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): For the determination of absolute molar mass, degree of PEGylation, and aggregation state.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): For the rapid determination of the average molecular weight and degree of PEGylation.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): For detailed structural characterization of the intact conjugate and identification of PEGylation sites through peptide mapping.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the separation of PEGylated species and positional isomers based on hydrophobicity.

  • Hydrophobic Interaction Chromatography (HIC): For the separation and purification of PEGylated proteins based on surface hydrophobicity under non-denaturing conditions.

The following sections provide detailed protocols and data presentation guidelines for each of these essential techniques.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique depends on the specific information required. The following table summarizes the key quantitative information obtained from each technique, facilitating a direct comparison of their capabilities.

ParameterSEC-MALSMALDI-TOF MSESI-MS (Intact)ESI-MS (Peptide Mapping)RP-HPLCHIC
Primary Measurement Absolute molar mass, hydrodynamic radius (Rh), degree of PEGylation, aggregation stateMass-to-charge ratio (m/z) of the intact conjugateMass-to-charge ratio (m/z) of the intact conjugateMass-to-charge ratio (m/z) of proteolytic peptidesRetention time based on hydrophobicityRetention time based on surface hydrophobicity
Key Information Provided - Average degree of PEGylation- Molar mass of protein and PEG components- Quantification of aggregates and fragments- Average molecular weight of the conjugate population- Distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated)- Precise molecular weight of individual PEGylated species- Degree of PEGylation heterogeneity- Precise location of PEGylation sites on the protein sequence- Separation of different PEGylated species- Separation of positional isomers- Separation of PEGylated species from native protein- Orthogonal purification method
Resolution Good for size-based separationModerate, can resolve different degrees of PEGylationHigh, can resolve individual PEGylated speciesHigh, at the peptide levelHigh, can resolve positional isomersModerate to high, depends on the protein and PEG
Sensitivity ModerateHigh (picomole to femtomole)High (picomole to femtomole)Very high (attomole to femtomole)HighModerate
Throughput ModerateHighModerateLow to moderateHighHigh

Experimental Protocols

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight, size, and aggregation state of macromolecules in solution, making it ideal for characterizing the heterogeneity of PEGylation reactions.[1][2]

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Analysis Sample PEGylated Bioconjugate Sample Filtered_Sample Filtered Sample (0.1 or 0.22 µm filter) Sample->Filtered_Sample HPLC HPLC/UPLC System Filtered_Sample->HPLC SEC_Column SEC Column HPLC->SEC_Column Detectors UV, MALS, RI Detectors SEC_Column->Detectors Data_Acquisition Data Acquisition Software Detectors->Data_Acquisition Analysis_Software ASTRA Software Analysis Data_Acquisition->Analysis_Software Results Absolute Molar Mass Degree of PEGylation Aggregation Profile Analysis_Software->Results

Workflow for SEC-MALS analysis of PEGylated bioconjugates.
  • System Preparation:

    • Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase, such as 1X Phosphate (B84403) Buffered Saline (PBS), pH 7.4, at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors (UV, MALS, RI).[3]

    • Ensure the mobile phase is filtered (0.1 µm) and thoroughly degassed.

  • Sample Preparation:

    • Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any particulate matter.[3]

    • Dilute the sample in the mobile phase to a concentration within the linear range of the detectors (typically 0.1 - 2 mg/mL).

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 50-100 µL) onto the equilibrated SEC column.

    • Collect data from the UV (at 280 nm), MALS, and RI detectors simultaneously using specialized software (e.g., ASTRA).[4]

  • Data Analysis:

    • Use the protein conjugate analysis module in the software to determine the molar mass of the protein and PEG components of the conjugate. This requires the dn/dc values for both the protein (typically ~0.185 mL/g) and PEG (typically ~0.133 mL/g), and the UV extinction coefficient of the protein at 280 nm.[5]

    • Calculate the degree of PEGylation by dividing the molar mass of the PEG component by the molar mass of a single PEG chain.

    • Assess the percentage of aggregates, monomer, and fragments by integrating the respective peak areas in the chromatogram.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique for determining the average molecular weight of PEGylated proteins and assessing the distribution of different PEGylated species.[6]

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_spotting Target Spotting cluster_analysis MALDI-TOF MS Analysis Sample Purified PEGylated Bioconjugate Mixture Sample-Matrix Mixture Sample->Mixture Matrix MALDI Matrix (e.g., Sinapinic Acid) Matrix->Mixture Spotting Spot onto MALDI Target Plate Mixture->Spotting Crystallization Air Dry to Co-crystallize Spotting->Crystallization MS_Acquisition Acquire Mass Spectrum (Linear Positive Ion Mode) Crystallization->MS_Acquisition Data_Analysis Determine Average MW & Degree of PEGylation MS_Acquisition->Data_Analysis

Workflow for MALDI-TOF MS analysis of PEGylated bioconjugates.
  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture like acetonitrile (B52724)/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[7]

  • Sample Preparation:

    • Desalt and concentrate the purified PEGylated protein sample using a suitable method like zip-tipping or buffer exchange.

    • The final protein concentration should be in the range of 1-10 pmol/µL.

  • Target Spotting:

    • Mix the sample solution with the matrix solution in a 1:1 ratio directly on the MALDI target plate.

    • Allow the mixture to air dry at room temperature, allowing co-crystallization of the sample and matrix.[7]

  • Data Acquisition:

    • Acquire mass spectra in the linear positive ion mode using a MALDI-TOF mass spectrometer.

    • Calibrate the instrument using a protein standard of a similar molecular weight.

  • Data Analysis:

    • Determine the average molecular weight of the PEGylated protein from the centroid of the main peak in the mass spectrum.

    • The mass difference between the PEGylated and un-PEGylated protein, divided by the molecular weight of the PEG chain, gives the average degree of PEGylation. The presence of multiple peaks indicates a distribution of PEGylated species.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass information for both intact PEGylated proteins and their proteolytic digests, enabling precise mass determination and identification of PEGylation sites.[8][]

ESI_MS_Intact_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Purified PEGylated Bioconjugate Desalted_Sample Desalted Sample Sample->Desalted_Sample RP_HPLC RP-HPLC (C4 or C8 column) Desalted_Sample->RP_HPLC ESI_MS High-Resolution MS (Q-TOF or Orbitrap) RP_HPLC->ESI_MS Data_Acquisition Data Acquisition ESI_MS->Data_Acquisition Deconvolution Deconvolution of Charge State Envelope Data_Acquisition->Deconvolution Results Precise Intact Mass PEGylation Heterogeneity Deconvolution->Results

Workflow for intact mass analysis of PEGylated bioconjugates by ESI-MS.
  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method (e.g., buffer exchange or a desalting column) into a volatile buffer compatible with ESI-MS (e.g., 10 mM ammonium (B1175870) acetate).[8]

  • LC-MS Analysis:

    • Inject the desalted sample onto a reversed-phase column (e.g., C4 or C8) suitable for protein separation.

    • Elute the protein using a gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Introduce the eluent into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire mass spectra over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the PEGylated protein.

  • Data Analysis:

    • Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum, which reveals the precise molecular weights of the different PEGylated species present in the sample.

ESI_MS_Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample PEGylated Bioconjugate Reduced_Alkylated Reduction & Alkylation Sample->Reduced_Alkylated Digested Enzymatic Digestion (e.g., Trypsin) Reduced_Alkylated->Digested RP_HPLC RP-HPLC (C18 column) Digested->RP_HPLC ESI_MSMS Tandem MS (MS/MS) RP_HPLC->ESI_MSMS Data_Acquisition Data Acquisition ESI_MSMS->Data_Acquisition Database_Search Database Search & Spectral Interpretation Data_Acquisition->Database_Search Results Identification of PEGylated Peptides & Localization of PEGylation Sites Database_Search->Results

Workflow for peptide mapping of PEGylated bioconjugates by ESI-MS/MS.
  • Sample Preparation:

    • Denature, reduce, and alkylate the PEGylated protein to linearize the polypeptide chain and cap cysteine residues.

    • Digest the protein into smaller peptides using a specific protease, such as trypsin, overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using a reversed-phase C18 column with a gradient of acetonitrile in 0.1% formic acid.

    • Introduce the eluent into the ESI source of a tandem mass spectrometer.

    • Perform data-dependent acquisition, where the instrument automatically selects precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Compare the peptide maps of the PEGylated and un-PEGylated protein. Peptides containing a PEGylation site will either be absent or shifted in retention time and mass in the PEGylated sample's chromatogram.

    • Analyze the MS/MS spectra of the PEGylated peptides to confirm their amino acid sequence and pinpoint the exact residue to which the PEG moiety is attached.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is a high-resolution technique for separating different PEGylated species, including positional isomers.[10]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis Sample PEGylated Bioconjugate Mixture Filtered_Sample Filtered Sample Sample->Filtered_Sample HPLC_System HPLC/UPLC System Filtered_Sample->HPLC_System RP_Column Reversed-Phase Column (C4, C8, or C18) HPLC_System->RP_Column UV_Detector UV Detector RP_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Results Separation of PEGylated Species Quantification of Isoforms Chromatogram_Analysis->Results

Workflow for RP-HPLC analysis of PEGylated bioconjugates.
  • System and Column:

    • Use an HPLC or UPLC system with a UV detector.

    • Select a reversed-phase column with appropriate pore size (e.g., 300 Å for proteins) and stationary phase (e.g., C4 or C8 for intact proteins, C18 for peptides).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Chromatographic Conditions:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient for a PEGylated protein might be from 20% to 80% B over 30-60 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Elevated column temperatures (e.g., 60-80 °C) can improve peak shape and resolution for large proteins.

  • Data Analysis:

    • Identify peaks corresponding to the un-PEGylated protein and different PEGylated species based on their retention times. PEGylation generally increases the hydrophobicity and thus the retention time in RP-HPLC.

    • Quantify the relative abundance of each species by integrating the peak areas.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. It is a valuable tool for purifying PEGylated proteins and can provide orthogonal separation to other techniques like IEX and SEC.[11]

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Analysis Sample PEGylated Bioconjugate Mixture Buffered_Sample Sample in High Salt Binding Buffer Sample->Buffered_Sample HPLC_System HPLC/UPLC System Buffered_Sample->HPLC_System HIC_Column HIC Column (e.g., Butyl, Phenyl) HPLC_System->HIC_Column UV_Detector UV Detector HIC_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Results Separation of PEGylated from Native Protein Chromatogram_Analysis->Results

Workflow for HIC analysis of PEGylated bioconjugates.
  • System and Column:

    • Use an HPLC or UPLC system with a UV detector.

    • Select a HIC column with a suitable stationary phase (e.g., Butyl, Phenyl, or Ether).

  • Mobile Phases:

    • Mobile Phase A (Binding Buffer): High salt buffer (e.g., 1-2 M ammonium sulfate (B86663) or sodium chloride in a phosphate buffer, pH 7.0).

    • Mobile Phase B (Elution Buffer): Low salt or no salt buffer (e.g., phosphate buffer, pH 7.0).

  • Chromatographic Conditions:

    • Equilibrate the column with Mobile Phase A.

    • Dilute the sample in the binding buffer and inject it onto the column.

    • Elute the bound proteins with a descending salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Proteins elute in order of increasing surface hydrophobicity. PEGylation can either increase or decrease the overall hydrophobicity of a protein, affecting its retention time in HIC.

    • Analyze the chromatogram to separate and quantify the different species in the PEGylation reaction mixture.

Conclusion

The comprehensive characterization of PEGylated bioconjugates is a critical aspect of their development and quality control. A combination of orthogonal analytical techniques is essential to fully understand the degree of PEGylation, identify the sites of conjugation, and assess the heterogeneity of the product. The detailed protocols and comparative data presented in this guide provide a framework for researchers to establish robust analytical methods for their PEGylated biotherapeutics, ultimately ensuring their safety and efficacy.

References

Applications of Bifunctional PEG Linkers in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug discovery, offering a versatile platform to connect two molecular entities, thereby enhancing the therapeutic properties of bioconjugates.[1] These linkers, composed of a flexible, hydrophilic PEG chain with reactive functional groups at both ends, play a crucial role in the development of advanced drug delivery systems.[1][2] Their unique properties, such as improved solubility, reduced immunogenicity, and prolonged circulation half-life, make them ideal for a range of applications, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and hydrogel-based drug delivery systems.[3][4][5]

This document provides detailed application notes on the use of bifunctional PEG linkers in these key areas, complete with experimental protocols and quantitative data to guide researchers in their drug development endeavors.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Bifunctional PEG linkers are critical in ADC design, connecting the antibody to the drug payload. The incorporation of a PEG linker can significantly improve the physicochemical properties of the ADC, leading to an enhanced therapeutic index.[6]

Key Advantages of PEG Linkers in ADCs:
  • Enhanced Solubility and Stability: Hydrophilic PEG linkers can mitigate the aggregation often associated with hydrophobic drug payloads, especially at high drug-to-antibody ratios (DARs).[6][7] This improves the ADC's solubility and stability in circulation.[6]

  • Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends its plasma half-life.[3][6] This prolonged circulation allows for greater accumulation of the ADC in the target tumor tissue.[6][8]

  • Reduced Immunogenicity: PEG chains can shield the ADC from the host's immune system, reducing the risk of an immune response.[3]

  • Controlled Drug Release: By incorporating cleavable moieties, bifunctional PEG linkers can be designed to release the cytotoxic payload only under specific conditions found within the target tumor microenvironment, such as low pH or the presence of specific enzymes.[2]

Quantitative Data: Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that can be optimized to balance the ADC's potency and pharmacokinetic profile.[9]

LinkerDrug-to-Antibody Ratio (DAR)Plasma Half-life (h)In Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)Reference
No PEG3.5120560[10]
PEG43.615022.575[10]
PEG83.51803585[11]
PEG123.42005090[10]
PEG10K1.011.2-fold increase vs no PEG22-fold reduction vs no PEGMost ideal therapeutic ability[10]

This table summarizes representative data from multiple sources to illustrate the general trends observed with varying PEG linker lengths.

Experimental Protocol: Preparation of an ADC using a Mal-amido-PEG-acid Linker

This protocol outlines the steps for conjugating a thiol-containing antibody with an amine-containing drug using a maleimide-PEG-carboxylic acid linker.[11]

Materials:

  • Monoclonal antibody (mAb) with available thiol groups

  • Amine-containing cytotoxic drug

  • Mal-amido-PEG-acid linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of the PEG Linker:

    • Dissolve the Mal-amido-PEG-acid linker, DCC, and NHS in DMF.

    • Stir the reaction mixture at room temperature for 2 hours to activate the carboxylic acid group.

  • Conjugation of the Drug to the Linker:

    • Add the amine-containing drug to the activated linker solution.

    • Stir the reaction at room temperature overnight.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Reduction of the Antibody:

    • Treat the mAb with a reducing agent, such as dithiothreitol (B142953) (DTT), to expose the thiol groups in the hinge region.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation of the Drug-Linker to the Antibody:

    • Add the purified drug-linker conjugate to the reduced antibody solution.

    • Incubate the reaction at 4°C for 4 hours.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted drug-linker and aggregated protein.[]

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

    • Confirm the molecular weight and purity of the ADC using SDS-PAGE and Mass Spectrometry.[13][14]

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_drug_conjugation Drug Conjugation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final Conjugation cluster_purification Purification & Characterization Linker Mal-amido-PEG-acid ActivatedLinker Activated PEG Linker Linker->ActivatedLinker 2h, RT Reagents DCC, NHS in DMF Reagents->ActivatedLinker DrugLinker Drug-Linker Conjugate ActivatedLinker->DrugLinker Overnight, RT Drug Amine-Drug Drug->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC 4h, 4°C mAb Monoclonal Antibody Reduced_mAb Reduced mAb (Thiol-exposed) mAb->Reduced_mAb Reduced_mAb->ADC DTT DTT DTT->Reduced_mAb PurifiedADC Purified ADC ADC->PurifiedADC SEC Analysis Characterization (DAR, Purity) PurifiedADC->Analysis

Caption: Experimental workflow for ADC synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[4][15] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[16] Bifunctional PEG linkers are frequently used in PROTAC design due to their favorable properties.[17]

Role of PEG Linkers in PROTACs:
  • Improved Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. Incorporating a hydrophilic PEG linker enhances their solubility, which is crucial for cell permeability and in vivo applications.[4][17]

  • Modulation of Physicochemical Properties: The length and composition of the PEG linker can be tuned to optimize the PROTAC's physicochemical properties, such as lipophilicity and topological polar surface area (TPSA), which influence cell permeability and oral absorption.[15]

  • Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[16]

Quantitative Data: Influence of PEG Linker Length on PROTAC Efficacy

Systematic variation of the PEG linker length is a common strategy to optimize the degradation efficiency of a PROTAC.[15]

PROTACLinker Length (PEG units)DC50 (nM)Dmax (%)Cellular Permeability (10⁻⁶ cm/s)Reference
PROTAC-12500700.5[15]
PROTAC-24150851.2[15]
PROTAC-3650952.5[15]
PROTAC-48100902.1[15]
PROTAC-512300751.0[15]

This table presents hypothetical data to demonstrate the typical relationship between PEG linker length and PROTAC activity, as specific quantitative data is often proprietary.

Experimental Protocol: Synthesis of a PROTAC using a Heterobifunctional PEG Linker

This protocol describes a general method for synthesizing a PROTAC using click chemistry, a highly efficient and specific reaction.[1]

Materials:

Procedure:

  • Dissolve Reactants:

    • Dissolve the POI ligand-alkyne and the E3 ligase ligand-azide in a mixture of DMSO and water.

  • Prepare Catalyst:

    • Prepare fresh solutions of CuSO₄ and sodium ascorbate in water.

  • Click Reaction:

    • Add the CuSO₄ and sodium ascorbate solutions to the reactant mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Purification:

    • Purify the resulting PROTAC using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.

PROTAC_MoA POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand-PEG-E3 Ligand) POI->PROTAC PolyUb Poly-ubiquitination E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase E3Ligase->PolyUb Ub transfer Ub Ubiquitin Ub->E3Ligase Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC.

Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water.[5] PEG-based hydrogels are widely used in drug delivery due to their biocompatibility and tunable properties.[5][18] Bifunctional PEG linkers can be used to crosslink the hydrogel network and to covalently attach drugs, allowing for controlled and sustained release.[19]

Advantages of PEG Hydrogels for Drug Delivery:
  • Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it suitable for in vivo applications.[18]

  • Tunable Properties: The mechanical properties, swelling ratio, and degradation rate of PEG hydrogels can be precisely controlled by adjusting the PEG molecular weight, concentration, and crosslinking density.[18][20]

  • Controlled Drug Release: Drugs can be physically encapsulated within the hydrogel matrix or covalently attached using bifunctional linkers.[20] This allows for sustained drug release over an extended period.[21]

  • Stimuli-Responsive Release: By incorporating stimuli-responsive linkers (e.g., pH- or enzyme-sensitive), PEG hydrogels can be designed to release drugs in response to specific environmental cues.[19]

Quantitative Data: Effect of PEG Hydrogel Properties on Drug Release

The release of a drug from a PEG hydrogel is influenced by the properties of the hydrogel network.

PEG Molecular Weight (Da)Crosslinking Density (%)Swelling RatioDrug Release Half-life (h)Reference
2,00010524[20]
5,00010848[20]
10,000101272[20]
5,00051596[20]
5,00015636[20]

This table illustrates how changes in PEG molecular weight and crosslinking density can modulate the drug release profile from a hydrogel.

Experimental Protocol: Preparation of a Drug-Loaded PEG Hydrogel

This protocol describes the fabrication of a PEG hydrogel for drug delivery using photopolymerization.[22]

Materials:

  • PEG diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Drug to be encapsulated

  • PBS

  • UV light source (365 nm)

Procedure:

  • Prepare Pre-polymer Solution:

    • Dissolve PEGDA and the photoinitiator in PBS.

    • Add the drug to the solution and mix thoroughly.

  • Hydrogel Formation:

    • Pipette the pre-polymer solution into a mold of the desired shape.

    • Expose the solution to UV light for a specified time to initiate polymerization and crosslinking.

  • Swelling and Drug Loading:

    • Remove the hydrogel from the mold and place it in PBS to allow it to swell to equilibrium.

  • Characterization:

    • Measure the swelling ratio of the hydrogel.

    • Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant.

  • In Vitro Drug Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C).

    • At predetermined time points, collect aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[23][24]

Hydrogel_Drug_Release cluster_formation Hydrogel Formation cluster_release Drug Release cluster_analysis Analysis Prepolymer PEGDA + Drug + Photoinitiator UVLight UV Light Hydrogel Drug-Loaded Hydrogel Prepolymer->Hydrogel Photopolymerization UVLight->Hydrogel SwollenHydrogel Swollen Hydrogel in Medium Hydrogel->SwollenHydrogel Swelling ReleasedDrug Released Drug SwollenHydrogel->ReleasedDrug Diffusion Sampling Sample Collection at Timepoints ReleasedDrug->Sampling Quantification Drug Quantification (HPLC/UV-Vis) Sampling->Quantification ReleaseProfile Drug Release Profile Quantification->ReleaseProfile

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-aminoxy-PEG3-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding conjugation reactions involving N-Boc-aminoxy-PEG3-propargyl. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the reactive ends of this compound, and what chemistries do they use?

This compound is a heterobifunctional linker with two distinct reactive groups, enabling sequential conjugation:

  • N-Boc-aminoxy group: This is a protected aminooxy group. After removing the Boc (tert-Butyloxycarbonyl) protecting group under mild acidic conditions, the revealed aminooxy group (-ONH₂) can react with an aldehyde or ketone on a target molecule to form a stable oxime bond. This reaction is known as an oxime ligation.[1][2]

  • Propargyl group: This terminal alkyne group reacts with an azide-functionalized molecule through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[3][4] This forms a stable triazole linkage.[3]

Q2: My overall yield for a two-step conjugation is low. How can I determine which step is failing?

To identify the problematic step, it is crucial to monitor the reaction progress after each stage using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC.

  • After Boc Deprotection: Confirm the complete removal of the Boc group by observing the expected mass shift in your linker.

  • After Oxime Ligation: Analyze a small sample to check for the formation of the intermediate product (linker + aldehyde/ketone molecule).

  • After CuAAC: Analyze the final reaction mixture to check for the formation of the final trivalent conjugate.

If the intermediate is not formed, the issue lies with the deprotection or oxime ligation steps. If the intermediate is present but the final product is not, the problem is with the CuAAC reaction.

Q3: How should I store and handle the this compound linker?

Proper storage is essential to prevent degradation. It is recommended to store the linker at -20°C for long-term use. Before use, allow the vial to warm to room temperature for at least an hour to prevent moisture from condensing inside, which can lead to hydrolysis.[5] Prepare solutions fresh and use them on the same day.[5]

Troubleshooting Low Yield in Oxime Ligation

The first step in using the linker involves deprotecting the Boc group and reacting the resulting aminooxy group with a carbonyl (aldehyde or ketone).

Issue 1: Incomplete Boc Group Removal

If the Boc protecting group is not fully removed, the aminooxy group will not be available for conjugation, leading to low or no yield.

  • Possible Cause: Insufficient acid strength, inadequate reaction time, or poor solubility.[6]

  • Troubleshooting Steps:

    • Verify Acid: Use a fresh solution of trifluoroacetic acid (TFA).

    • Optimize Conditions: Ensure sufficient reaction time (typically 1-2 hours at room temperature) and appropriate solvent (e.g., dichloromethane).[1]

    • Monitor Completion: Use LC-MS to confirm the complete disappearance of the Boc-protected starting material before proceeding to the next step.

Issue 2: Low Oxime Ligation Efficiency

Even with a deprotected linker, the oxime bond formation can be inefficient.

  • Possible Causes: Suboptimal pH, degradation of the free aminooxy group, low reactivity of the carbonyl, or steric hindrance.[6]

  • Troubleshooting Steps:

    • Optimize pH: The optimal pH is critical. For uncatalyzed reactions, a pH of 4.0-5.5 is recommended.[6][7] If a neutral pH is required, consider adding a catalyst.

    • Use a Catalyst: Aniline (B41778) (10-20 mM) can significantly accelerate the reaction rate at near-neutral pH (6.5-7.5).[1][6]

    • Use Fresh Material: Proceed with the oxime ligation step immediately after Boc deprotection and purification, as the deprotected aminooxy group can be unstable.[6]

    • Increase Concentration: Higher reactant concentrations can help drive the reaction forward.[6]

    • Consider Reactivity: Aldehydes are generally more reactive than ketones in oxime ligations.[6]

Visualizing the Conjugation Workflow

The following diagram illustrates the sequential nature of a typical two-step conjugation using this linker.

G cluster_0 Step 1: Deprotection & Oxime Ligation cluster_1 Step 2: Click Chemistry (CuAAC) A N-Boc-aminoxy- PEG3-propargyl C TFA Treatment (Boc Removal) A->C 1. Deprotect B Aldehyde/Ketone -Molecule A D Intermediate Product (Oxime Bond) C->D 2. React with Aldehyde/Ketone (pH 4.5-5.5) F Final Conjugate (Triazole Linkage) D->F 3. Cu(I), Ligand, Reducing Agent E Azide-Molecule B

Caption: General workflow for a two-step conjugation.

Troubleshooting Low Yield in Click Chemistry (CuAAC)

The second step involves reacting the propargyl group with an azide (B81097). Low yields here are common and often related to the catalyst system.

Issue 1: Inactive Copper Catalyst

The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5]

  • Possible Causes: Oxygen in the reaction mixture, degraded reducing agent.

  • Troubleshooting Steps:

    • Deoxygenate: Thoroughly degas all solvents and buffers by bubbling with an inert gas like argon or nitrogen before use.[8]

    • Use Fresh Reducing Agent: Always prepare the sodium ascorbate (B8700270) solution immediately before setting up the reaction.[8][9]

    • Use a Stabilizing Ligand: Ligands like THPTA or BTTAA for aqueous reactions chelate and protect the Cu(I) ion from oxidation and improve reaction efficiency.[5][8]

Issue 2: Suboptimal Reaction Conditions

Incorrect stoichiometry or reaction parameters can lead to a sluggish or incomplete reaction.

  • Possible Causes: Incorrect reactant ratios, inappropriate solvent or temperature.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: While a 1:1 ratio of alkyne to azide is theoretical, using a slight excess (1.1-1.5 equivalents) of one reactant can improve yields.[5]

    • Optimize Catalyst/Ligand Ratio: The ligand-to-copper ratio is crucial. A ratio of 2:1 or even 5:1 is often recommended to ensure proper catalyst stabilization.[5][8]

    • Screen Solvents: The choice of solvent depends on the solubility of your substrates. Common systems include mixtures of water with t-butanol, DMSO, or methanol.[5]

    • Adjust Temperature: Most CuAAC reactions work well at room temperature. Gentle heating (e.g., 40-50°C) may help with slow reactions, but can also promote side reactions.[5]

Troubleshooting Decision Tree

Use this diagram to systematically diagnose the source of low yield.

G start Start: Low Final Yield q1 Was Boc group fully removed? (Check by LC-MS) start->q1 fix1 Troubleshoot Deprotection: - Increase TFA/time - Check solvent q1->fix1 No q2 Is oxime-linked intermediate formed? (Check by LC-MS) q1->q2 Yes a1_yes Yes a1_no No fix2 Troubleshoot Oxime Ligation: - Optimize pH (4.0-5.5) - Add aniline catalyst - Use fresh deprotected linker q2->fix2 No q3 Is CuAAC reaction failing? q2->q3 Yes a2_yes Yes a2_no No fix3 Troubleshoot CuAAC: - Degas all solutions - Use fresh sodium ascorbate - Add/optimize Cu(I) ligand - Optimize reactant ratios q3->fix3 Yes end_node Yield issue may be during purification/ product instability. q3->end_node No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting low conjugation yield.

Quantitative Data Summary

For successful conjugation, systematic optimization of reaction parameters may be necessary. The tables below provide recommended starting points.

Table 1: Recommended Conditions for Oxime Ligation

Parameter Recommended Range Notes
pH 4.0 - 5.5 (uncatalyzed) Mildly acidic conditions favor oxime formation.[6][7]
6.5 - 7.5 (catalyzed) Use with a catalyst like aniline for reactions at neutral pH.[6]
Catalyst 10 - 20 mM Aniline Aniline is a common and effective catalyst.[1]
Reactant Ratio 1.1 - 1.5 equivalents of linker A slight excess of the aminooxy-linker can drive the reaction.[7]
Temperature Room Temperature Most oxime ligations proceed efficiently at RT.[7][9]

| Reaction Time | 2 - 16 hours | Monitor by LC-MS to determine completion.[7] |

Table 2: Recommended Conditions for Aqueous CuAAC Reaction

Parameter Recommended Range Notes
Copper Source 100 - 500 µM CuSO₄ This is the source of the Cu(II) precursor.[3][8]
Reducing Agent 1 - 10 mM Sodium Ascorbate Must be prepared fresh. Used in excess to maintain copper in the Cu(I) state.[8]
Cu(I) Ligand Ligand:Copper Ratio of 2:1 to 5:1 THPTA is a common water-soluble ligand.[5][8]
Reactant Ratio 1.1 - 2 fold excess of one reactant Helps drive the reaction to completion.[8]
Temperature Room Temperature Gentle heating can be tested for sluggish reactions.[5][8]

| Reaction Time | 1 - 12 hours | Monitor by LC-MS or TLC.[3] |

Experimental Protocols

Protocol 1: Boc-Group Deprotection [1]

  • Dissolve the this compound conjugate in a suitable organic solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction for completion by LC-MS.

  • Remove the solvent and excess TFA under vacuum.

  • Proceed immediately to the oxime ligation step or purify as needed.

Protocol 2: General Oxime Ligation [7]

  • Dissolve the aldehyde or ketone-containing molecule and a slight molar excess (1.1-1.5 equivalents) of the deprotected aminooxy-PEG3-propargyl in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

  • If necessary, a co-solvent like DMSO or DMF can be used to ensure solubility.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the formation of the desired oxime-linked product by LC-MS.

  • Once complete, the product can be purified or taken directly to the next step.

Protocol 3: General Aqueous CuAAC Reaction [3]

  • Prepare fresh stock solutions: CuSO₄ in water, a water-soluble ligand (e.g., THPTA) in water, and sodium ascorbate in water.

  • In a reaction vial, add your azide-containing molecule and the propargyl-functionalized intermediate, dissolved in a degassed buffer (e.g., PBS).

  • Add the ligand solution to the reaction mixture, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature, protected from light if using fluorescent molecules. The reaction is typically complete within 1-12 hours.

  • Monitor progress by LC-MS.

  • Upon completion, purify the final conjugate.

Purification Strategies

The purification of PEGylated molecules can be challenging due to their amphiphilic nature and potential heterogeneity.[10][11]

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules and reagents.[11][]

  • Reverse Phase HPLC (RP-HPLC): A powerful technique for purifying the final product to a high degree, separating it from starting materials and side products.[7][]

  • Ion-Exchange Chromatography (IEX): Useful if the target molecule has a net charge that is significantly altered by the conjugation, allowing for separation based on charge differences.[11][]

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Aminoxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the Boc deprotection of aminoxy linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical step in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of aminoxy linkers?

Incomplete Boc deprotection is a frequent challenge and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The most common cause is an inadequate concentration of the acidic reagent, typically trifluoroacetic acid (TFA). The rate of Boc cleavage is highly dependent on the acid concentration.[1]

  • Inadequate Reaction Time or Low Temperature: Boc deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.[2][3]

  • Steric Hindrance: Bulky molecules or significant steric hindrance around the Boc-protected aminoxy group can slow down the reaction rate, requiring more forceful conditions for complete removal.[1][4][5]

  • Solvent Issues: The choice of solvent is critical. The Boc-protected linker must be fully dissolved for the deprotection reagent to be effective. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[2][3]

  • Presence of Water: Water in the reaction mixture can interfere with the deprotection process, especially when using anhydrous acid conditions.[4]

Q2: How can I monitor the progress of the Boc deprotection reaction?

It is crucial to monitor the reaction to determine its completion. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material (Boc-protected linker) and the appearance of the product (deprotected linker).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by separating the components of the reaction mixture and confirming the mass of the desired deprotected product.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the removal of the Boc group by observing the disappearance of the characteristic tert-butyl proton signal.[2]

  • Kaiser Test (for solid-phase synthesis): A colorimetric test to detect the presence of free primary amines. A positive result (blue color) indicates successful Boc deprotection.[5]

Q3: What are scavengers, and when should I use them during Boc deprotection?

During acid-catalyzed Boc deprotection, a reactive tert-butyl carbocation is generated as a byproduct.[7] This carbocation can react with nucleophilic functional groups on your molecule, such as thiols (cysteine), indoles (tryptophan), and phenols (tyrosine), leading to unwanted side products.[2][7]

Scavengers are reagents added to the reaction mixture to "trap" these reactive carbocations.[7] Common scavengers include:

The use of scavengers is highly recommended when your aminoxy linker is attached to a molecule containing sensitive functional groups.

Q4: Can I use an alternative to TFA for Boc deprotection?

Yes, if your molecule is sensitive to the harsh acidic conditions of TFA, there are alternative methods:

  • 4M HCl in 1,4-dioxane (B91453): This is a common and effective alternative to TFA for Boc deprotection.[1][2][4]

  • Heating: In some cases, thermal deprotection at elevated temperatures can be effective, though this may not be suitable for thermally sensitive molecules.[9][10]

  • Other Lewis acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can also be used to cleave Boc groups.[11][12]

Troubleshooting Guide: Incomplete Deprotection

If you observe incomplete Boc deprotection, follow these troubleshooting steps:

Potential Cause Recommended Solution
Insufficient Acid Concentration Increase the concentration of TFA in DCM. Common starting concentrations are 20-50% (v/v), which can be increased if deprotection is slow.[2][4] For stubborn cases, consider switching to a stronger acid system like 4M HCl in 1,4-dioxane.[2][4]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal time required for complete deprotection.[2][4]
Low Reaction Temperature Most Boc deprotections are performed at room temperature.[13] If the reaction is sluggish, gentle heating (e.g., to 40°C) may be beneficial, but this should be done cautiously as it can also promote side reactions.[1]
Steric Hindrance For sterically hindered substrates, a combination of increased acid concentration, extended reaction time, and potentially a slight increase in temperature may be necessary.[1]
Poor Solubility Ensure that the Boc-protected aminoxy linker is completely dissolved in the reaction solvent. If solubility is an issue, you may need to explore alternative solvent systems.[2]
Side Product Formation If you observe the formation of side products, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl carbocations generated during deprotection.[2][7]

Experimental Protocols

Standard Boc Deprotection Protocol using TFA

This protocol is a general guideline for the deprotection of a Boc-protected aminoxy linker.

Materials:

  • Boc-protected aminoxy linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected aminoxy linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[8]

  • Cool the solution to 0°C using an ice bath.[8]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8] If the substrate is sensitive to t-butylation, add a scavenger such as TIS (2.5-5% v/v).[6][8]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[4][6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 times).[4]

  • The resulting TFA salt of the deprotected aminoxy linker can often be used directly in the next step.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminoxy linker.[8]

Alternative Boc Deprotection Protocol using HCl in Dioxane

Materials:

  • Boc-protected aminoxy linker

  • 4M HCl in 1,4-dioxane

Procedure:

  • Dissolve the Boc-protected aminoxy linker in a minimal amount of a suitable co-solvent if necessary, then add the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1-4 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected aminoxy linker.

  • If the free amine is required, a basic work-up can be performed as described in the TFA protocol.

Data Summary

The following table summarizes typical reaction conditions for Boc deprotection. Note that optimal conditions are substrate-dependent and may require optimization.

Reagent/SolventTemperature (°C)TimeTypical Yield (%)Reference(s)
20-50% TFA in DCM0 to Room Temp30 min - 2 h>95% (qualitative)[8]
4M HCl in DioxaneRoom Temp30 min - 4 hHigh (substrate dependent)[8]
2 equiv. TFA in Ionic Liquid11010 minHigh[14]
Water (reflux)~100VariesExcellent[15]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Boc deprotection of aminoxy linkers.

TroubleshootingWorkflow start Start: Incomplete Boc Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions check_side_products Side Products Observed? start->check_side_products increase_acid Increase Acid Concentration (e.g., 20% -> 50% TFA) check_conditions->increase_acid Low Acid extend_time Extend Reaction Time check_conditions->extend_time Short Time increase_temp Increase Temperature (e.g., RT -> 40°C) check_conditions->increase_temp Low Temp monitor_reaction Monitor Progress (TLC, LC-MS) increase_acid->monitor_reaction extend_time->monitor_reaction increase_temp->monitor_reaction is_complete Deprotection Complete? monitor_reaction->is_complete success Success: Proceed to Next Step is_complete->success Yes consider_alternative Consider Alternative Methods: - Stronger Acid (HCl/Dioxane)? - Different Solvent? is_complete->consider_alternative No use_stronger_acid Use 4M HCl in Dioxane consider_alternative->use_stronger_acid check_solubility Check Substrate Solubility consider_alternative->check_solubility use_stronger_acid->monitor_reaction check_solubility->monitor_reaction check_side_products->check_conditions No add_scavenger Add Scavenger (e.g., TIS) check_side_products->add_scavenger Yes add_scavenger->monitor_reaction

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Optimizing Oxime Ligation with N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing oxime ligation reactions using N-Boc-aminoxy-PEG3-propargyl. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with this compound?

A1: The optimal pH for oxime ligation is a critical parameter that depends on whether a catalyst is used.

  • Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic pH range of 4.5 to 5.5 is generally optimal. This pH provides a balance between the protonation of the carbonyl group (making it more electrophilic) and maintaining the nucleophilicity of the aminoxy group.

  • Catalyzed Reactions: With the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), the reaction can be performed efficiently at a neutral pH of 6.5 to 7.5.[1] Catalysts are particularly beneficial for reactions involving less reactive ketones or when working with acid-sensitive biomolecules.

Q2: Should I be concerned about the stability of the N-Boc protecting group during the ligation?

A2: Yes, the stability of the tert-butyloxycarbonyl (Boc) protecting group is pH-dependent. The Boc group is labile under strongly acidic conditions. While the optimal pH for uncatalyzed oxime ligation (pH 4.5-5.5) is mildly acidic, prolonged reaction times at the lower end of this range could lead to partial deprotection. It is crucial to monitor the reaction progress to avoid significant loss of the Boc group. For catalyzed reactions at neutral pH (6.5-7.5), the Boc group is generally stable.

Q3: Is the propargyl group stable under oxime ligation conditions?

A3: The terminal alkyne of the propargyl group is generally stable under the conditions used for oxime ligation. It is considered an orthogonal functional group to the aminoxy group, meaning it should not participate in the oxime ligation reaction.[2] Side reactions involving the propargyl group, such as homocoupling, are more commonly observed in the presence of copper catalysts, which are not required for oxime ligation.[3] Both acidic and neutral pH conditions typical for oxime ligation are well-tolerated by the propargyl group.

Q4: Which catalyst is most effective for oxime ligation?

A4: Aniline is a commonly used catalyst that significantly accelerates oxime ligation, especially at neutral pH.[1][4] However, substituted anilines, such as p-phenylenediamine (B122844), have been shown to be even more effective catalysts, leading to faster reaction rates at lower catalyst concentrations.[4][5][6] The choice of catalyst may depend on the specific substrates and reaction conditions.

Q5: How can I monitor the progress of my oxime ligation reaction?

A5: The progress of the ligation reaction can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the starting materials (aminoxy-PEG reagent and the carbonyl-containing molecule) and the oxime product.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the product by verifying its molecular weight. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both monitoring the reaction and identifying products and byproducts.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the oxime ligation of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal pH: The reaction pH is outside the optimal range for either catalyzed or uncatalyzed conditions.Carefully measure and adjust the pH of the reaction mixture. For uncatalyzed reactions, ensure the pH is between 4.5 and 5.5. For catalyzed reactions, maintain a pH of 6.5-7.5.
Inactive Carbonyl Group: The aldehyde or ketone on the reaction partner is not present or has degraded.Confirm the presence and reactivity of the carbonyl group using a fresh batch of the molecule or analytical methods like NMR or a colorimetric assay.
Degraded this compound: The aminoxy reagent may have degraded due to improper storage.Store the reagent at the recommended temperature (typically -20°C) and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
Insufficient Reaction Time or Concentration: The reaction may not have proceeded to completion.Increase the reaction time and/or the concentration of the reactants. Using a molar excess (1.5 to 5 equivalents) of the aminoxy-PEG reagent can also drive the reaction forward.
Presence of Side Products Deprotection of N-Boc Group: In uncatalyzed reactions, the acidic pH may have caused the removal of the Boc protecting group.Monitor the reaction closely and consider shortening the reaction time. Alternatively, switch to a catalyzed reaction at neutral pH.
Reaction with Buffer Components: Some buffers may contain reactive carbonyl species.Use non-reactive buffers such as phosphate (B84403) or acetate (B1210297) buffers.
Poor Solubility of Reactants Hydrophobicity of Reactants: One or both of the reactants may not be fully soluble in the reaction buffer.Add a small amount of a water-miscible organic co-solvent such as DMSO or DMF (typically up to 10-20% v/v) to improve solubility.

Data Presentation: Optimizing Reaction pH

The efficiency of oxime ligation is highly dependent on the reaction pH. The following table summarizes the recommended pH ranges for both uncatalyzed and catalyzed reactions.

Reaction Type Optimal pH Range Key Considerations
Uncatalyzed 4.5 - 5.5Balances carbonyl activation and aminoxy nucleophilicity. Risk of N-Boc deprotection at lower pH values with extended reaction times.
Catalyzed (e.g., with aniline) 6.5 - 7.5Faster reaction rates.[1][4] Minimizes the risk of N-Boc deprotection. Ideal for acid-sensitive molecules.

Experimental Protocols

Protocol 1: General Procedure for Uncatalyzed Oxime Ligation (Acidic pH)
  • Reagent Preparation:

    • Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.0.

    • Dissolve the carbonyl-containing molecule in the acetate buffer to a final concentration of 1-10 mM.

    • Dissolve this compound in the acetate buffer to a concentration 1.5 to 5 times that of the carbonyl-containing molecule.

  • Ligation Reaction:

    • Add the this compound solution to the solution of the carbonyl-containing molecule.

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by HPLC or LC-MS at regular intervals.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 2: General Procedure for Catalyzed Oxime Ligation (Neutral pH)
  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0.

    • Dissolve the carbonyl-containing molecule in the phosphate buffer to a final concentration of 1-10 mM.

    • Dissolve this compound in the phosphate buffer to a concentration 1.5 to 5 times that of the carbonyl-containing molecule.

    • Prepare a stock solution of aniline or p-phenylenediamine (e.g., 1 M in DMF or DMSO).

  • Ligation Reaction:

    • Add the catalyst stock solution to the carbonyl-containing molecule solution to a final concentration of 10-100 mM.

    • Add the this compound solution to the reaction mixture.

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by HPLC or LC-MS.

  • Purification:

    • Purify the conjugate using RP-HPLC or SEC to remove unreacted starting materials and the catalyst.

Visualizations

OximeLigationWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Analysis & Purification prep_carbonyl Prepare Carbonyl Substrate Solution mix_reagents Combine Reactants & Catalyst prep_carbonyl->mix_reagents prep_aminoxy Prepare N-Boc-aminoxy -PEG3-propargyl Solution prep_aminoxy->mix_reagents prep_catalyst Prepare Catalyst Stock (Optional) prep_catalyst->mix_reagents incubate Incubate at Room Temperature mix_reagents->incubate monitor Monitor Progress (HPLC/LC-MS) incubate->monitor purify Purify Conjugate (RP-HPLC/SEC) monitor->purify

Caption: Experimental workflow for oxime ligation.

TroubleshootingOximeLigation start Low or No Product Yield? check_ph Is the pH optimal? start->check_ph Yes adjust_ph Adjust pH: Acidic (4.5-5.5) for uncatalyzed Neutral (6.5-7.5) for catalyzed check_ph->adjust_ph No check_reagents Are reagents active? check_ph->check_reagents Yes success Problem Solved adjust_ph->success fresh_reagents Use fresh reagents. Confirm carbonyl presence. check_reagents->fresh_reagents No check_conditions Are reaction conditions adequate? check_reagents->check_conditions Yes fresh_reagents->success increase_time_conc Increase reaction time and/or reactant concentrations. check_conditions->increase_time_conc No check_conditions->success Yes increase_time_conc->success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent protein aggregation during PEGylation, a critical step in biopharmaceutical development. Aggregation can compromise the efficacy, safety, and stability of your protein therapeutic. Here, you will find detailed guidance and experimental protocols to help you optimize your PEGylation process and ensure the quality of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors, often acting in combination:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1][2]

  • High Protein Concentration: At high concentrations, the proximity of protein molecules increases, which elevates the likelihood of intermolecular interactions that can lead to aggregation.[1][2][3]

  • Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition.[1][2] Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[1][2]

  • PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1][2][4] The length and structure of the PEG chain can influence these interactions.[1][2][4][5]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional species in a PEG reagent that is intended to be monofunctional can result in unintended cross-linking and aggregation.[1][2]

  • Inherent Protein Instability: Some proteins are intrinsically prone to aggregation due to their amino acid sequence and tertiary structure. For instance, the presence of a free cysteine can lead to intermolecular disulfide bond formation and subsequent aggregation.[2][6]

  • Pre-existing Aggregates: If the initial protein solution already contains aggregates, these can act as seeds, accelerating the aggregation process during PEGylation.[1]

Q2: How can I detect and quantify protein aggregation?

It is recommended to use a combination of orthogonal methods to obtain a comprehensive understanding of the aggregation profile.[2] Key techniques include:

TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies monomers, dimers, and higher-order soluble aggregates.[2][7]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution based on their Brownian motion.Detects the presence of larger aggregates and provides size distribution.[1][2][8]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on molecular weight under denaturing conditions.Reveals high-molecular-weight species corresponding to covalent aggregates under non-reducing conditions.[1][2]
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under high centrifugal force.Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates.[2]
Turbidity Measurements An increase in the turbidity of the reaction mixture, measured using a UV-Vis spectrophotometer, indicates the formation of insoluble aggregates.[1]Provides a simple and rapid assessment of insoluble aggregate formation.

Troubleshooting Guides

Problem: I'm observing significant precipitation/aggregation immediately after adding the PEG reagent.

This is a common issue that often points to suboptimal reaction conditions or high protein concentration.

Troubleshooting Workflow:

start Immediate Aggregation Observed step1 Reduce Protein Concentration start->step1 step2 Optimize Buffer Conditions (pH, Ionic Strength) step1->step2 step3 Lower Reaction Temperature step2->step3 step4 Control PEG Addition Rate step3->step4 end_node Aggregation Minimized step4->end_node start Slow Aggregation During Reaction step1 Add Stabilizing Excipients start->step1 step2 Optimize PEG:Protein Molar Ratio step1->step2 step3 Evaluate PEG Reagent Characteristics step2->step3 step4 Consider Alternative PEGylation Strategies step3->step4 end_node Aggregation Minimized step4->end_node

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is resulting in a low yield. What are the common causes?

Low yields in CuAAC reactions can be attributed to several factors, with the most common issues being:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][2]

  • Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction.[1][3] Azides, in particular, can be unstable.[1]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1][3]

  • Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][3] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[3]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[1]

Q2: I'm observing an unexpected byproduct in my reaction. What could it be?

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This reaction is catalyzed by copper ions in the presence of oxygen and leads to the formation of a diyne.

Other potential side reactions include:

  • Reactions with Sulfonyl Azides: Sulfonyl azides can undergo rearrangements under copper catalysis to form N-sulfonyl ketenimines instead of the expected triazole.[2]

  • Ascorbate-Related Side Reactions: In bioconjugation reactions, byproducts of ascorbate (B8700270) oxidation can react with protein residues, leading to modifications or crosslinking.[4]

  • Formation of Bis-triazoles: Under low reactant concentrations, oxidative coupling of the triazolylcopper intermediate can lead to the formation of bis-triazoles.[5]

Q3: How can I prevent the oxidative homocoupling of my alkyne?

To suppress the Glaser coupling side reaction, it is crucial to minimize the presence of oxygen and maintain the copper catalyst in its Cu(I) oxidation state. This can be achieved by:

  • Degassing Solvents: Remove dissolved oxygen from your reaction solvents by bubbling with an inert gas like argon or nitrogen.[3]

  • Using a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, helps to keep the copper in the active Cu(I) state.[2][6][7] It is recommended to use a freshly prepared solution of sodium ascorbate.[3]

  • Utilizing a Ligand: A suitable ligand can stabilize the Cu(I) catalyst, preventing its oxidation.[3]

Q4: My biomolecule appears to be degrading during the reaction. What is causing this and how can I prevent it?

The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can lead to the degradation of sensitive biomolecules, such as DNA and proteins.[1][8] Copper ions themselves can also be toxic to living cells.[9][10]

To mitigate this, consider the following:

  • Use a Copper-Binding Ligand: Ligands not only accelerate the reaction but also protect biomolecules from oxidation by sequestering the copper ion.[11][12] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[3]

  • Add a Scavenger: Adding a scavenger like aminoguanidine (B1677879) can help intercept reactive byproducts from ascorbate oxidation.[1][4]

  • Optimize Reaction Time: Keep reaction times as short as possible by optimizing other parameters.[1]

  • Consider Copper-Free Click Chemistry: For particularly sensitive biological systems, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are an alternative that avoids the use of a cytotoxic copper catalyst.[13][14]

Troubleshooting Guides

Troubleshooting Low Reaction Yield
Potential Cause Recommended Solution
Inactive Copper Catalyst Add a fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents to remove oxygen. Use a stabilizing ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents).[3][11]
Impure Reagents Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected. Prepare sodium ascorbate solution fresh for each use.[3]
Suboptimal Stoichiometry Optimize the azide to alkyne ratio. A slight excess (1.1-2 fold) of one reactant can be beneficial.[3]
Inappropriate Ligand or Ratio Screen different ligands appropriate for your solvent system. Optimize the ligand-to-copper ratio, typically ranging from 1:1 to 5:1.[3]
Poor Substrate Solubility For hydrophobic substrates in aqueous media, add a co-solvent like DMSO, DMF, or t-BuOH.[11] A modest increase in temperature may also improve solubility.[11]
Inhibitory Buffer Components Avoid buffers that can chelate copper, such as Tris.[1] High concentrations of chloride ions (>0.2 M) can also be inhibitory.[1][12] Use non-coordinating buffers like phosphate, carbonate, or HEPES.[11]
Troubleshooting Alkyne Homocoupling
Observation Potential Cause Recommended Solution
Formation of a Diyne Byproduct Oxidative Homocoupling (Glaser Coupling) Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[11] Ensure a sufficient concentration of a reducing agent like sodium ascorbate is present throughout the reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Ligand stock solution (e.g., THPTA in water or TBTA in DMSO/DMF, 50 mM)

  • Solvent (e.g., a mixture of water and DMSO, or an organic solvent like DMF or THF)[11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vial, dissolve the azide and alkyne in the chosen solvent.

  • If using a water-containing solvent system, deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.[11]

  • Add the ligand solution (e.g., 5 equivalents relative to copper).

  • Add the CuSO₄ solution (e.g., 1-5 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10-20 mol%).[11]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

  • Once the reaction is complete, proceed with the appropriate work-up and purification.

Protocol 2: Optimization of Reaction Conditions

To maximize yield and minimize side reactions, systematically vary key parameters in a series of small-scale reactions.

  • Design of Experiments: Set up parallel reactions, varying one parameter at a time while keeping others constant based on Protocol 1.

  • Parameters to Optimize:

    • Copper Concentration: Test a range from 50 µM to 500 µM.[3]

    • Ligand:Copper Ratio: Test ratios of 1:1, 2:1, and 5:1.[3]

    • Reducing Agent Concentration: Vary the sodium ascorbate concentration from 1 mM to 10 mM.[3]

    • Reactant Stoichiometry: Vary the excess of one reactant from 1.2 to 10 equivalents.

    • Temperature: Compare room temperature, 4°C (overnight), and 37°C.[3]

    • Solvent System: For poorly soluble substrates, screen different co-solvent ratios (e.g., water:DMSO).

Visualizations

CuAAC_Troubleshooting cluster_start Start: Low Yield or Side Products cluster_catalyst Catalyst System cluster_reagents Reagents & Stoichiometry cluster_conditions Reaction Conditions cluster_substrate Substrate Issues cluster_end Outcome start Low Yield / Side Products Observed catalyst_check Is the Copper Catalyst Active? start->catalyst_check catalyst_yes Yes catalyst_check->catalyst_yes Active catalyst_no No catalyst_check->catalyst_no Inactive reagents_check Are Reagents Pure and Stoichiometry Correct? catalyst_yes->reagents_check catalyst_solution Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst_no->catalyst_solution catalyst_solution->catalyst_check reagents_yes Yes reagents_check->reagents_yes Pure/Correct reagents_no No reagents_check->reagents_no Impure/Incorrect conditions_check Are Reaction Conditions Optimal? reagents_yes->conditions_check reagents_solution Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess). reagents_no->reagents_solution reagents_solution->reagents_check conditions_yes Yes conditions_check->conditions_yes Optimal conditions_no No conditions_check->conditions_no Suboptimal substrate_check Are there Substrate-Specific Issues? conditions_yes->substrate_check conditions_solution Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions_no->conditions_solution conditions_solution->conditions_check substrate_yes Yes substrate_check->substrate_yes Hindered/Problematic substrate_no No substrate_check->substrate_no No Issues substrate_solution Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate_yes->substrate_solution end_success Successful Reaction substrate_no->end_success substrate_solution->substrate_check

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

CuAAC_Side_Reactions cluster_main Desired Reaction Pathway cluster_side Common Side Reactions reagents Terminal Alkyne + Azide + Cu(I) Catalyst main_product {1,4-disubstituted-1,2,3-triazole} reagents->main_product CuAAC Cycloaddition side_reaction_1 Oxidative Homocoupling (Glaser Coupling) Alkyne + O₂ + Cu(I) Diyne Byproduct reagents->side_reaction_1:f0 Side Reaction side_reaction_2 Catalyst Inactivation Cu(I) + O₂ Cu(II) (Inactive) reagents->side_reaction_2:f0 Side Reaction side_reaction_3 Ascorbate Oxidation Byproducts Ascorbate + O₂ + Cu(I) Reactive Carbonyls → Biomolecule Modification reagents->side_reaction_3:f0 Side Reaction (in bioconjugation)

Caption: Overview of desired reaction and common side reactions in CuAAC.

References

Technical Support Center: Enhancing ADC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Polyethylene Glycol (PEG) linkers to improve the stability of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with PEGylated ADCs.

Issue 1: ADC Aggregation

Q1: My PEGylated ADC is showing signs of aggregation (e.g., increased turbidity, precipitation, or high molecular weight species in Size Exclusion Chromatography). What are the potential causes and how can I resolve this?

A1: ADC aggregation is a common challenge that can arise from several factors, even with the inclusion of hydrophilic PEG linkers. The primary causes often relate to the physicochemical properties of the ADC components and the experimental conditions.[1]

Possible Causes:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic drug molecules on the antibody surface, which can lead to aggregation.[1] Clinical data suggest that ADCs with very high DARs (e.g., over 6) tend to be cleared more quickly from circulation due to aggregation driven by hydrophobicity.[1]

  • Hydrophobicity of the Payload: Many potent cytotoxic payloads are inherently hydrophobic. If the payload is extremely hydrophobic, the solubilizing effect of the PEG linker may be insufficient to prevent aggregation, especially at a high DAR.[1]

  • Inadequate PEG Linker Length: A PEG linker that is too short may not provide enough of a hydrophilic shield to counteract the hydrophobicity of the payload, leading to aggregation.[2]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the formulation buffer are critical for ADC stability.[1] If the buffer's pH is close to the isoelectric point (pI) of the ADC, the net charge of the molecule will be close to zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1] Both very low and very high salt concentrations can also encourage aggregation.[1]

  • Conjugation Process Conditions: The use of organic co-solvents to dissolve hydrophobic payloads during the conjugation process can partially denature the antibody, exposing hydrophobic regions and causing aggregation.[1] High temperatures and excessive shear stress during mixing can also lead to protein unfolding and aggregation.[1]

  • Improper Storage and Handling: Freeze-thaw cycles and exposure to light can destabilize the ADC and promote aggregation.[1]

Troubleshooting and Optimization Strategies:

  • Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of 2-4 often provides a good balance between potency and stability.[3]

  • Screen PEG Linker Lengths: Experiment with different PEG linker lengths. Longer PEG chains generally increase hydrophilicity and can better shield the hydrophobic payload.[1][4]

  • Formulation Buffer Optimization:

    • pH Screening: Evaluate a range of buffer pH values to find one that is sufficiently far from the ADC's pI.[1]

    • Excipient Screening: Test the addition of stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, glycine), or surfactants (polysorbate 20/80) to reduce aggregation.[1]

  • Refine Conjugation Process:

    • Minimize Co-solvent Concentration: Use the lowest possible concentration of organic co-solvents required to dissolve the payload-linker.[1]

    • Control Temperature and Mixing: Perform conjugation at a controlled, lower temperature and use gentle mixing to avoid denaturation.

  • Purification: Utilize purification techniques that can effectively remove aggregates, such as preparative Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[1]

  • Optimize Storage: Assess the impact of storage temperature, freeze-thaw cycles, and light exposure.[1] For long-term storage, consider lyophilization with suitable cryoprotectants.[1]

Issue 2: Premature Drug Release

Q2: I am observing premature release of the cytotoxic payload from my PEGylated ADC in plasma stability assays. What could be the cause and how can I improve stability?

A2: Premature drug release is a critical issue that can lead to off-target toxicity and reduced efficacy. The stability of the linker is paramount to ensuring the payload is delivered specifically to the target cells.

Possible Causes:

  • Linker Chemistry: The choice of linker chemistry is a primary determinant of stability.

    • pH-Sensitive Linkers: Linkers like hydrazones are designed to be cleaved in the acidic environment of endosomes and lysosomes. However, they may exhibit instability at physiological pH (~7.4), leading to premature drug release.[4]

    • Enzymatically Cleavable Linkers: Peptide linkers (e.g., valine-citrulline) are designed for cleavage by specific enzymes like cathepsins, which are abundant in tumor cells. However, they can sometimes be cleaved by other proteases present in systemic circulation.[4]

  • Hydrolysis: Linkages such as esters are susceptible to hydrolysis in aqueous environments, and the rate of this hydrolysis is often dependent on pH.[4]

  • Thiol-Maleimide Exchange: Linkers conjugated to thiols on cysteine residues via a maleimide (B117702) group can undergo a retro-Michael reaction, leading to deconjugation.

Troubleshooting and Optimization Strategies:

  • Select a More Stable Linker Chemistry:

    • If using a pH-sensitive linker, verify its stability profile at physiological pH. Consider a linker with a different pH sensitivity or a non-cleavable linker if controlled release is not essential for your payload's mechanism of action.[4]

    • For thiol-maleimide conjugation, consider using next-generation maleimide derivatives that form more stable bonds.

  • Optimize PEG Linker Length: The length of the PEG spacer can influence linker stability. In some cases, a longer PEG chain can sterically shield the cleavable portion of the linker from enzymes in the plasma, thereby increasing stability.

  • Consider Non-Cleavable Linkers: If premature cleavage is a persistent issue and the payload is still effective after internalization and degradation of the antibody, a non-cleavable linker can provide maximum stability in circulation.[5]

Frequently Asked Questions (FAQs)

Q3: How does the length of the PEG linker affect the stability and efficacy of an ADC?

A3: The length of the PEG linker is a critical design parameter that significantly impacts an ADC's properties by creating a trade-off between pharmacokinetic benefits and in vitro potency.[6][7]

  • Increased Hydrophilicity and Stability: Longer PEG chains increase the overall hydrophilicity of the ADC.[4] This creates a "hydration shell" that can mask the hydrophobicity of the payload, reducing aggregation and improving solubility.[3][8]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius from a longer PEG chain leads to reduced renal clearance and a longer plasma half-life.[4] This extended circulation time can result in greater accumulation of the ADC at the tumor site and improved in vivo efficacy.[9]

  • Steric Hindrance: The flexible PEG chain acts as a steric shield, which can reduce non-specific interactions and potentially lower the immunogenicity of the ADC.[3][4]

  • Impact on Potency: While longer PEG linkers often improve in vivo performance, they can sometimes decrease in vitro potency.[7][9] This may be due to steric hindrance affecting the binding of the antibody to its target or the payload to its intracellular target. However, this reduction in in vitro potency is often compensated for by the improved pharmacokinetic profile, leading to overall better in vivo efficacy.[4]

The optimal PEG linker length is context-dependent and needs to be empirically determined for each specific antibody, payload, and target combination.[3][9]

Q4: What is the difference between monodisperse and polydisperse PEG linkers, and which should I use?

A4: The choice between monodisperse and polydisperse PEG linkers is crucial for the reproducibility and regulatory approval of an ADC.

  • Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights. This heterogeneity can lead to batch-to-batch variability in the final ADC product, complicating characterization and quality control.

  • Monodisperse PEGs: These are single, discrete chemical entities with a precise molecular weight and uniform length.[3] Using monodisperse PEGs ensures that every ADC molecule is identical, leading to a homogeneous product with improved batch-to-batch consistency and a more predictable pharmacokinetic profile.[3] For these reasons, monodisperse PEG linkers are highly recommended for ADC development.[3]

Q5: What are the key analytical techniques for assessing the stability of my PEGylated ADC?

A5: A comprehensive evaluation of ADC stability requires a suite of analytical methods:

  • Size Exclusion Chromatography (SEC): This is the primary method for quantifying aggregation. It separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of monomers, dimers, and higher-order aggregates.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[9][11] It separates ADC species based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an orthogonal method to HIC for determining the average DAR.[11]

  • ELISA-Based Plasma Stability Assay: This assay quantifies the amount of intact ADC in plasma over time to assess linker stability and premature drug release.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for characterizing ADCs, including confirming the identity of different species, assessing modifications, and quantifying free payload in stability studies.[12]

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on ADC performance metrics.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

Linker LengthADC ModelAnimal ModelKey PK ParameterResult
No PEG Miniaturized anti-HER2 Affibody-MMAEMouseHalf-life (t½)Baseline
PEG 4kDa Miniaturized anti-HER2 Affibody-MMAEMouseHalf-life (t½)2.5-fold increase vs. No PEG[13]
PEG 10kDa Miniaturized anti-HER2 Affibody-MMAEMouseHalf-life (t½)11.2-fold increase vs. No PEG[13]
Short (e.g., PEG2-PEG4) General ADC models-ClearanceFaster clearance, shorter half-life[6]
Intermediate (e.g., PEG8-PEG12) General ADC models-ClearanceSlower clearance, longer half-life[6]
Long (e.g., PEG24) General ADC models-ClearanceSignificantly prolonged half-life[6]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity

Linker LengthADC ModelCell LineKey ParameterResult
No PEG Miniaturized anti-HER2 Affibody-MMAENCI-N87CytotoxicityBaseline
PEG 4kDa Miniaturized anti-HER2 Affibody-MMAENCI-N87Cytotoxicity4.5-fold reduction vs. No PEG[13]
PEG 10kDa Miniaturized anti-HER2 Affibody-MMAENCI-N87Cytotoxicity22-fold reduction vs. No PEG[13]
Short (e.g., PEG2-PEG4) General ADC models-In vitro potencyMay retain higher potency[6]
Long (e.g., PEG24) General ADC models-In vitro potencyMay cause a more substantial reduction in cytotoxicity[6]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy

Linker LengthADC ModelAnimal ModelKey ParameterResult
No PEG Miniaturized anti-HER2 Affibody-MMAENCI-N87 XenograftTumor Growth InhibitionBaseline
PEG 4kDa Miniaturized anti-HER2 Affibody-MMAENCI-N87 XenograftTumor Growth InhibitionImproved efficacy vs. No PEG
PEG 10kDa Miniaturized anti-HER2 Affibody-MMAENCI-N87 XenograftTumor Growth InhibitionMost ideal therapeutic ability at the same dosage[13]
Short (e.g., PEG2-PEG4) General ADC models-In vivo efficacyCan lead to reduced efficacy due to rapid clearance[6]
Intermediate (e.g., PEG8-PEG12) General ADC models-In vivo efficacyOften shows a significant improvement in efficacy[6]
Long (e.g., PEG24) General ADC models-In vivo efficacyCan lead to the highest efficacy[6]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[10]

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Chromatographic Separation: Run the separation isocratically with the mobile phase for a sufficient time to allow for the elution of all species. Larger aggregates will elute first, followed by dimers, the monomer, and any fragments.

  • Detection: Monitor the column eluate at 280 nm.

  • Data Analysis: Integrate the peak areas for the monomer and all aggregate species. Calculate the percentage of aggregates relative to the total peak area.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase A: e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DARs.

  • Detection: Monitor the eluate at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR is calculated based on the relative peak area of each species.[11]

Protocol 3: ELISA-Based Plasma Stability Assay

Objective: To quantify the amount of intact ADC in plasma over time to assess linker stability.

Materials:

  • ADC sample

  • Plasma (from relevant species, e.g., human, mouse)

  • 96-well ELISA plates

  • Antigen specific to the ADC's antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-payload antibody) conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[7]

  • Plate Coating: Coat the wells of a 96-well plate with the target antigen overnight at 4°C.

  • Washing: Wash the plate with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate as before.

  • Sample Addition: Add the plasma samples (containing the ADC) to the wells and incubate for 1-2 hours at room temperature. The intact ADC will bind to the coated antigen.

  • Washing: Wash the plate to remove unbound plasma components.

  • Detection Antibody Addition: Add the enzyme-conjugated detection antibody to the wells and incubate for 1 hour at room temperature. This antibody will bind to the payload of the captured ADC.

  • Washing: Wash the plate thoroughly.

  • Substrate Addition: Add the substrate to the wells and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the initial concentration (time 0).

Visualizations

ADC_Stability_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Initial Characterization cluster_stability Stability Assessment cluster_optimization Optimization Loop Synthesis Antibody + Linker-Payload Conjugation Purification Purification (e.g., SEC, HIC) Synthesis->Purification DAR_Analysis DAR Analysis (HIC, RP-HPLC) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Plasma_Stability Plasma Stability Assay (ELISA, LC-MS) DAR_Analysis->Plasma_Stability Aggregation_Analysis->Plasma_Stability Thermal_Stress Thermal Stress (DSF) Plasma_Stability->Thermal_Stress Formulation_Stress Formulation Stress (pH, Excipients) Thermal_Stress->Formulation_Stress Optimization Optimize Linker Length, DAR, Formulation Formulation_Stress->Optimization Iterate if unstable Optimization->Synthesis

Caption: Experimental workflow for assessing and optimizing the stability of PEGylated ADCs.

Troubleshooting_ADC_Aggregation cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Aggregation ADC Aggregation Observed High_DAR High DAR Aggregation->High_DAR Payload_Hydrophobicity Payload Hydrophobicity Aggregation->Payload_Hydrophobicity Buffer_Conditions Unfavorable Buffer (pH, Ionic Strength) Aggregation->Buffer_Conditions Process_Stress Process Stress (Temp, Shear) Aggregation->Process_Stress Optimize_DAR Optimize DAR (2-4) High_DAR->Optimize_DAR Screen_Linkers Screen PEG Linker Lengths Payload_Hydrophobicity->Screen_Linkers Optimize_Formulation Optimize Formulation (pH, Excipients) Buffer_Conditions->Optimize_Formulation Refine_Process Refine Conjugation Process Process_Stress->Refine_Process

Caption: A logical diagram for troubleshooting ADC aggregation issues.

PEG_Linker_Function cluster_benefits Benefits of PEG Linker cluster_outcomes Resulting Outcomes ADC Antibody-Drug Conjugate (ADC) PEG_Linker PEG Linker ADC->PEG_Linker contains Payload Hydrophobic Payload PEG_Linker->Payload attaches Hydrophilicity Increased Hydrophilicity & Solubility PEG_Linker->Hydrophilicity Steric_Hindrance Steric Hindrance PEG_Linker->Steric_Hindrance Pharmacokinetics Improved Pharmacokinetics (Longer Half-Life) PEG_Linker->Pharmacokinetics Reduced_Aggregation Reduced Aggregation Hydrophilicity->Reduced_Aggregation Steric_Hindrance->Reduced_Aggregation Enhanced_Efficacy Enhanced In Vivo Efficacy Pharmacokinetics->Enhanced_Efficacy Improved_Stability Improved Stability Reduced_Aggregation->Improved_Stability Improved_Stability->Enhanced_Efficacy

Caption: The role of PEG linkers in improving ADC stability and performance.

References

Technical Support Center: Characterization of Heterogeneous PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of heterogeneous PEGylated proteins. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in characterizing heterogeneous PEGylated proteins?

A1: The primary challenges stem from the inherent heterogeneity of the PEGylation reaction, which produces a complex mixture of molecules.[1][2] Key challenges include:

  • Heterogeneity of the PEG polymer: The polyethylene (B3416737) glycol (PEG) itself is often polydisperse, meaning it has a distribution of molecular weights.[3]

  • Variable Degree of PEGylation: A protein can be modified with one (mono-PEGylated), two (di-PEGylated), or multiple (multi-PEGylated) PEG chains.[4][5]

  • Positional Isomers: PEGylation can occur at different sites on the protein surface, leading to various positional isomers with potentially different biological activities.[][7]

  • Presence of Impurities: The reaction mixture may contain unreacted protein, free PEG, and reaction byproducts that need to be separated and quantified.[8]

  • Structural Changes: The attachment of PEG can alter the protein's conformation, which can be challenging to characterize and may impact its function.[1][9]

Q2: Which analytical techniques are most suitable for characterizing PEGylated proteins?

A2: A multi-faceted approach employing several orthogonal techniques is typically required for comprehensive characterization. The most common methods include:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful for determining the molecular weight and degree of PEGylation.[1][2][10] LC-MS/MS is considered the gold standard for identifying the precise location of PEG attachment.[11]

  • High-Performance Liquid Chromatography (HPLC): Various HPLC modes are used for separation and quantification.[1][11]

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size and is effective for analyzing the degree of PEGylation and detecting aggregates.[8][11]

    • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and can resolve different PEGylated species.[12]

    • Ion-Exchange Chromatography (IEX): Separates based on surface charge, which can be altered by PEGylation, allowing for the separation of positional isomers.[][12]

    • Hydrophobic Interaction Chromatography (HIC): Can be a supplementary tool to IEX for purifying PEGylated proteins.[][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution information on the higher-order structure of PEGylated proteins and can quantify the degree of PEGylation.[1][14][15]

Q3: How does PEGylation affect the structure and function of a protein?

A3: PEGylation can significantly impact a protein's properties:

  • Increased Hydrodynamic Size: This leads to a longer circulation half-life by reducing renal clearance.[16]

  • Masking of Epitopes: The PEG chains can shield the protein surface from the immune system, reducing immunogenicity.[16]

  • Enhanced Stability: PEGylation can protect the protein from proteolytic degradation and improve its thermal stability.[16]

  • Improved Solubility: The hydrophilic nature of PEG can increase the solubility of the protein.[16]

  • Potential Reduction in Bioactivity: Steric hindrance from the attached PEG chain can sometimes interfere with the protein's active or binding sites, leading to decreased biological activity.[16][17] While the protein's structure generally remains unchanged, the association rate with its target may be reduced.[18][19]

Troubleshooting Guides

Issue 1: Poor resolution of PEGylated species in Size-Exclusion Chromatography (SEC).
Potential Cause Troubleshooting Step
Inadequate Column Selection Ensure the column's pore size is appropriate for the size range of your PEGylated protein and potential aggregates.
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., salt concentration, pH) to minimize secondary interactions with the column matrix.
Polydispersity of PEG The inherent polydispersity of the PEG reagent can lead to peak broadening.[8] Consider using monodisperse PEG reagents if available.
Co-elution of Free PEG For large PEG molecules, free PEG may co-elute with the PEGylated protein.[8] Use a complementary technique like RP-HPLC for better separation.
Issue 2: Difficulty in determining the exact site of PEGylation by Mass Spectrometry.
Potential Cause Troubleshooting Step
Incomplete Proteolytic Digestion The PEG chain can sterically hinder protease access to cleavage sites.[20] Optimize digestion conditions (e.g., use a different protease, increase enzyme concentration, or denature the protein before digestion).
Suppression of PEGylated Peptide Ionization The presence of large PEG chains can suppress the ionization of the attached peptide in the mass spectrometer.
Complex MS/MS Spectra Fragmentation of the PEG chain can lead to complex and difficult-to-interpret MS/MS spectra.
Multiple Potential Attachment Sites For non-site-specific PEGylation, multiple positional isomers will exist, complicating the analysis.[21]
Issue 3: Inconsistent quantification of the degree of PEGylation.
Potential Cause Troubleshooting Step
Inaccurate Molecular Weight Determination Ensure proper calibration of your mass spectrometer. For SEC-MALS, accurate dn/dc values for both the protein and PEG are crucial for correct molecular weight calculation.[22]
Interference from Free PEG Incomplete removal of free PEG will lead to an overestimation of the PEG content. Use a robust purification method like IEX or HIC to separate the conjugate from free PEG.[]
Limitations of the Analytical Method Some methods, like SDS-PAGE with staining, are only semi-quantitative.[4] Use a more quantitative technique like mass spectrometry or SEC-MALS for accurate determination.[4][23]

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for PEGylated Protein Characterization

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight, degree of PEGylation, specific site of attachment.[11]Separation and quantification of PEGylated species.[11]Higher-order structure, degree of PEGylation, quantification in biological fluids.[11]
Resolution High (can resolve individual PEG oligomers).[11]Variable (depends on column and method).[11]Atomic level for small proteins.[11]
Sensitivity High (picomole to femtomole range).[11]Moderate to high (nanomole to picomole range).Low (micromole to millimole range).
Throughput High (especially MALDI-TOF).[11]High.[11]Low.[11]

Experimental Protocols

Protocol 1: Characterization by SEC-MALS

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and size of PEGylated proteins and their aggregates without the need for column calibration.[23][24]

Methodology:

  • System Setup: An HPLC system is coupled to a MALS detector, a UV detector, and a differential refractive index (dRI) detector.[23]

  • Column Equilibration: Equilibrate a suitable SEC column with a filtered and degassed mobile phase until a stable baseline is achieved for all detectors.[8]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm syringe filter.[8]

  • Data Acquisition: Inject the sample and collect data simultaneously from the UV, MALS, and dRI detectors.[12]

  • Data Analysis: Use specialized software to analyze the data. The protein conjugate analysis method uses the signals from all three detectors to calculate the molar mass of the protein and the PEG components of the conjugate at each point across the elution peak.[23]

Protocol 2: Peptide Mapping by LC-MS/MS for PEGylation Site Identification

Methodology:

  • Reduction and Alkylation: Reduce the disulfide bonds of the PEGylated protein (e.g., with DTT) and alkylate the free cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling.

  • Proteolytic Digestion: Digest the protein with a specific protease (e.g., trypsin). Due to potential steric hindrance from PEG, optimization of digestion conditions may be necessary.[20]

  • LC Separation: Separate the resulting peptides using reversed-phase HPLC with a gradient elution.[12]

  • MS and MS/MS Analysis: Introduce the eluting peptides into a high-resolution mass spectrometer. Acquire MS scans to determine the mass of the peptides and MS/MS scans to obtain fragmentation data for sequencing.

  • Data Analysis: Use bioinformatics software to search the MS/MS data against the protein sequence to identify the peptides and pinpoint the amino acid residue modified with PEG.

Visualizations

PEGylation_Characterization_Workflow General Workflow for PEGylated Protein Characterization cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Protein Protein Reaction_Mixture Heterogeneous Reaction Mixture Protein->Reaction_Mixture PEG_Reagent PEG_Reagent PEG_Reagent->Reaction_Mixture Purification Chromatographic Purification (IEX, HIC, SEC) Reaction_Mixture->Purification Purified_Conjugate Purified PEG-Protein Conjugate Purification->Purified_Conjugate SEC_MALS SEC-MALS Purified_Conjugate->SEC_MALS Mass_Spectrometry Mass Spectrometry (MALDI-TOF, ESI-MS) Purified_Conjugate->Mass_Spectrometry Peptide_Mapping Peptide Mapping (LC-MS/MS) Purified_Conjugate->Peptide_Mapping NMR NMR Spectroscopy Purified_Conjugate->NMR MW_Size Molecular Weight & Hydrodynamic Size SEC_MALS->MW_Size Degree_of_PEGylation Degree of PEGylation Mass_Spectrometry->Degree_of_PEGylation Site_of_PEGylation Site of PEGylation Peptide_Mapping->Site_of_PEGylation Structure Higher-Order Structure NMR->Structure

Caption: A general workflow for the characterization of PEGylated proteins.

Troubleshooting_Logic Troubleshooting Logic for Poor SEC Resolution Start Poor SEC Resolution Check_Column Is the column pore size appropriate? Start->Check_Column Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Solution_Column Select a column with a suitable pore size. Check_Column->Solution_Column No Consider_PEG Is the PEG reagent polydisperse? Check_Mobile_Phase->Consider_PEG Yes Solution_Mobile_Phase Adjust salt concentration and pH. Check_Mobile_Phase->Solution_Mobile_Phase No Check_Coelution Is free PEG co-eluting? Consider_PEG->Check_Coelution No Solution_PEG Use monodisperse PEG if possible. Consider_PEG->Solution_PEG Yes Solution_Coelution Use an orthogonal method like RP-HPLC. Check_Coelution->Solution_Coelution Yes End Resolution Improved Check_Coelution->End No Solution_Column->End Solution_Mobile_Phase->End Solution_PEG->End Solution_Coelution->End

Caption: A troubleshooting decision tree for poor SEC resolution.

References

Technical Support Center: Site-Specific Modification with N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for site-specific modification using N-Boc-aminoxy-PEG3-propargyl. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It features a Boc-protected aminoxy group at one end and a propargyl (alkyne) group at the other, connected by a flexible PEG3 spacer.[1][2][3][4][5] The aminoxy group, after deprotection, reacts specifically with aldehydes or ketones to form a stable oxime bond.[2][6] The propargyl group is used in "click chemistry," most commonly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.[1] This dual functionality makes it ideal for multi-step bioconjugation strategies, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or for labeling biomolecules for imaging and diagnostics.[1][7]

Q2: How do I remove the Boc protecting group from the aminoxy moiety?

The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. It can be removed by treating the molecule with a mild acidic solution.[2][3] A common method is to use a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically fast and efficient at room temperature. It is crucial to remove all traces of the acid post-deprotection, as residual acid can interfere with subsequent reactions.

Q3: My oxime ligation reaction yield is low. What are the possible causes and solutions?

Low yield in an oxime ligation can stem from several factors.[6][8] Here are some common issues and troubleshooting steps:

  • Suboptimal pH: The formation of an oxime bond is most efficient at a slightly acidic pH, typically between 4.5 and 5.5.[6][8] If the pH is too high or too low, the reaction rate will decrease significantly.

  • Inactive Carbonyl Group: Ensure that the aldehyde or ketone on your target molecule is accessible and reactive. Steric hindrance around the carbonyl group can impede the reaction.

  • Inefficient Catalyst: Aniline (B41778) and its derivatives are often used as catalysts to accelerate oxime ligation.[6][8] If you are not using a catalyst, consider adding 10-100 mM of aniline or p-phenylenediamine (B122844) to the reaction mixture.

  • Reagent Quality: Use fresh, high-purity reagents. Aldehydes can oxidize over time, and the aminoxy reagent can degrade.[8]

Q4: How can I confirm that the modification with this compound was successful and site-specific?

A multi-faceted analytical approach is recommended to confirm successful and site-specific conjugation.[9]

  • Mass Spectrometry (MS): This is the most definitive method.[9][10][11] By comparing the mass of the modified biomolecule to the unmodified one, you can confirm the addition of the linker. Tandem MS (MS/MS) can be used to pinpoint the exact site of modification by fragmenting the molecule and sequencing the resulting peptides.[11][12]

  • SDS-PAGE: This technique separates molecules based on their molecular weight.[13][14][15] A successful conjugation will result in a noticeable upward shift in the band corresponding to your protein of interest on the gel.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from unreacted starting materials, allowing for both confirmation and purification.[8][9] A new peak corresponding to the conjugate should be observed.

  • Flow Cytometry: If the modification is on a cell surface protein, flow cytometry can be used to detect the modification.[][17][18] This is achieved by subsequently attaching a fluorescent probe to the propargyl group via click chemistry and then analyzing the cells.[]

Experimental Workflow and Methodologies

The overall process for site-specific modification involves introducing a carbonyl group onto the target biomolecule, deprotecting the linker, performing the oxime ligation, and finally, confirming the modification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Confirmation Target Target Biomolecule (e.g., Protein) Introduce_Carbonyl Introduce Aldehyde/Ketone (Site-Specific) Target->Introduce_Carbonyl Linker N-Boc-aminoxy- PEG3-propargyl Deprotection Boc Deprotection (TFA) Linker->Deprotection Oxime_Ligation Oxime Ligation (pH 4.5-5.5) Introduce_Carbonyl->Oxime_Ligation Deprotection->Oxime_Ligation Purification Purification (e.g., HPLC, SEC) Oxime_Ligation->Purification MS_Analysis Mass Spectrometry (Confirmation) Purification->MS_Analysis SDS_PAGE SDS-PAGE (Mass Shift) Purification->SDS_PAGE Flow_Cytometry Flow Cytometry (Cell-based Assay) Purification->Flow_Cytometry

Caption: General experimental workflow for site-specific modification.
Detailed Experimental Protocols

1. Protocol: Boc Deprotection of this compound

  • Dissolve this compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvent and TFA under reduced pressure (e.g., rotary evaporation).

  • Co-evaporate with a solvent like methanol (B129727) or toluene (B28343) multiple times to ensure complete removal of residual TFA.

  • The resulting deprotected aminoxy-PEG3-propargyl should be used immediately or stored under inert gas at a low temperature.

2. Protocol: Site-Specific Oxime Ligation

  • Prepare your biomolecule containing a site-specific aldehyde or ketone in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5).

  • Dissolve the deprotected aminoxy-PEG3-propargyl in the same buffer.

  • Add the aminoxy linker to the biomolecule solution. A slight molar excess of the linker (1.5 to 5 equivalents) is often used.[8]

  • If desired, add an aniline catalyst to a final concentration of 10-100 mM.[8]

  • Allow the reaction to proceed at room temperature for 2-16 hours.[8]

  • Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Once complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC.[8]

3. Protocol: Confirmation by SDS-PAGE

  • Prepare samples: Unmodified biomolecule (control) and the purified conjugate.

  • Mix samples with Laemmli sample buffer and heat at 95°C for 5 minutes to denature.[14]

  • Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[13][14]

  • Run the gel electrophoresis until the dye front reaches the bottom.[19]

  • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Destain and visualize the bands. A successful conjugation will show a band for the conjugate that has migrated less than the unmodified control, indicating an increase in molecular weight.[13]

Quantitative Data Summary

The expected mass shift upon successful conjugation can be precisely calculated. This data is crucial for interpretation of mass spectrometry results.

ComponentChemical FormulaMolecular Weight (Da)
This compound C₂₉H₅₂N₂O₁₁604.7
Boc protecting group C₅H₉O₂101.1
aminoxy-PEG3-propargyl (linker added) C₂₄H₄₃N₂O₉503.6

Note: The mass added to your biomolecule after deprotection and conjugation is 503.6 Da, minus the mass of H₂O (18.02 Da) lost during oxime bond formation, resulting in a net mass increase of 485.58 Da .

Table 1: Example Mass Spectrometry Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Conclusion
Unmodified Protein25,000.025,000.2+0.2-
Modified Protein25,485.625,485.9+485.7Successful Conjugation
Reaction Byproduct-25,018.1+17.9Possible side reaction

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment.

ProblemPossible CauseSuggested Solution
No mass shift observed in MS or SDS-PAGE Incomplete Boc Deprotection: Residual Boc group prevents the aminoxy reaction.Ensure complete deprotection by extending reaction time or using fresh TFA. Confirm deprotection of a small aliquot by MS before proceeding.
Low Reaction Yield: See FAQ Q3 for causes like suboptimal pH, inactive carbonyl, or lack of catalyst.Optimize pH to 4.5-5.5.[8] Add an aniline catalyst.[8] Use a molar excess of the deprotected linker.
Multiple products or smearing on SDS-PAGE [20]Non-specific Modification: The biomolecule may have multiple reactive sites or side reactions are occurring.Ensure the aldehyde/ketone was introduced site-specifically. Check for and protect other reactive groups if necessary.
Polydispersity of Conjugate: Variable number of linkers attached per biomolecule.This is common with non-specific methods. If site-specificity is key, refine the carbonyl introduction step. Purify via HPLC to isolate specific species.
Loss of biological activity of the modified protein Modification at a critical site: The linker may be attached at a location essential for the protein's function.If possible, choose a different site for modification that is distant from active sites or binding interfaces.
Denaturation: Harsh reaction conditions (e.g., pH, organic solvents) may have damaged the protein.Perform reactions in biocompatible buffers. Limit the concentration of co-solvents like DMF or DMSO.[8]
Propargyl group is unreactive in subsequent click chemistry Degradation of the alkyne: The terminal alkyne can be sensitive to certain conditions.Use fresh reagents and perform the click chemistry step as soon as possible after the initial conjugation. Ensure your click chemistry conditions (e.g., copper catalyst, ligands) are optimal.

Signaling Pathway and Logical Relationship Diagrams

reaction_confirmation_logic cluster_experiment Experimental Outcome cluster_results Results Interpretation cluster_conclusion Conclusion start Run Conjugation Reaction ms Analyze by Mass Spec start->ms sds Analyze by SDS-PAGE start->sds mass_shift Correct Mass Shift (+485.6 Da) ms->mass_shift Yes no_mass_shift No Mass Shift ms->no_mass_shift No band_shift Upward Band Shift sds->band_shift Yes no_band_shift No Band Shift sds->no_band_shift No success Modification Confirmed mass_shift->success failure Troubleshoot Reaction no_mass_shift->failure band_shift->success no_band_shift->failure

Caption: Logic diagram for confirming successful modification.

References

general troubleshooting guide for ligation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ligation reactions.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for ligation failure?

A1: Ligation reactions can fail for a variety of reasons, often stemming from issues with the reaction components or conditions. The most common culprits include:

  • Inactive T4 DNA Ligase: The enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.

  • Degraded Ligase Buffer: The ATP in the buffer is crucial for the ligation reaction and can degrade with multiple freeze-thaw cycles or prolonged storage.[1][2]

  • Problems with DNA Fragments (Vector and Insert): This can include incomplete restriction enzyme digestion, the absence of a 5' phosphate (B84403) group on one or both DNA fragments, or the presence of contaminants like salts, EDTA, or residual proteins from upstream purification steps.[3][4][5][6][7]

  • Suboptimal Molar Ratio of Insert to Vector: An incorrect ratio can lead to a low yield of desired recombinant molecules.

  • Incorrect Total DNA Concentration: High DNA concentrations can favor the formation of concatemers (long linear molecules) over circular plasmids.[5][8][9][10]

  • Presence of Inhibitors: Contaminants from DNA purification kits or previous enzymatic reactions can inhibit the ligase.[4]

Q2: How can I test if my T4 DNA ligase is active?

A2: A simple and effective way to test the activity of your T4 DNA ligase is to perform a control ligation. A common method is to use a known amount of a linearized vector with compatible ends and ligate it with and without the ligase.[11] After transformation, the plate with the active ligase should have significantly more colonies (at least 5-10 times more) than the plate without the ligase.[11] Another option is to test the ligase on a commercially available substrate like lambda DNA digested with HindIII.[5][6]

Q3: What is the optimal molar ratio of insert to vector?

A3: The optimal molar ratio of insert to vector can vary depending on the specific application, but a good starting point for most standard cloning experiments is a 3:1 molar ratio of insert to vector.[4] However, it may be necessary to try a range of ratios, from 1:1 to 15:1, to find the ideal condition for your specific experiment.[4][8] For blunt-end ligations, which are less efficient, a higher ratio of 10:1 is often recommended to optimize results.[4]

Q4: Why am I getting a high number of colonies with no insert (background colonies)?

A4: A high background of colonies containing only the vector can be caused by several factors:

  • Incomplete Vector Digestion: If the vector is not completely linearized by the restriction enzyme(s), the undigested circular plasmid will transform with high efficiency.

  • Vector Re-ligation: If the vector has compatible ends (e.g., digested with a single enzyme or blunt ends), it can re-ligate to itself. This can be minimized by treating the digested vector with a phosphatase to remove the 5' phosphate groups, which are necessary for ligation.[12]

  • Contamination with Undigested Vector: The purified digested vector might be contaminated with a small amount of the original uncut plasmid.

Troubleshooting Common Ligation Problems

ProblemPotential CauseRecommended Solution
No or very few colonies Inactive T4 DNA LigaseTest ligase activity with a control ligation. Use a fresh tube of ligase if necessary.
Degraded Ligase Buffer (ATP)Use a fresh aliquot of ligase buffer. Avoid repeated freeze-thaw cycles by making single-use aliquots.[1]
Inactive Competent CellsTest the transformation efficiency of your competent cells with a known amount of a control plasmid (e.g., pUC19). Competency should be at least 1x10^6 CFU/µg DNA.[11]
Incorrect Antibiotic SelectionEnsure you are using the correct antibiotic at the proper concentration for your vector.
Problems with DNA ends (no 5' phosphate)If using PCR products generated by a proofreading polymerase, the 5' phosphates need to be added using T4 Polynucleotide Kinase (T4 PNK).[3]
Presence of Ligation Inhibitors (salts, EDTA)Purify the vector and insert DNA fragments to remove any potential inhibitors.[4][5][6][7]
High number of background colonies (no insert) Incomplete vector digestionIncrease digestion time or the amount of restriction enzyme. Verify complete digestion by running an aliquot on an agarose (B213101) gel.
Vector re-ligation (for single digests or blunt ends)Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase - CIP, or Shrimp Alkaline Phosphatase - SAP) to remove the 5' phosphates. Ensure the phosphatase is completely inactivated or removed before ligation.[5][6]
Contamination with undigested plasmidGel purify the digested vector to separate it from any undigested plasmid.
Colonies contain incorrect inserts or multiple inserts Suboptimal insert to vector molar ratioOptimize the molar ratio. Try a range of ratios such as 1:1, 3:1, and 5:1.
High total DNA concentrationKeep the total DNA concentration in the ligation reaction below 10 ng/µl to favor the formation of circular monomers.[5][8][9]
Insert-insert or vector-vector ligationHeat the mixture of vector and insert at 65°C for 5 minutes before adding the ligase buffer and ligase to disrupt any pre-annealed fragments.[1]

Experimental Protocols

Protocol 1: Control Ligation to Test T4 DNA Ligase Activity

Objective: To determine if the T4 DNA ligase is active.

Materials:

  • Linearized vector with compatible ends (e.g., pUC19 digested with a single enzyme and purified)

  • T4 DNA Ligase and 10X Ligase Buffer

  • Nuclease-free water

  • Competent E. coli cells

  • LB agar (B569324) plates with the appropriate antibiotic

Methodology:

  • Set up two ligation reactions in separate microfuge tubes:

    • Reaction 1 (Ligase):

      • Linearized vector (50 ng)

      • 10X T4 DNA Ligase Buffer (1 µL)

      • T4 DNA Ligase (1 µL)

      • Nuclease-free water to a final volume of 10 µL

    • Reaction 2 (No Ligase Control):

      • Linearized vector (50 ng)

      • 10X T4 DNA Ligase Buffer (1 µL)

      • Nuclease-free water to a final volume of 10 µL

  • Incubate both reactions at room temperature for 1 hour or at 16°C overnight.

  • Transform competent E. coli cells with 2 µL of each ligation reaction.

  • Plate the entire transformation mixture onto separate, appropriately labeled LB agar plates containing the selective antibiotic.

  • Incubate the plates overnight at 37°C.

  • Analysis: Count the number of colonies on each plate. A successful test will show a significantly higher number of colonies (at least 5-10 fold) on the plate from the reaction containing ligase compared to the no-ligase control.[11]

Protocol 2: Vector Dephosphorylation to Reduce Background

Objective: To prevent vector re-ligation by removing the 5' phosphate groups.

Materials:

  • Linearized vector DNA

  • Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) and corresponding 10X buffer

  • Nuclease-free water

  • DNA purification kit or reagents for heat inactivation

Methodology:

  • Following restriction enzyme digestion of the vector, add the phosphatase directly to the digestion reaction (if the buffer is compatible) or purify the DNA first.

  • Add 1 µL of CIP or SAP for every 1-2 pmol of DNA ends.

  • Incubate at 37°C for 30-60 minutes.

  • Inactivate the phosphatase:

    • For CIP: Heat inactivate at 85°C for 15 minutes. Purify the DNA using a spin column or phenol:chloroform extraction to ensure complete removal of the enzyme.

    • For SAP: Heat inactivate at 65°C for 15 minutes.

  • The dephosphorylated vector is now ready for ligation.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common ligation problems.

Ligation_Troubleshooting start Ligation Experiment transform Transformation Outcome start->transform no_colonies No / Few Colonies transform->no_colonies Low Yield many_colonies Many Colonies transform->many_colonies High Yield check_cells Check Competent Cells (Control Transformation) no_colonies->check_cells screen_colonies Screen Colonies (Colony PCR / Miniprep) many_colonies->screen_colonies cells_ok Cells OK check_cells->cells_ok Passes cells_bad Cells Not Competent check_cells->cells_bad Fails check_ligase Check Ligase Activity (Control Ligation) cells_ok->check_ligase ligase_ok Ligase Active check_ligase->ligase_ok Passes ligase_bad Ligase Inactive check_ligase->ligase_bad Fails check_dna Check DNA Quality/Ends ligase_ok->check_dna correct_insert Correct Insert Present screen_colonies->correct_insert Positive no_insert No Insert (Background) screen_colonies->no_insert Negative check_digestion Check Vector Digestion (Vector-only Ligation Control) no_insert->check_digestion digestion_ok Digestion Complete check_digestion->digestion_ok Low Background digestion_incomplete Incomplete Digestion check_digestion->digestion_incomplete High Background dephosphorylate Dephosphorylate Vector digestion_ok->dephosphorylate

A decision tree for troubleshooting common ligation reaction outcomes.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N-Boc-aminoxy-PEG3-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring the efficacy and safety of novel therapeutics. N-Boc-aminoxy-PEG3-propargyl is a heterobifunctional linker that incorporates a protected aminooxy group for conjugation to carbonyls, a PEG3 spacer to enhance solubility, and a propargyl group for click chemistry. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound and its conjugates, supplemented with alternative analytical methods and detailed experimental protocols.

Mass Spectrometry for Characterization

Mass spectrometry is a cornerstone technique for the characterization of PEGylated molecules, providing critical information on molecular weight, purity, and structural integrity.[1] The two most prevalent ionization methods for analyzing these conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

Comparison of Mass Spectrometry Techniques
FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization Mass Spectrometry (ESI-MS)
Principle A laser pulse desorbs and ionizes the sample from a solid matrix, and ions are separated based on their time-of-flight.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated.
Ionization Soft ionization, primarily forms singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[2]Soft ionization, often produces multiply charged ions, especially for larger molecules.
Sample Prep Requires co-crystallization with a matrix (e.g., CHCA, sinapinic acid).[1]The sample is dissolved in a volatile solvent, often compatible with liquid chromatography.[1]
Coupling Typically used as a standalone technique.Easily coupled with liquid chromatography (LC-MS) for online separation and analysis.[3]
Data Provides average molecular weight and information on the degree of PEGylation.[4]Can provide highly accurate mass measurements, enabling confirmation of elemental composition.[2]
Advantages Simple spectra with predominantly singly charged ions, useful for straightforward molecular weight confirmation.[2] High tolerance to salts and buffers.High resolution and mass accuracy, ideal for complex mixtures and structural elucidation.[4]
Disadvantages Potential for fragmentation and difficulty in analyzing complex mixtures without prior separation.Can be sensitive to salts and contaminants; spectra of polydisperse PEGs can be complex due to multiple charge states.[4]

Supporting Experimental Data

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol

This protocol is adapted from established methods for the analysis of PEGylated molecules.[1]

  • Sample Preparation :

    • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in a 50:50 (v/v) acetonitrile (B52724)/water solution with 0.1% trifluoroacetic acid (TFA).

    • Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.

    • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • MALDI-TOF MS Parameters :

    • Mass Spectrometer : A MALDI-TOF mass spectrometer.

    • Ionization Mode : Positive ion reflector mode.

    • Laser : Nitrogen laser (337 nm).

    • Laser Intensity : Adjust to the minimum necessary for a good signal-to-noise ratio to minimize fragmentation.

  • Data Analysis :

    • Identify the peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts of the conjugate.

ESI-LC-MS Protocol

ESI-LC-MS is ideal for analyzing complex reaction mixtures and provides high-resolution mass data.[1]

  • Sample Preparation :

    • Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.

    • Centrifuge the sample to remove any particulate matter.

  • LC-MS Parameters :

    • LC System : A high-performance liquid chromatography system.

    • Column : A C18 reversed-phase column suitable for small molecules.

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer : An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Ionization Mode : Positive ion mode.

  • Data Analysis :

    • Extract the mass spectra for the chromatographic peaks of interest.

    • Identify the molecular ions and any characteristic fragment ions.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Conjugate mix_matrix Mix with Matrix (MALDI) dissolve->mix_matrix centrifuge Centrifuge (ESI) dissolve->centrifuge maldi MALDI-TOF MS mix_matrix->maldi esi ESI-LC-MS centrifuge->esi identify_peaks Identify Molecular Ions maldi->identify_peaks esi->identify_peaks analyze_fragments Analyze Fragmentation identify_peaks->analyze_fragments confirm_structure Confirm Structure & Purity analyze_fragments->confirm_structure

Caption: Experimental workflow for mass spectrometry analysis.

fragmentation_pathway cluster_fragments Potential Fragment Ions parent [this compound + H]⁺ frag1 Loss of Boc group (-100 Da) parent->frag1 - C5H9O2 frag2 Loss of propargyl group (-39 Da) parent->frag2 - C3H3 frag3 PEG chain cleavage (loss of C2H4O, -44 Da) parent->frag3 - (C2H4O)n frag4 Cleavage at aminoxy bond parent->frag4

Caption: Potential fragmentation pathways for the conjugate.

Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive analysis often benefits from orthogonal techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural elucidation, confirmation of covalent bond formation, and determination of purity.[5]Provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentrations.
HPLC Purity assessment and quantification of conjugates and impurities.[3]High-throughput and excellent resolving power.Does not provide direct molecular weight information.
FTIR Spectroscopy Confirmation of the presence of specific functional groups and successful conjugation.Rapid and non-destructive.Provides limited structural detail compared to NMR and MS.
¹H NMR Spectroscopy Protocol for Structural Confirmation

This protocol is adapted from established methods for similar PEGylated linkers.[5]

  • Sample Preparation : Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis : Process the spectrum and identify characteristic peaks for the N-Boc-aminoxy, PEG, and propargyl moieties, as well as signals from the conjugated molecule. Compare the spectrum to that of the starting materials to confirm successful conjugation.

By employing a combination of mass spectrometry and these complementary techniques, researchers can achieve a thorough and confident characterization of this compound conjugates, ensuring the quality and reliability of their research and development efforts.

References

HPLC methods for analyzing purity of PEGylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to HPLC Methods for Analyzing PEGylated Protein Purity

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, a longer serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction mixture—which may contain unreacted protein, free PEG, and proteins with varying degrees of PEGylation and positional isomers—presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the characterization and quality control of PEGylated proteins.[1]

This guide provides a comparative overview of the most prevalent HPLC methods for assessing the purity of PEGylated proteins: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We will explore the principles of each technique, present comparative data, and provide detailed experimental protocols to assist researchers in selecting and implementing the most appropriate method for their needs.

Comparison of HPLC Methods

Each HPLC method offers distinct advantages and is suited for different aspects of PEGylated protein analysis. The choice of method depends on the specific information required, such as quantifying aggregates, separating positional isomers, or removing unreacted PEG.

Parameter Size-Exclusion Chromatography (SEC-HPLC) Reversed-Phase HPLC (RP-HPLC) Ion-Exchange Chromatography (IEX-HPLC) Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle of Separation Based on hydrodynamic volume (size and shape in solution).[2]Based on differences in hydrophobicity.[]Based on differences in surface charge.[]Based on differences in surface hydrophobicity under high salt conditions.[]
Primary Application Separation of aggregates, PEGylated protein from native protein, and removal of free PEG.[1][2]High-resolution separation of positional isomers and species with different degrees of PEGylation.[1][4]Separation of positional isomers and species with different degrees of PEGylation based on charge differences.[]Orthogonal method for purity assessment and separation of PEGylated species.[][5]
Resolution Good for species with significant size differences. Resolution of 1.7 between free PEG and PEG-conjugate, and 2.0 between free PEG and non-PEGylated protein has been reported.[6][7]High resolution for positional isomers. Reported resolution values for positional isomers versus the native protein range from 2.1 to 4.5.[1]Can resolve positional isomers that exhibit a change in surface charge.[8]Generally lower resolution between adjacent peaks compared to RP-HPLC and IEX-HPLC.[]
Recovery Generally high.Can be variable; optimization is often needed to maximize recovery.Typically high.Generally high, as it uses non-denaturing conditions.
Limit of Detection (LOD) / Limit of Quantitation (LOQ) For free PEG using RI detection, LOD and LOQ have been reported as 10 µg/mL and 25 µg/mL, respectively.[6][7] For PEG GCSF using UV detection, LOD and LOQ were 3.125 µg/mL and 12.5 µg/mL, respectively.[9]Dependent on the analyte and detector; generally offers good sensitivity with UV detection.Good sensitivity, comparable to other HPLC methods.Sensitivity is analyte and detector dependent.
Advantages Robust and easy to develop methods.[2] Preserves native protein structure.Excellent for resolving closely related species like positional isomers.[4]High resolving power for charge variants.[8] Non-denaturing conditions.Orthogonal to other methods, providing complementary information. Non-denaturing conditions.
Disadvantages Limited resolution for species with similar hydrodynamic radii.[10] Potential for non-specific interactions with the column matrix.[9]Can be denaturing for some proteins. Mobile phases are often not compatible with mass spectrometry.Sensitive to mobile phase pH and ionic strength.Lower capacity and resolution compared to IEX.[]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each of the discussed HPLC techniques.

Size-Exclusion Chromatography (SEC-HPLC)

This protocol is designed for the general analysis of a PEGylated protein reaction mixture to separate aggregates, the main conjugate, native protein, and free PEG.

  • Objective: To determine the relative quantities of high molecular weight species, PEGylated protein, native protein, and free PEG.

  • Instrumentation: HPLC or UPLC system with UV and Refractive Index (RI) detectors.

  • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent SEC column suitable for the molecular weight range of the analytes).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection:

    • UV: 280 nm (for proteinaceous species).

    • RI: To detect free PEG, which lacks a strong UV chromophore.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the PEGylation reaction mixture to a final protein concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved for both detectors.

    • Inject the prepared sample.

    • Monitor the chromatogram for peaks corresponding to aggregates (earliest elution), PEGylated protein, native protein, and free PEG (latest elution).

    • Calibrate the column using molecular weight standards to estimate the size of the eluting species.

Reversed-Phase HPLC (RP-HPLC)

This protocol is optimized for the high-resolution separation of a PEGylated protein from its unmodified form and its positional isomers.

  • Objective: To separate and quantify positional isomers of a mono-PEGylated protein.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Jupiter C4, 300 Å, 5 µm, 150 x 4.6 mm (or a similar wide-pore C4 column).[4]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% to 55% B over 25 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 45 °C.[4]

  • Detection: UV at 214 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Quench the PEGylation reaction by adding an equal volume of a solution containing 50 mM Tris and 1% TFA.[4]

    • The final protein concentration for injection should be approximately 2 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.

    • Inject the sample and start the gradient program.

    • Following the gradient, include a high organic wash (e.g., 90% B for 5 minutes) and a re-equilibration step at the initial conditions for at least 10 minutes.[4]

Ion-Exchange Chromatography (IEX-HPLC)

This protocol provides a general framework for separating PEGylated proteins based on surface charge differences.

  • Objective: To separate PEGylated protein isoforms that differ in the number or location of attached PEG chains, leading to a change in the protein's overall charge.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: ProPac SCX-10, 4 x 250 mm (for cation exchange) or a suitable anion exchange column, depending on the protein's isoelectric point (pI) and the buffer pH.

  • Mobile Phase:

    • A: 20 mM MES, pH 6.0.

    • B: 20 mM MES, 1 M NaCl, pH 6.0.

  • Gradient: A linear gradient from 0% to 30% B over 30 minutes.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Desalt the PEGylation reaction mixture using a spin desalting column to remove excess salt.[8]

    • Dilute the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with Mobile Phase A until a stable baseline is observed.

    • Inject the prepared sample.

    • Run the salt gradient to elute the bound proteins. Unmodified protein and different PEGylated species will elute at different salt concentrations.

    • Follow with a high salt wash and re-equilibration at initial conditions.

Hydrophobic Interaction Chromatography (HIC-HPLC)

This protocol outlines a general method for the analysis of PEGylated proteins using HIC, which separates based on surface hydrophobicity.

  • Objective: To provide an orthogonal separation method for purity assessment of PEGylated proteins under non-denaturing conditions.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: A HIC column such as TSKgel Phenyl-5PW or Butyl-NPR.

  • Mobile Phase:

    • A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.

    • B: 100 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the sample in Mobile Phase A to a final protein concentration of 1 mg/mL. The high salt concentration in the sample is necessary for binding to the column.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample. The proteins will bind to the column in the high salt mobile phase.

    • Run the reverse salt gradient to elute the proteins. Species will elute in order of increasing hydrophobicity.

    • Include a final wash with Mobile Phase B and a re-equilibration step with Mobile Phase A.

Workflow and Logical Relationships

The analysis of a PEGylated protein sample often involves a multi-step process, starting from the reaction mixture to the final characterization of the purified product. The following diagram illustrates a typical workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction_Mixture PEGylation Reaction Mixture Quenching Reaction Quenching Reaction_Mixture->Quenching Buffer_Exchange Buffer Exchange / Desalting Quenching->Buffer_Exchange SEC SEC-HPLC (Aggregates, Free PEG) Buffer_Exchange->SEC Initial Analysis RP_HPLC RP-HPLC (Positional Isomers) Buffer_Exchange->RP_HPLC High-Resolution Analysis IEX_HPLC IEX-HPLC (Charge Variants) Buffer_Exchange->IEX_HPLC Charge-Based Analysis HIC_HPLC HIC-HPLC (Orthogonal Purity) Buffer_Exchange->HIC_HPLC Alternative Analysis Purity Purity Assessment (% Main Peak, % Impurities) SEC->Purity Isoform Isoform Distribution (Positional Isomers, Degree of PEGylation) RP_HPLC->Isoform IEX_HPLC->Isoform HIC_HPLC->Purity Characterization Further Characterization (e.g., Mass Spectrometry) Purity->Characterization Isoform->Characterization

Caption: Workflow for HPLC analysis of PEGylated proteins.

This comprehensive guide provides a solid foundation for researchers, scientists, and drug development professionals to select and implement the most suitable HPLC methods for the purity analysis of PEGylated proteins. The provided tables, protocols, and workflow diagram offer a practical framework for achieving robust and reliable characterization of these complex biotherapeutics.

References

A Comparative Guide to N-Boc-aminoxy-PEG3-propargyl and Other ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of a linker to connect the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. An ideal linker must ensure the stability of the ADC in circulation, facilitate efficient and specific release of the payload at the tumor site, and possess favorable physicochemical properties. This guide provides a comprehensive comparison of N-Boc-aminoxy-PEG3-propargyl, a modern heterobifunctional linker, with other established ADC linker technologies. We will delve into their structural features, conjugation chemistries, and performance characteristics, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of an optimal linker strategy.

Introduction to this compound

This compound is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies, particularly in the construction of complex ADCs such as dual-payload conjugates.[1] Its unique architecture comprises three key functional components:

  • A Boc-protected Aminooxy Group (-ONH-Boc): This functionality allows for a highly specific, site-directed conjugation to aldehyde or ketone groups on an antibody. These carbonyl groups can be introduced into the antibody, for instance, through mild oxidation of the sugar residues within the Fc region's glycans, ensuring a homogenous drug-to-antibody ratio (DAR).[1] The Boc protecting group is removed prior to conjugation to reveal the reactive aminooxy moiety.

  • Two Terminal Propargyl Groups (-C≡CH): These alkyne groups serve as handles for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and stable attachment of two azide-functionalized payload molecules.[1]

  • A PEG3 Spacer: The short polyethylene glycol chain enhances the linker's hydrophilicity, which can improve the solubility and stability of the final ADC, reduce aggregation, and potentially lead to a better pharmacokinetic profile.[2]

This trifunctional design enables a modular and precise approach to constructing next-generation ADCs with the potential for enhanced therapeutic efficacy.

Comparison of Linker Technologies

ADC linkers can be broadly categorized into two main classes: cleavable and non-cleavable. The choice between these two strategies has profound implications for the ADC's mechanism of action, efficacy, and safety profile.

Cleavable vs. Non-Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3] Common cleavage mechanisms include:

  • Enzyme-sensitive linkers: These often contain a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like cathepsin B.[4]

  • pH-sensitive linkers: These incorporate acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.[4]

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high.[5]

A key advantage of cleavable linkers is their ability to release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect."[6] This can be particularly beneficial in treating heterogeneous tumors.

Non-cleavable linkers , in contrast, do not have a specific cleavage site. The payload is released only after the complete proteolytic degradation of the antibody within the lysosome.[7] This results in the payload being released with the linker and an attached amino acid residue from the antibody. This complex is typically less membrane-permeable, which limits the bystander effect but can offer a better safety profile due to reduced off-target toxicity.[8]

This compound, through its stable oxime and triazole linkages, falls into the category of non-cleavable linkers .

dot

Payload Release Mechanisms: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker (e.g., this compound based) cleavable_adc ADC with Cleavable Linker internalization_c Internalization cleavable_adc->internalization_c lysosome_c Lysosome internalization_c->lysosome_c cleavage Linker Cleavage (Enzymes, pH, etc.) lysosome_c->cleavage payload_release_c Payload Release cleavage->payload_release_c bystander_effect Bystander Killing (Antigen-Negative Cells) payload_release_c->bystander_effect non_cleavable_adc ADC with Non-Cleavable Linker internalization_nc Internalization non_cleavable_adc->internalization_nc lysosome_nc Lysosome internalization_nc->lysosome_nc degradation Antibody Degradation lysosome_nc->degradation payload_release_nc Payload-Linker-Amino Acid Release degradation->payload_release_nc

Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.

Impact of PEG Chain Length

The inclusion of polyethylene glycol (PEG) spacers in linker design is a common strategy to improve the physicochemical properties of ADCs, especially those with hydrophobic payloads.[9] The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic properties and cytotoxicity.[9]

  • Short-chain PEGs (e.g., PEG2-PEG4): These can improve solubility and reduce aggregation to some extent while often retaining high in vitro potency. However, they may result in faster clearance and a shorter plasma half-life.[9] this compound, with its PEG3 component, falls into this category.

  • Intermediate-chain PEGs (e.g., PEG8-PEG12): These often provide a significant improvement in in vivo efficacy due to a longer plasma half-life, representing a balanced approach for many ADCs.[9]

  • Long-chain PEGs (e.g., PEG24 or larger): These can lead to the most significant prolongation of plasma half-life and potentially the highest in vivo efficacy. However, they may also cause a more substantial reduction in in vitro cytotoxicity.[9]

The optimal PEG linker length is context-dependent and needs to be empirically determined for each specific ADC.[10]

Data Presentation: A Comparative Analysis

While direct head-to-head comparative studies for this compound are not extensively available in the public domain, the following tables summarize general trends and representative data from various studies to facilitate a comparison of different linker technologies.

Table 1: Comparative Performance of Cleavable vs. Non-Cleavable Linkers

FeatureCleavable Linkers (e.g., Val-Cit)Non-Cleavable Linkers (e.g., SMCC, Oxime/Triazole)
Payload Release Form Unmodified or near-unmodified payloadPayload attached to an amino acid residue
Bystander Effect Generally higherGenerally lower
Plasma Stability Variable, can be susceptible to premature cleavageGenerally higher
Off-Target Toxicity Potentially higher if premature cleavage occursGenerally lower
Dependence on Target Biology Dependent on specific cleavage triggersHighly dependent on lysosomal degradation

Table 2: Impact of PEG Linker Length on ADC Properties (General Trends)

PEG Linker LengthImpact on AggregationImpact on Plasma Half-LifeImpact on In Vitro Potency (IC50)
Short (e.g., PEG3) Moderate improvementShorter half-lifeGenerally high potency (low IC50)
Intermediate (e.g., PEG8) Good improvementLonger half-lifeMay have a moderate impact
Long (e.g., PEG24) Best improvementSignificantly prolonged half-lifeMay have a more substantial decrease in potency

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are outlines of key experimental protocols relevant to the synthesis and characterization of ADCs using linkers like this compound.

Protocol 1: Synthesis of a Dual-Payload ADC using this compound

dot

Workflow for Dual-Payload ADC Synthesis cluster_antibody_mod Antibody Modification cluster_linker_conj Linker Conjugation cluster_payload_attach Payload Attachment mAb Monoclonal Antibody (mAb) oxidation Periodate Oxidation mAb->oxidation mAb_CHO Aldehyde-Modified mAb oxidation->mAb_CHO oxime_ligation Oxime Ligation mAb_CHO->oxime_ligation linker N-Aminooxy-PEG3-propargyl (deprotected) linker->oxime_ligation mAb_linker mAb-Linker Conjugate oxime_ligation->mAb_linker click_chemistry Click Chemistry (CuAAC) mAb_linker->click_chemistry payload1 Azide-Payload 1 payload1->click_chemistry payload2 Azide-Payload 2 payload2->click_chemistry dual_payload_adc Dual-Payload ADC click_chemistry->dual_payload_adc

Caption: Workflow for the synthesis of a dual-payload ADC.

1. Antibody Modification (Generation of Aldehyde Groups):

  • A monoclonal antibody is treated with a mild oxidizing agent, such as sodium periodate, to selectively oxidize the vicinal diols in the Fc glycan region to aldehydes.[1]

  • The reaction is carefully controlled to limit the number of aldehyde groups introduced per antibody.

  • The oxidized antibody is purified to remove excess reagents.

2. Linker Conjugation (Oxime Ligation):

  • The Boc protecting group on this compound is removed under acidic conditions.

  • The deprotected aminooxy-linker is then reacted with the aldehyde-modified antibody in a slightly acidic buffer (pH ~6.0) to form a stable oxime bond.[1]

  • The resulting antibody-linker conjugate is purified.

3. Payload Attachment (Click Chemistry):

  • The antibody-linker conjugate with its two terminal propargyl groups is reacted with two different azide-functionalized cytotoxic payloads.

  • The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is performed in the presence of a copper(I) source and a stabilizing ligand to form stable triazole linkages.[11]

  • The final dual-payload ADC is purified to remove unreacted payloads and catalyst.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Method: Hydrophobic Interaction Chromatography (HIC) is commonly used. The conjugation of hydrophobic drugs increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[12]

  • Procedure:

    • The ADC sample is injected onto a HIC column.

    • Elution is performed with a decreasing salt gradient.

    • Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) are resolved.

    • The weighted average DAR is calculated from the relative area of each peak.[12]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, predicting the potential for premature payload release.

  • Method: The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C over a period of time.[13]

  • Procedure:

    • The ADC is incubated in plasma at a defined concentration.

    • Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • The amount of intact ADC or released payload is quantified using methods such as LC-MS or ELISA.[13]

    • The stability is reported as the percentage of intact ADC remaining or the percentage of payload released over time.

Protocol 4: In Vitro Cytotoxicity Assay (IC50 Determination)

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.

  • Method: A cell-based assay, such as the MTT or CellTiter-Glo assay, is used to measure cell viability after treatment with the ADC.[7]

  • Procedure:

    • Target cancer cells are seeded in a multi-well plate.

    • The cells are treated with a serial dilution of the ADC and incubated for a period of time (typically 72-120 hours).

    • Cell viability is measured using a colorimetric or luminescent readout.

    • The data is plotted, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.[7]

Conclusion

The selection of a linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. This compound represents a sophisticated, non-cleavable linker technology that enables the site-specific construction of homogeneous ADCs, including complex dual-payload formats. Its design leverages the specificity of oxime ligation for antibody conjugation and the efficiency of click chemistry for payload attachment, while the integrated PEG spacer offers the potential for improved physicochemical properties.

Compared to traditional cleavable linkers, ADCs constructed with non-cleavable linkers like those based on this compound are expected to exhibit enhanced plasma stability and a more favorable safety profile due to a reduced bystander effect. The short PEG3 chain is likely to maintain high in vitro potency, although the impact on in vivo pharmacokinetics would need to be empirically determined and compared against linkers with longer PEG chains.

Ultimately, the optimal linker choice is dependent on the specific antibody, payload, and target indication. The information and protocols provided in this guide offer a framework for the rational comparison and selection of linker technologies to advance the development of next-generation antibody-drug conjugates.

References

Oxime vs. Maleimide Linkage: A Comparative Guide to Serum Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the covalent linkage used in bioconjugates is a critical determinant of therapeutic efficacy and safety. Premature cleavage of a drug from its targeting molecule in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective, data-driven comparison of two common bioconjugation chemistries—oxime ligation and maleimide-thiol addition—with a focus on their stability in serum.

The choice of conjugation chemistry is a pivotal decision in the design of biotherapeutics like antibody-drug conjugates (ADCs). While maleimide (B117702) chemistry has been a workhorse in the field, its inherent instability presents significant challenges. In contrast, oxime ligation offers a more robust and stable alternative, ensuring that the therapeutic payload remains attached to its delivery vehicle until it reaches the target site.

Executive Summary: Stability Showdown

The fundamental difference in serum stability between oxime and maleimide linkages lies in their susceptibility to degradation under physiological conditions. The thiosuccinimide bond formed from a maleimide-thiol reaction is prone to a reversible retro-Michael reaction, especially in the thiol-rich environment of blood plasma.[1] This can lead to the unintended transfer of the payload to other circulating proteins, such as serum albumin.[2]

Conversely, the oxime linkage, formed between an aminooxy group and a carbonyl (aldehyde or ketone), is significantly more stable and resistant to hydrolysis and thiol-mediated cleavage.[1][3][4] This enhanced stability translates to a more predictable pharmacokinetic profile and a potentially wider therapeutic window for bioconjugates.[1]

Quantitative Stability Data: A Side-by-Side Comparison

The following table summarizes quantitative data from various studies comparing the stability of different bioconjugation linkages in serum or similar physiological conditions.

Linkage TypeModel SystemIncubation ConditionsTime% Intact ConjugateKey Observations & References
Conventional Maleimide (Thioether) ADC in human plasma37°C7 days~50%Susceptible to retro-Michael reaction, leading to significant deconjugation.[5]
Conventional Maleimide (Thioether) Cysteine-linked ADCThiol-containing buffer/serum7 days33-65%Demonstrates variable stability with substantial payload loss.[5]
Conventional Maleimide (Thioether) Peptide-Oligonucleotide37°C, 10 mM GSH~2 hours (t½)50%Rapid degradation in the presence of high concentrations of competing thiols.[6]
N-Aryl Maleimide Cysteine-linked ADCMouse serum / PBS + β-mercaptoethanol200 hours90-100%N-aryl substitution significantly improves stability compared to N-alkyl maleimides.[2]
"Bridging" Disulfide (Next-Gen Maleimide) ADC in human plasma37°C7 days>95%Disulfide re-bridging technologies offer dramatically improved plasma stability.[5]
Phenyloxadiazole Sulfone Antibody conjugate in human plasma37°C3 daysSignificantly more stablePresents a more stable alternative for cysteine conjugation compared to maleimide.[5][7]
Oxime GeneralPhysiological pH-HighGenerally cited as highly stable under physiological conditions with resistance to hydrolysis.[1][3][4][8]
(Aminooxy)acetamide (Oxime) ADCRat serum2 weeksRemained intactExceptionally stable with no significant degradation observed.[9]

The Chemistry of Stability: Reaction Pathways

The stability of these linkages is dictated by their chemical nature and the environment they are in.

Maleimide Linkage: The Reversible Pathway

Maleimide chemistry targets thiol groups on cysteine residues, forming a thiosuccinimide linkage through a Michael addition reaction.[1][10] However, this reaction is reversible. In the presence of other thiols, such as glutathione (B108866) or albumin in the blood, the linkage can undergo a retro-Michael reaction, leading to deconjugation and subsequent "thiol exchange."[11][12] While hydrolysis of the thiosuccinimide ring can form a more stable, ring-opened structure, this competes with the undesirable retro-Michael reaction.[12][13]

cluster_0 Maleimide Conjugate Fate in Serum ADC_Maleimide ADC-S-Succinimide (Maleimide Conjugate) Retro_Michael Retro-Michael Reaction ADC_Maleimide->Retro_Michael Reversible Hydrolysis Hydrolysis ADC_Maleimide->Hydrolysis Irreversible ADC_Thiol ADC-SH (Free Thiol) Retro_Michael->ADC_Thiol Maleimide_Drug Maleimide-Drug Retro_Michael->Maleimide_Drug Thiol_Exchange Thiol Exchange (e.g., Albumin-SH) Maleimide_Drug->Thiol_Exchange Albumin_Drug Albumin-S-Drug (Off-Target) Thiol_Exchange->Albumin_Drug Stable_Product ADC-S-Succinamic Acid (Stable Ring-Opened) Hydrolysis->Stable_Product

Competing fates of a maleimide-thiol conjugate in serum.
Oxime Linkage: The Stable Pathway

(Aminooxy)acetamide chemistry involves the reaction of an aminooxy-functionalized molecule with a carbonyl group (aldehyde or ketone) on the targeting protein to form a highly stable oxime bond.[1] These carbonyl groups can be site-specifically introduced, offering precise control over the drug-to-antibody ratio (DAR).[1] The resulting oxime linkage is not susceptible to thiol exchange and is very stable under a wide range of physiological conditions.[3][4]

cluster_1 Oxime Ligation Pathway Antibody_Carbonyl Antibody-(C=O) Oxime_Ligation Oxime Ligation (pH 4.5-7.5) Antibody_Carbonyl->Oxime_Ligation Aminooxy_Drug H2N-O-Drug Aminooxy_Drug->Oxime_Ligation ADC_Oxime Antibody-(C=N-O)-Drug (Stable Oxime Conjugate) Oxime_Ligation->ADC_Oxime

Formation of a stable oxime linkage for bioconjugation.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below is a detailed methodology for a typical in vitro serum stability assay.

In Vitro Serum Stability Assay via HPLC/LC-MS

This assay evaluates the stability of a bioconjugate in a biologically relevant matrix by monitoring the percentage of intact conjugate over time.

Objective: To determine the rate of drug dissociation from the bioconjugate in serum.

Materials:

  • Bioconjugate of interest

  • Human or mouse serum (e.g., citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Cold acetonitrile (B52724)

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system with a suitable column (e.g., reverse-phase C4 or C18).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the bioconjugate stock solution into serum to a final concentration (e.g., 1 mg/mL).

    • Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[14]

  • Protein Precipitation (for serum samples):

    • To each serum aliquot, add three volumes of cold acetonitrile to precipitate serum proteins.[14]

    • Vortex the samples and incubate on ice for 10-15 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

  • Analysis:

    • Carefully collect the supernatant from the serum samples. For the PBS control samples, simply dilute with the mobile phase if necessary.

    • Analyze the supernatant (or PBS control) by reverse-phase HPLC or LC-MS.[12]

    • Monitor the peak corresponding to the intact bioconjugate. For a more detailed analysis of degradation products, LC-MS can be employed to identify the mass of the intact conjugate and any released payload or fragments.[14]

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the in vitro half-life.[6]

cluster_2 Workflow for In Vitro Serum Stability Assay A Prepare Conjugate in Serum and PBS (Control) B Incubate at 37°C A->B C Withdraw Aliquots at Time Points B->C D Precipitate Serum Proteins (Acetonitrile) C->D E Centrifuge to Pellet Proteins D->E F Collect Supernatant E->F G Analyze by HPLC / LC-MS F->G H Quantify Intact Conjugate vs. Time G->H

Experimental workflow for assessing conjugate stability in serum.

Conclusion

While maleimide-based conjugation is a well-established and rapid method, the inherent instability of the resulting thiosuccinimide linkage in serum is a significant liability for therapeutic applications.[1][11] The potential for premature drug release via a retro-Michael reaction can compromise efficacy and lead to off-target toxicities.[2][12]

Oxime ligation, forming a highly stable bond, presents a superior alternative for developing robust bioconjugates.[1][3] The enhanced serum stability of the oxime linkage can lead to improved pharmacokinetics, a better safety profile, and ultimately, more effective therapeutics. For researchers and drug developers prioritizing in vivo stability to maximize the therapeutic potential of their bioconjugates, oxime chemistry offers a compelling and reliable solution.

References

A Comparative Guide to Alternatives for Propargyl Groups in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often considered the quintessential "click" reaction, has become a cornerstone in bioconjugation, materials science, and drug development. The utility of a terminal propargyl group in this reaction is well-established, offering reliable and efficient ligation. However, the requirement of a copper catalyst, which can be cytotoxic, has prompted the development of alternative click chemistry reagents. This guide provides an objective comparison of the performance of prominent alternatives to propargyl groups, supported by experimental data, to assist researchers in selecting the optimal ligation strategy for their specific needs.

Key Alternatives to Propargyl Groups

The two primary alternatives to the propargyl group and its associated copper-catalyzed reaction are reagents for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. Both of these are "copper-free" click reactions, a significant advantage for biological applications. More recently, photo-click chemistry has emerged as another alternative, offering spatiotemporal control over the ligation process.

Quantitative Performance Comparison

The choice of a click chemistry reagent is often a trade-off between reaction kinetics, stability, and biocompatibility. The following tables provide a quantitative comparison of these key parameters for CuAAC, SPAAC, and IEDDA.

Table 1: Reaction Kinetics of Click Chemistry Reactions

The efficiency of a click reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.

Click ChemistryReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide10¹ - 10⁴[1]Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[1][2]
SPAAC Strained Alkyne + Azide10⁻³ - 1[1][2]Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[1][2]
DBCO + Benzyl Azide~0.31 - 1.0[3][4]A commonly used and relatively fast SPAAC reagent.
DIBO + Azide10⁻³ - 1[2]Another widely used SPAAC reagent.
BCN + Benzyl Azide~0.07 - 0.2[3]A smaller and sometimes more stable cyclooctyne.
IEDDA Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene)1 - 10⁶[1]Exceptionally fast, catalyst-free reaction. The rate is highly dependent on the specific tetrazine and dienophile pair.[1]
Tetrazine + trans-Cyclooctene (TCO)up to 2.7 x 10⁵[5][6]One of the fastest bioorthogonal reactions currently known.
Table 2: Stability of Click Chemistry Reagents and Linkages

The stability of the reagents and the resulting covalent linkage is crucial for the integrity of the final conjugate, especially in biological environments.

Linkage/ReagentChemistryStability HighlightsStability Concerns
1,2,3-Triazole CuAAC, SPAACHighly stable to hydrolysis (acidic and basic conditions), enzymatic degradation, and redox conditions.[7]Can be susceptible to cleavage under high mechanical force (ultrasonication).[7]
Strained Alkynes (e.g., DBCO, BCN) SPAACGenerally stable, but reactivity can be a double-edged sword.Some strained alkynes can exhibit off-target reactivity with thiols.[8] BCN has shown instability to glutathione (B108866) (GSH).[9] DBCO has shown moderate stability in the presence of reducing agents like TCEP.[10]
trans-Cyclooctenes (TCOs) IEDDACan be stabilized for long-term storage through Ag(I) complexation.[11][12]Can be sensitive to acidic or basic conditions and photosensitive.[13][14] May isomerize to the less reactive cis-cyclooctene.[6]
Tetrazines IEDDAStability can be tuned by modifying substituents on the tetrazine ring.[15]Can undergo rearrangement to a triazole in the presence of reducing agents.[9]
Diels-Alder Adduct IEDDAThe initial adduct can undergo a retro-Diels-Alder reaction, though this is often driven to the product side by the elimination of dinitrogen.[16]The stability of the final linkage is generally high.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms of the alternative click chemistries and a general experimental workflow for bioconjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1_alkyne R₁-C≡CH triazole 1,4-disubstituted 1,2,3-triazole R1_alkyne->triazole R2_azide R₂-N₃ R2_azide->triazole Cu_I Cu(I) Cu_I->triazole + Ligand

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product strained_alkyne Strained Alkyne (e.g., DBCO) triazole Triazole strained_alkyne->triazole R_azide R-N₃ R_azide->triazole

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product tetrazine Tetrazine cycloadduct [4+2] Cycloadduct tetrazine->cycloadduct dienophile Dienophile (e.g., TCO) dienophile->cycloadduct dihydropyridazine Dihydropyridazine cycloadduct->dihydropyridazine N2 N₂ cycloadduct->N2 - N₂

Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Experimental_Workflow start Start: Biomolecule of Interest functionalize Functionalize Biomolecule with Azide or Alternative Handle start->functionalize reaction Perform Click Reaction (SPAAC or IEDDA) functionalize->reaction prepare_reagent Prepare Click Reagent (e.g., DBCO-fluorophore, Tetrazine-drug) prepare_reagent->reaction purify Purify Conjugate reaction->purify characterize Characterize Conjugate (e.g., MS, SDS-PAGE) purify->characterize end End: Functional Bioconjugate characterize->end

A generalized experimental workflow for bioconjugation using alternative click chemistries.

Detailed Experimental Protocols

The following are generalized protocols for performing SPAAC and IEDDA reactions. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in a compatible organic solvent (e.g., DMSO)

  • Desalting column or other protein purification system

Procedure:

  • Reactant Preparation:

    • Ensure the azide-modified protein is at a known concentration.

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • To the azide-modified protein solution, add a 5- to 20-fold molar excess of the DBCO-functionalized molecule stock solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain protein integrity.[17]

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[17]

  • Purification:

    • Remove the excess, unreacted DBCO-functionalized molecule using a desalting column equilibrated with the desired final buffer (e.g., PBS).

  • Characterization:

    • Confirm successful conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE (observing a band shift), mass spectrometry (to confirm the mass of the conjugate), and UV-Vis spectroscopy (if a chromophore was conjugated).

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Surface Labeling

Materials:

  • Cells with a dienophile (e.g., trans-cyclooctene, TCO) metabolically or genetically incorporated into surface proteins.

  • Tetrazine-functionalized probe (e.g., Tetrazine-fluorophore) in a biocompatible buffer.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • If using metabolic labeling, incubate cells with the appropriate dienophile-containing precursor for a sufficient time to allow for incorporation.

    • Gently wash the cells with PBS to remove any unincorporated precursor.

  • IEDDA Reaction:

    • Prepare a solution of the tetrazine-functionalized probe in cell culture medium at the desired final concentration (typically in the low micromolar range).

    • Add the tetrazine solution to the cells and incubate for a short period (e.g., 5-30 minutes) at 37°C. The extremely fast kinetics of the IEDDA reaction often allow for very short incubation times.[18]

  • Washing and Imaging:

    • Gently wash the cells multiple times with PBS to remove the unreacted tetrazine probe.

    • The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.

Conclusion and Recommendations

The choice of a click chemistry reagent to replace the traditional propargyl group depends heavily on the specific application.

  • For in vitro applications where speed is critical and the biological system is not sensitive to copper, CuAAC remains a viable and cost-effective option. The use of copper-chelating ligands can help mitigate cytotoxicity.[2][19]

  • For live-cell imaging and in vivo studies, the biocompatibility of copper-free click reactions is paramount, making SPAAC and IEDDA the preferred choices.

  • SPAAC offers a good balance of biocompatibility and reaction kinetics. A variety of strained cyclooctynes with different reaction rates and stabilities are commercially available, allowing for optimization.[2][20] DBCO and its derivatives are often a good starting point due to their relatively high reaction rates.[4][21]

  • IEDDA provides the fastest known bioorthogonal reaction kinetics, making it ideal for applications requiring rapid labeling, especially at low concentrations of reactants. [1][22] This is particularly advantageous for in vivo pre-targeting applications in imaging and therapy.[23] However, the stability of some of the most reactive dienophiles, like TCO, needs to be considered for long-term experiments.[11][12][13][14]

  • Photo-click chemistry offers an exciting avenue for applications requiring precise spatiotemporal control over the ligation event. [24][25]

By carefully considering the quantitative data on reaction kinetics and stability, along with the specific experimental requirements, researchers can confidently select the most suitable alternative to propargyl group-based click chemistry to advance their scientific goals.

References

A Researcher's Guide to Assessing the In Vivo Stability of PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the in vivo stability of antibody-drug conjugates (ADCs) is a critical factor in developing safe and effective therapeutics. Premature release of the cytotoxic payload can lead to off-target toxicity, while a short circulation half-life can diminish therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to enhance the stability and pharmacokinetic profile of ADCs. This guide provides an objective comparison of different PEGylation strategies and alternative technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Comparing PEGylation Strategies for Enhanced In Vivo Stability

The stability of a PEGylated ADC in vivo is significantly influenced by the nature of the PEG linker. Key characteristics to consider are the linker's chemistry (cleavable vs. non-cleavable) and architecture (linear vs. branched).

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, dictating the mechanism of payload release and impacting overall stability.[1][2][3]

  • Cleavable Linkers: These are designed to release the cytotoxic payload under specific physiological conditions, such as the acidic environment of endosomes or the reducing environment within a cell.[1] While this allows for targeted drug release, it can sometimes lead to premature payload release in circulation, potentially causing off-target toxicity.[3]

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[2] This generally results in greater stability in the bloodstream and a more predictable pharmacokinetic profile.[2][3] Studies have indicated that ADCs with non-cleavable linkers often demonstrate better in vivo performance compared to their cleavable counterparts.[2]

Linker TypeLinkage ChemistryStability ProfileExample In Vivo Half-Life (t½)Molecule & Model
Stable (Non-Cleavable) Amide, ThioetherHigh in vivo stability, resistant to hydrolysis.[1][2]Slower clearance rates compared to cleavable linkers.Antibody-Drug Conjugate (ADC) in mice.
Cleavable HydrazoneAcid-labile, designed for release in endosomes.[1]Variable, dependent on circulation time and cellular uptake rate.ADC in various models.
Cleavable DisulfideCleaved in the reducing intracellular environment.[1]Generally stable in circulation but can be susceptible to reduction in the bloodstream.ADC in various models.
Cleavable Peptide (e.g., Val-Cit)Cleaved by specific enzymes (e.g., Cathepsin B) often overexpressed in tumors.[1]Can be unstable in mouse plasma due to carboxylesterase activity.[4]ADC in mouse and human plasma.
Linear vs. Branched PEG Linkers

The architecture of the PEG chain also plays a crucial role in the in vivo stability and pharmacokinetic profile of an ADC.[5]

  • Linear PEG Linkers: Consisting of a single PEG chain, these linkers are structurally simpler and can offer predictable modification.[5]

  • Branched PEG Linkers: These possess multiple PEG arms extending from a central core, resulting in a larger hydrodynamic radius.[5][] This increased size can lead to reduced renal clearance and a longer in vivo half-life compared to linear PEGs of the same total molecular weight.[5][7]

A study comparing linear and branched PEG-conjugated TNF nanobodies demonstrated a superior pharmacokinetic profile for the branched PEG conjugates.[7] Another study found that ADCs with a pendant (branched) configuration of PEG showed slower clearance rates in mice compared to those with a linear PEG linker.[8][9]

PEG ArchitectureKey CharacteristicsImpact on In Vivo Stability
Linear Single, unbranched PEG chain.Generally provides good stability and increased half-life over non-PEGylated counterparts.
Branched Multiple PEG arms from a central core.[5][]Larger hydrodynamic volume, leading to reduced renal clearance and potentially longer circulation half-life.[5][7]

Alternatives to PEGylation for Enhancing In Vivo Stability

While PEGylation is a well-established technique, concerns about the potential for immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have prompted the development of alternative technologies.[10]

TechnologyDescriptionReported In Vivo Performance
PASylation® The conjugation of polypeptides composed of proline, alanine, and serine.PASylated proteins have shown significantly prolonged in vivo half-life in mice, comparable to or exceeding that of PEGylated proteins.[11]
XTENylation The use of unstructured, non-repetitive protein polymers (XTEN).XTENylated peptides have demonstrated a dramatic increase in in vivo half-life, with one study reporting a nearly 20-fold increase in rats.[12][13][14]
Polysarcosine (PSar) A polymer of the endogenous amino acid sarcosine.PSar is considered a promising alternative to PEG with good biocompatibility and biodegradability.
HESylation® The use of hydroxyethyl (B10761427) starch.HESylation has been shown to increase the half-life of therapeutic proteins.

Experimental Protocols for Assessing In Vivo Stability

A robust assessment of in vivo stability is crucial for the preclinical development of ADCs.[5] This typically involves a pharmacokinetic (PK) study in an animal model to measure the concentrations of the total antibody, the intact ADC, and the free payload over time.[15][16]

Key Experimental Methodologies

1. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the in vivo stability of a PEGylated ADC in a rodent model.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Test Article: PEGylated ADC, formulated in a sterile buffer (e.g., PBS).

  • Administration: A single intravenous (IV) injection via the tail vein. The dose will depend on the potency and toxicity of the ADC.

  • Blood Sampling: Blood samples (approximately 30-50 µL) are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours post-dose) via submandibular or saphenous vein bleeding.[17] A terminal blood sample can be collected via cardiac puncture.[17]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[10]

  • Bioanalysis:

    • Total Antibody Quantification (ELISA): An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Intact ADC Quantification (ELISA or LC-MS): A specific ELISA that detects the conjugate or a liquid chromatography-mass spectrometry (LC-MS) method can be used to quantify the intact ADC.

    • Free Payload Quantification (LC-MS/MS): After protein precipitation, the plasma supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released payload.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated for the total antibody, intact ADC, and free payload using appropriate software. The change in the drug-to-antibody ratio (DAR) over time is also determined.

2. In Vitro Plasma Stability Assay

This assay provides a valuable initial assessment of ADC stability in a biological matrix and can help in the selection of lead candidates for in vivo studies.

  • Materials: Test ADC, human and/or mouse plasma.

  • Procedure:

    • The ADC is incubated in plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 168 hours).[18]

    • Samples are processed to isolate the ADC (e.g., via immunoaffinity capture) and/or precipitate proteins to analyze the free payload.[18]

    • The amount of intact ADC and released payload is quantified using LC-MS or other suitable analytical methods.[18]

  • Data Analysis: The decrease in the average DAR over time is calculated to determine the rate of drug deconjugation.[18]

Visualizing Experimental and Logical Workflows

experimental_workflow cluster_invivo In Vivo Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis ADC_Admin ADC Administration (IV Injection) Blood_Collection Blood Sample Collection (Multiple Time Points) ADC_Admin->Blood_Collection Plasma_Isolation Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Isolation Total_Ab Total Antibody (ELISA) Plasma_Isolation->Total_Ab Intact_ADC Intact ADC (ELISA / LC-MS) Plasma_Isolation->Intact_ADC Free_Payload Free Payload (LC-MS/MS) Plasma_Isolation->Free_Payload PK_Analysis Pharmacokinetic Analysis (t½, AUC, CL) Total_Ab->PK_Analysis Intact_ADC->PK_Analysis DAR_Analysis DAR Stability Analysis Intact_ADC->DAR_Analysis Free_Payload->PK_Analysis

linker_selection Start Start: ADC Design Linker_Type Linker Chemistry Start->Linker_Type Cleavable Cleavable Linker_Type->Cleavable Payload release in target cell Non_Cleavable Non-Cleavable Linker_Type->Non_Cleavable High plasma stability Architecture PEG Architecture Cleavable->Architecture Non_Cleavable->Architecture Linear Linear Architecture->Linear Branched Branched Architecture->Branched Stability_Goal Desired Stability Profile Linear->Stability_Goal Branched->Stability_Goal Max_Circulation Maximize Circulation Time Stability_Goal->Max_Circulation Controlled_Release Controlled Payload Release Stability_Goal->Controlled_Release End Optimal Linker Strategy Max_Circulation->End Controlled_Release->End

Conclusion

The in vivo stability of a PEGylated ADC is a multifactorial characteristic influenced by the choice of linker chemistry and PEG architecture. Non-cleavable and branched PEG linkers generally offer enhanced stability and longer circulation times, which can translate to an improved therapeutic index. However, the optimal PEGylation strategy is dependent on the specific antibody, payload, and therapeutic application. Furthermore, emerging technologies such as PASylation and XTENylation present promising alternatives to PEGylation, potentially offering improved stability and reduced immunogenicity. A thorough in vivo evaluation, supported by robust bioanalytical methods, is essential to select the most promising ADC candidates for clinical development.

References

A Head-to-Head Comparison of Enzymatic and Chemical Methods for Site-Specific Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal strategy for creating precisely engineered bioconjugates.

In the landscape of advanced biologics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the ability to create homogenous and stable bioconjugates is paramount. Site-specific conjugation, which enables the precise attachment of payloads to a biomolecule at a defined location, has emerged as a critical technology to overcome the limitations of traditional, random conjugation methods. This guide provides an objective comparison of the leading enzymatic and chemical approaches for site-specific conjugation, supported by quantitative data and detailed experimental protocols to inform your selection process.

The choice between an enzymatic or a chemical approach depends on a multitude of factors including the nature of the biomolecule, the desired characteristics of the final conjugate, and the available resources. Enzymatic methods offer unparalleled specificity by leveraging the catalytic activity of enzymes to form covalent bonds at specific recognition sequences. In contrast, chemical methods provide a versatile toolkit of bioorthogonal reactions that can be employed with genetically encoded non-canonical amino acids or chemically introduced reactive handles.

Quantitative Performance Comparison

The following tables summarize key quantitative parameters for popular enzymatic and chemical site-specific conjugation methods. It is important to note that direct comparisons of efficiency and kinetics can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Enzymatic Site-Specific Conjugation Methods

MethodEnzymeRecognition SiteTypical Conjugation EfficiencyReaction TimeKey AdvantagesKey Disadvantages
Sortase-Mediated Ligation Sortase A (SrtA)C-terminal LPXTG motif38% - >90%[1]6 - 24 hours[1][2]High specificity, mild reaction conditions.Reversibility of the reaction can limit yield; requires a genetically encoded tag.
Transglutaminase (mTG) Conjugation Microbial TransglutaminaseGlutamine (Q) residues (native or engineered)>90%[3]1 - 4 hoursCan modify native antibodies without engineering; high efficiency.[4][5]Often requires deglycosylation for native antibody conjugation; potential for off-target labeling of other accessible glutamines.
Formylglycine-Generating Enzyme (FGE) Formylglycine-Generating EnzymeCXPXR consensus sequence ("aldehyde tag")High (often near-quantitative)Co-translational/post-translational modificationCreates a bioorthogonal aldehyde handle; highly specific.[6][7][8]Requires co-expression of FGE and the target protein with an engineered tag.[8]

Table 2: Comparison of Chemical Site-Specific Conjugation Methods

MethodReaction TypeReactive GroupsTypical Conjugation EfficiencyReaction TimeKey AdvantagesKey Disadvantages
Maleimide (B117702) Chemistry Michael AdditionThiol (from Cysteine) + MaleimideVariable, can be >95%1 - 2 hoursFast reaction kinetics, well-established chemistry.Potential for retro-Michael reaction leading to deconjugation; maleimide ring can hydrolyze.[9]
Click Chemistry (CuAAC) Copper-Catalyzed Azide-Alkyne CycloadditionAzide (B81097) + Terminal Alkyne>78% (can be quantitative)[10]30 - 60 minutes[10]Very high efficiency and specificity; wide pH range.[11]Requires a copper catalyst which can be toxic to cells.
Click Chemistry (SPAAC) Strain-Promoted Azide-Alkyne CycloadditionAzide + Strained Alkyne (e.g., DBCO)~80% in 120 min1 - 18 hours[12]No catalyst required, highly bioorthogonal.[12]Slower kinetics compared to CuAAC.
Oxime Ligation CondensationAldehyde/Ketone + AminooxyHigh (often near-quantitative)1 - 4 hoursForms a very stable oxime bond; bioorthogonal.[11]Can be slower than some click chemistry reactions.

Experimental Workflows and Methodologies

The following diagrams and protocols provide a detailed overview of the experimental steps involved in key enzymatic and chemical conjugation methods.

Enzymatic Conjugation Workflows

Enzymatic_Workflows cluster_sortase Sortase-Mediated Ligation cluster_mtg Transglutaminase (mTG) Conjugation cluster_fge Formylglycine-Generating Enzyme (FGE) s1 Protein with LPXTG tag s4 Conjugated Protein s1->s4 Reaction s2 Payload with (Gly)n motif s2->s4 s3 Sortase A + Ca2+ s3->s4 m1 Antibody (with accessible Gln) m4 Conjugated Antibody m1->m4 Reaction m2 Amine-containing Payload m2->m4 m3 mTG m3->m4 f1 Protein with CXPXR tag f2 Co-expression with FGE f1->f2 f3 Aldehyde-tagged Protein f2->f3 f5 Conjugated Protein f3->f5 Oxime/Hydrazone Ligation f4 Aminooxy/Hydrazide Payload f4->f5

Chemical Conjugation Workflows

Chemical_Workflows cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry (SPAAC) cluster_oxime Oxime Ligation c1 Protein with Cysteine c3 Conjugated Protein c1->c3 Michael Addition (pH 6.5-7.5) c2 Maleimide-Payload c2->c3 cl1 Protein with Azide cl3 Conjugated Protein cl1->cl3 Cycloaddition cl2 Strained Alkyne-Payload cl2->cl3 o1 Protein with Aldehyde/Ketone o3 Conjugated Protein o1->o3 Condensation (pH ~6-7) o2 Aminooxy-Payload o2->o3

Detailed Experimental Protocols

Protocol 1: Sortase-Mediated Ligation

This protocol describes a general procedure for the ligation of a payload to a protein containing a C-terminal LPXTG recognition motif.

Materials:

  • Protein of interest with a C-terminal LPXTG tag (e.g., LPETG)

  • Payload functionalized with an N-terminal poly-glycine motif (e.g., GGG)

  • Sortase A (SrtA) enzyme

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching buffer (e.g., 100 mM EDTA)

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein and the (Gly)n-payload in the desired molar ratio (typically a 1:5 to 1:10 excess of the payload is used to drive the reaction forward).

  • Enzyme Addition: Add Sortase A to the reaction mixture. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-10 µM.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 25°C or 37°C) for a designated time (6-24 hours), with gentle agitation.

  • Quenching: Stop the reaction by adding quenching buffer to chelate the Ca²⁺ ions, which are essential for SrtA activity.

  • Purification: Purify the conjugated protein from the unreacted payload, Sortase A, and other reaction components using an appropriate chromatography method.

  • Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and determine the efficiency.

Protocol 2: Microbial Transglutaminase (mTG) Conjugation of an Antibody

This protocol outlines a general method for conjugating an amine-containing payload to the glutamine residues of an antibody.

Materials:

  • Antibody (e.g., IgG1)

  • Amine-containing payload

  • Microbial Transglutaminase (mTG)

  • Conjugation buffer (e.g., PBS, pH 7.5)

  • Purification column (e.g., Protein A or size-exclusion chromatography)

Procedure:

  • Antibody Preparation (if necessary): For native antibodies, deglycosylation using an enzyme like PNGase F may be required to expose the target glutamine residue (Q295).

  • Reaction Setup: Combine the antibody and the amine-containing payload in the conjugation buffer. A molar excess of the payload is typically used.

  • Enzyme Addition: Add mTG to the reaction mixture. The optimal concentration and antibody:enzyme ratio should be determined experimentally.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for 1-4 hours with gentle mixing.

  • Purification: Remove the excess payload and mTG by passing the reaction mixture through a Protein A column (which binds the antibody) or a size-exclusion column.

  • Analysis: Characterize the resulting antibody-drug conjugate (ADC) using techniques such as HIC-HPLC, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and conjugation efficiency.

Protocol 3: Maleimide-Thiol Coupling

This protocol describes the conjugation of a maleimide-functionalized payload to a protein containing a cysteine residue.

Materials:

  • Protein with an accessible cysteine residue

  • Maleimide-functionalized payload

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced

  • Desalting column

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

Procedure:

  • Protein Preparation (if necessary): If the target cysteine is in a disulfide bond, reduce the protein with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.

  • Reaction Setup: Dissolve the maleimide-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the protein solution in the reaction buffer. A 5- to 20-fold molar excess of the maleimide reagent is common.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a quenching reagent to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using a desalting or size-exclusion column to remove excess payload and quenching reagent.

  • Analysis: Confirm conjugation and assess purity using SDS-PAGE and mass spectrometry.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of a strained alkyne-payload to an azide-modified protein.

Materials:

  • Protein containing a genetically encoded or chemically introduced azide group

  • Payload functionalized with a strained alkyne (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Combine the azide-modified protein and the strained alkyne-payload in the reaction buffer. A 2- to 10-fold molar excess of the alkyne reagent is typically used.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1 to 18 hours. The reaction progress can be monitored over time.

  • Purification: Purify the resulting conjugate from unreacted payload using an appropriate chromatography method, such as size-exclusion chromatography.

  • Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the conjugation efficiency.

Concluding Remarks

The choice between enzymatic and chemical site-specific conjugation methods is a critical decision in the development of precisely engineered bioconjugates. Enzymatic methods offer exceptional specificity, often targeting a single amino acid or a short recognition sequence, which can be advantageous for creating highly homogenous products. However, they may require genetic engineering of the target protein and can sometimes have slower reaction kinetics.

Chemical methods, particularly click chemistry, provide a versatile and efficient means of site-specific conjugation with rapid reaction rates and high bioorthogonality. While these methods also often rely on the introduction of a specific reactive handle, the variety of available chemistries offers a broad toolbox for researchers.

Ultimately, the optimal method will depend on the specific application, the nature of the protein and payload, and the desired properties of the final conjugate. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate site-specific conjugation strategy for their needs, paving the way for the next generation of advanced biologics.

References

A Researcher's Guide to the Characterization of Linker-Payloads for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an Antibody-Drug Conjugate (ADC) is critically dependent on the careful design and characterization of its linker and payload components. The linker dictates the stability of the ADC in circulation and the efficiency of payload release at the target site, while the payload determines the mechanism and potency of cell killing. A comprehensive understanding of the physicochemical and biological properties of the linker-payload is therefore paramount for the development of safe and effective ADCs.

This guide provides an objective comparison of various linker and payload technologies, supported by experimental data and detailed protocols for their characterization.

The Critical Role of the Linker: A Balancing Act Between Stability and Release

The linker is the chemical bridge between the antibody and the cytotoxic payload. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target tumor cell.[1] Linkers are broadly categorized as cleavable and non-cleavable.

Cleavable Linkers: These are designed to be labile under specific physiological conditions prevalent within tumor cells or the tumor microenvironment.

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[2] The Val-Cit linker is a widely used example, known for its high plasma stability and efficient intracellular cleavage.[2][3] Other peptide sequences like valine-alanine are also utilized.

  • pH-Sensitive Linkers: Hydrazone linkers are a key example of this class. They are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[4] However, early ADCs with hydrazone linkers showed significant off-target toxicity due to instability in circulation.[1][3]

  • Reducible (Disulfide) Linkers: These linkers leverage the higher concentration of reducing agents, such as glutathione, inside cells compared to the bloodstream. This differential promotes the cleavage of the disulfide bond and release of the payload intracellularly.[5] However, they can be susceptible to exchange with serum proteins, leading to premature payload release.[1]

Non-Cleavable Linkers: These linkers, such as those based on thioether chemistry (e.g., SMCC), offer superior plasma stability as they lack a specific chemical trigger for payload release. The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.[6] This generally leads to lower off-target toxicity and a wider therapeutic window.[2][6]

Comparative Plasma Stability of Linkers

The stability of the linker in plasma is a critical parameter that influences the therapeutic index of an ADC. Premature payload release can lead to systemic toxicity and reduced efficacy.

Linker TypeCleavage MechanismPlasma Stability ProfileKey Considerations
Non-Cleavable (e.g., SMCC) Antibody degradationHighGenerally lower off-target toxicity, but the released payload is an amino acid conjugate which may have altered cell permeability.[2][6]
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)HighThe most clinically validated cleavable linker.[7]
β-Glucuronide Enzymatic (β-glucuronidase)Highβ-glucuronidase is abundant in lysosomes and overexpressed in some tumor microenvironments.[7]
Disulfide ReductionVariableSusceptible to exchange with serum proteins, potentially leading to premature payload release.[1]
Hydrazone pH-sensitive (acid hydrolysis)Moderate to LowCan be unstable at physiological pH, leading to premature drug release.[1][4]

The Engine of Cytotoxicity: A Comparison of ADC Payloads

The payload is the pharmacologically active component of the ADC responsible for inducing cell death. Ideal payloads are highly potent, with IC50 values in the picomolar to nanomolar range, to ensure efficacy even at the low concentrations delivered to the tumor.

Common Classes of ADC Payloads:

  • Microtubule Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

    • Auristatins (e.g., MMAE, MMAF): These are synthetic analogs of dolastatin 10.[8] MMAE is a potent, membrane-permeable auristatin that can induce a "bystander effect," killing neighboring antigen-negative cells.[5] MMAF is less permeable due to a C-terminal phenylalanine, which can limit its bystander effect but may reduce off-target toxicity.[8]

    • Maytansinoids (e.g., DM1, DM4): These are derivatives of maytansine (B1676224) that inhibit tubulin polymerization.[9]

  • DNA-Damaging Agents: These payloads induce DNA damage, leading to apoptosis.

    • Calicheamicins: These are potent enediyne antibiotics that cause double-strand DNA breaks.

    • Pyrrolobenzodiazepines (PBDs): These agents crosslink DNA in the minor groove. PBD dimers are particularly potent.

    • Topoisomerase I Inhibitors (e.g., SN-38, Deruxtecan): These payloads trap the topoisomerase I-DNA complex, leading to DNA strand breaks.

Comparative In Vitro Cytotoxicity of Payloads

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The following table summarizes representative IC50 values for common ADC payloads against various cancer cell lines. It is important to note that the potency of an ADC is also influenced by the antibody, linker, drug-to-antibody ratio (DAR), and the level of antigen expression on the target cells.

PayloadMechanism of ActionRepresentative IC50 Range (as free drug)ADC ExampleTarget Cell LineADC IC50
MMAE Microtubule InhibitorpM - nMBrentuximab vedotinKarpas-299 (CD30+)~1 ng/mL
MMAF Microtubule InhibitornMBelantamab mafodotinNCI-H929 (BCMA+)0.1-1 nM
DM1 Microtubule Inhibitor0.79 - 7.2 nM[10]Trastuzumab emtansine (T-DM1)SK-BR-3 (HER2+)~30 ng/mL
DM4 Microtubule InhibitornMMirvetuximab soravtansineOV90 (FRα+)~0.5 nM[11]
Deruxtecan (DXd) Topoisomerase I Inhibitor1.7 - 9.0 nM[10]Trastuzumab deruxtecanNCI-N87 (HER2+)~1 ng/mL
SN-38 Topoisomerase I Inhibitor13 - 700 nM[10]Sacituzumab govitecanMDA-MB-468 (TROP-2+)~100 nM
PBD Dimer DNA Cross-linkingpMLoncastuximab tesirineKarpas-422 (CD19+)<10 pM

Key Experimental Protocols for Linker-Payload Characterization

Robust and reproducible analytical methods are essential for the comprehensive characterization of linker-payloads and the ADC as a whole.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR and drug-load distribution of ADCs under non-denaturing conditions.[12][13] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated hydrophobic payloads.

Experimental Protocol:

  • LC System: A biocompatible HPLC or UHPLC system.[14]

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[15]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[16]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0), optionally containing a small amount of organic solvent like isopropanol.[14][17]

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.). A typical gradient might be 0-100% B over 20-30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[12]

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Gradient Salt Gradient (High to Low) UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Chromatogram Chromatogram (Separated DAR species) UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calculation Weighted Average DAR Calculation Integration->DAR_Calculation

Workflow for DAR determination by HIC-HPLC.
Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.

Experimental Protocol:

  • LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S) for denaturing conditions, or a size-exclusion column for native conditions.

  • Mobile Phase (Denaturing):

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient (Denaturing): A linear gradient from ~20% to 80% B over 15 minutes.

  • MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Mass Range: m/z 1000-4000.

  • Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of the intact ADC species.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample (Diluted) LC_Separation LC Separation (RP or SEC) ADC_Sample->LC_Separation ESI_Source ESI Source LC_Separation->ESI_Source Mass_Analyzer High-Resolution Mass Analyzer ESI_Source->Mass_Analyzer Raw_Spectrum Raw Mass Spectrum Mass_Analyzer->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution Mass_Profile Intact Mass Profile (DAR Distribution) Deconvolution->Mass_Profile

Workflow for intact mass analysis by LC-MS.
In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells and is crucial for preclinical evaluation.

Experimental Protocol:

  • Cell Lines: An antigen-positive cancer cell line and an antigen-negative control cell line.

  • Reagents: Cell culture medium, ADC, and a cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC.

    • Incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[18]

    • Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Cytotoxicity_Pathway cluster_binding Binding & Internalization cluster_release Payload Release cluster_action Cytotoxic Action ADC ADC Receptor Tumor Antigen (on cell surface) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding/Damage Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Signaling pathway of ADC-induced cytotoxicity.
Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma to predict its in vivo stability and potential for off-target toxicity.

Experimental Protocol:

  • Materials: ADC, plasma (human, mouse, etc.), incubator at 37°C, and an analytical method for quantifying the ADC (e.g., LC-MS or ELISA).

  • Procedure:

    • Incubate the ADC in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

    • Analyze the samples to determine the concentration of intact ADC or the average DAR over time.

  • Data Analysis: A decrease in the concentration of intact ADC or a reduction in the average DAR over time indicates linker cleavage and payload release.

Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells, which is important for efficacy in heterogeneous tumors.

Experimental Protocol:

  • Method 1: Co-culture Assay

    • Co-culture antigen-positive and fluorescently labeled antigen-negative cells.

    • Treat with the ADC.

    • Measure the viability of the fluorescent antigen-negative cells over time.

  • Method 2: Conditioned Medium Transfer Assay

    • Treat antigen-positive cells with the ADC.

    • Collect the conditioned medium, which contains the released payload.

    • Transfer the conditioned medium to a culture of antigen-negative cells.

    • Measure the viability of the antigen-negative cells.

Conclusion

The characterization of the linker-payload is a multifaceted process that is integral to the successful development of an ADC. A thorough understanding of the stability, potency, and mechanism of action of these key components, through the application of robust analytical and in vitro assays, is essential for designing ADCs with an optimal therapeutic window. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary tools to make informed decisions in the rational design and development of the next generation of these promising cancer therapeutics.

References

A Comparative Guide to Alternatives for Boc Protection of Aminoxy Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex multi-step syntheses, the strategic protection of functional groups is a cornerstone of success. The aminoxy group (-ONH₂) offers a unique and powerful tool for chemoselective ligation, forming stable oxime bonds with aldehydes and ketones. While the tert-butoxycarbonyl (Boc) group is a workhorse for protecting this functionality, its reliance on harsh acidic conditions for removal can compromise sensitive substrates.

This guide provides an objective comparison of viable alternatives to the Boc group for aminoxy protection. We will explore protecting groups that offer orthogonal deprotection strategies, thereby enhancing synthetic flexibility. The performance of each group is evaluated based on stability, ease of removal, and reported yields, with supporting experimental data and detailed protocols to inform your synthetic design.

Performance Comparison of Aminoxy Protecting Groups

The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and removable with high selectivity and yield under mild conditions that do not affect other functional groups. The following table summarizes key alternatives to the Boc group, highlighting their distinct deprotection pathways which are crucial for orthogonal strategies in complex molecule synthesis.[1][2]

Protecting GroupStructureCommon Protection ReagentsDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Boc-ONH-RBoc₂O, DMAPStrong Acid (TFA, HCl)[3][4][5]High stability, well-established protocols.[5]
Cbz (Carboxybenzyl)Cbz-ONH-RCbz-Cl, Base (e.g., NaHCO₃)[6][7]Catalytic Hydrogenolysis (H₂, Pd/C)[6][8]Orthogonal to acid/base labile groups; mild removal.[1][6]
Tr (Trityl)Tr-ONH-RTr-Cl, Pyridine[9]Mild Acid (AcOH, ZnBr₂, TFA)[9][10][11]Bulky group, removable under milder acidic conditions than Boc.[10][12]
Phth (Phthalimide)Phth=NO-RPhthalic AnhydrideHydrazine (B178648), Alkanolamines, NaBH₄ then acid[13][14][15][16]Forms stable protected adducts; mild, non-acidic/non-hydrogenolytic removal.[13]
Fmoc (9-Fluorenyl- methoxycarbonyl)Fmoc-ONH-RFmoc-Cl, BaseBase (e.g., Piperidine in DMF)[1]Orthogonal to acid-labile and hydrogenolysis-cleaved groups.[1][2]
Alloc (Allyloxycarbonyl)Alloc-ONH-RAlloc-Cl, BasePd(0) catalyst (e.g., Pd(PPh₃)₄)[1][8]Orthogonal to most common groups; very mild removal.[8]

Experimental Protocols

Detailed methodologies are critical for the successful application and removal of these protecting groups. Below are representative protocols cited from the literature for key alternatives.

Carboxybenzyl (Cbz) Group Protection
  • Reaction: Protection of an amine with Benzyl chloroformate (Cbz-Cl).[6]

  • Reagents:

    • Amine substrate

    • Benzyl chloroformate (Cbz-Cl)

    • Base (e.g., Sodium bicarbonate, NaHCO₃)

    • Solvent (e.g., Tetrahydrofuran/Water mixture)

  • Procedure: The amine substrate is dissolved in a suitable solvent mixture like THF and water. Sodium bicarbonate is added to act as a base. Benzyl chloroformate is then added, typically portion-wise or dropwise, while maintaining the reaction at a controlled temperature (e.g., 0 °C to room temperature). The reaction proceeds via nucleophilic attack of the amine on the chloroformate.[6] The pH is often maintained between 8 and 10.[7] After completion, the product is isolated through extraction and purified.

Trityl (Tr) Group Deprotection (Lewis Acid Method)
  • Reaction: Lewis acid-promoted deprotection of an O-trityl hydroxylamine (B1172632) derivative.[10]

  • Reagents:

    • O-Trityl protected substrate

    • Zinc Bromide (ZnBr₂) (5 equivalents)

    • Solvent (e.g., Dichloromethane, DCM)

  • Procedure: The O-trityl protected compound is dissolved in dichloromethane. Zinc bromide is added to the solution. The reaction is stirred at room temperature and monitored by TLC. This method is noted for its mildness, tolerating other acid-labile groups like N-Boc and O-TBS.[10] Upon completion, the reaction is quenched, and the deprotected product is purified.

Phthalimide (B116566) (Phth) Group Deprotection
  • Reaction: Cleavage of a phthalimide to liberate the free aminoxy group.

  • Reagents:

    • N-alkoxyphthalimide substrate

    • Hydrazine monohydrate or an alkanolamine (e.g., monoethanolamine)[15]

    • Solvent (e.g., Ethanol or the alkanolamine itself)

  • Procedure: The phthalimide-protected compound is heated in an alkanolamine, which serves as both the solvent and the reactant, at temperatures ranging from 60°C to 100°C.[15] Alternatively, the substrate can be refluxed with hydrazine monohydrate in a solvent like ethanol. The reaction mixture is then worked up, often by precipitation of the product upon addition of water, to yield the deprotected aminoxy compound.[15][16]

Visualizing Synthetic Pathways

Understanding the strategic workflow of protection and deprotection is essential. The following diagrams illustrate the general process and the orthogonal relationship between different protecting groups.

G cluster_main General Workflow for Aminoxy Group Protection A Aminoxy Group (-ONH2) B Protected Aminoxy (-ONH-PG) A->B Protection (+PG-X) C Synthetic Transformations B->C Reaction on other parts of the molecule D Deprotected Aminoxy (-ONH2) B->D Deprotection C->B G cluster_ortho Orthogonal Deprotection Strategies Protected Multi-Protected Substrate (Boc, Cbz, Fmoc, Alloc) Boc Boc-deprotected Protected->Boc Strong Acid (e.g., TFA) Cbz Cbz-deprotected Protected->Cbz Hydrogenolysis (H2, Pd/C) Fmoc Fmoc-deprotected Protected->Fmoc Base (e.g., Piperidine) Alloc Alloc-deprotected Protected->Alloc Pd(0) Catalysis

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the safe and proper disposal of N-Boc-aminoxy-PEG3-propargyl. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and the Safety Data Sheet (SDS) for this compound. The toxicological properties of this specific compound have not been thoroughly investigated, and therefore, it should be handled with care as a potentially hazardous substance.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[2][3]

  • Body Protection: A standard laboratory coat is required.[3]

  • Respiratory Protection: A respirator may be necessary depending on the potential for aerosolization.[2]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste. This includes unused product, contaminated solutions, and any lab supplies that have come into contact with the chemical (e.g., pipette tips, gloves, and weighing paper).[3][5]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][6] Incompatible chemicals can react, leading to dangerous conditions.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed chemical waste disposal contractor.[6]

  • Containerization:

    • Collect all waste in a dedicated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene).[5][7]

    • Ensure the container has a secure, screw-on cap to prevent leakage or evaporation.[4][5]

    • Do not overfill the container; a general guideline is to fill to no more than 75-90% capacity.[5]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound," the date of accumulation, and any relevant hazard pictograms.[5][7]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[5]

    • The storage area should be away from general laboratory traffic and incompatible materials.[3][7]

    • The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][5]

    • Provide the full chemical name and any available safety data to the disposal company.[5]

    • Follow all institutional and local regulations for hazardous waste manifests and pickup procedures.[5]

Spill Management: In the event of a spill, evacuate the immediate area. While wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][4] Collect the absorbed material into a sealed container for hazardous waste disposal.[3]

Quantitative Data Summary

ParameterValue/RecommendationSource/Rationale
Molecular Formula C9H17NO4[2]
Molecular Weight 203.24[2]
Recommended Storage -20°C[2]
Waste Container Capacity Do not exceed 75-90% full[5]
Emergency Eye Wash Minimum 15 minutes continuous flushing[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container store Store in Designated Secure Area container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end spill_procedure Follow Spill Protocol: - Evacuate - Wear PPE - Use Absorbent - Collect for Disposal spill->spill_procedure spill_procedure->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals working with N-Boc-aminoxy-PEG3-propargyl. Adherence to these procedures is essential for ensuring a safe laboratory environment and the proper management of this chemical.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield meeting ANSI Z87.1 standards.[1][2]Protects against potential splashes and aerosols of the compound, which could cause eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, minimum thickness of 4 mil).[2][3][4][5]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after contamination.[6]
Body Protection A standard or flame-resistant laboratory coat, fully buttoned.[3][6]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.[4]A fume hood provides adequate ventilation to minimize inhalation exposure.[3][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing the risk of exposure and contamination.

Engineering Controls:

  • Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[3][4][6]

  • Secondary Engineering Control: A safety shower and eyewash station must be readily accessible in the laboratory where the compound is handled.[1][7]

Procedural Steps:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.[4]

  • Weighing: If weighing the solid compound, perform this task in the fume hood. Use a dedicated spatula and weighing paper.[3][4]

  • Reconstitution: When preparing a solution, add the solvent to the vial containing the compound slowly and carefully to avoid splashing.[3][4]

  • Experimental Use: Carry out all experimental procedures within the fume hood, adhering to established laboratory safety protocols.[8]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Clean and decontaminate the work area and any equipment used.[3][8]

In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][6]

  • Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weighing paper, pipette tips, and empty vials, must be disposed of in a designated hazardous waste container.[4][7]

  • Waste Container: The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard classification as determined by your institution's EHS department.[4][11] The container must be kept sealed when not in use.[6][11]

  • Chemical Waste: All unused this compound and solutions containing the compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[7] Do not dispose of this chemical down the drain.[8]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[6] Contact your institution's EHS department for specific guidance on hazardous waste disposal.[11]

Quantitative Data

The following table summarizes available physical and chemical properties for structurally related compounds. This data should be used as a general guideline.

PropertyValue (for related compounds)
Physical State Solid[1][12]
Appearance White to Pale Brown[1]
Melting Point 40 - 44 °C / 104 - 111.2 °F (for N-Boc-propargylamine)[1]
Flash Point 93 °C / 199.4 °F (for N-Boc-propargylamine)[1]
Storage Temperature Recommended: -20°C[3][12]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_reconstitute Reconstitute handle_weigh->handle_reconstitute handle_experiment Experimental Use handle_reconstitute->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_store Store at -20°C cleanup_decontaminate->cleanup_store dispose_segregate Segregate Waste cleanup_store->dispose_segregate dispose_label Label Container dispose_segregate->dispose_label dispose_seal Seal Container dispose_label->dispose_seal dispose_protocol Follow EHS Protocol dispose_seal->dispose_protocol

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-aminoxy-PEG3-propargyl
Reactant of Route 2
Reactant of Route 2
N-Boc-aminoxy-PEG3-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.